Splenopentin diacetate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C33H55N9O11 |
|---|---|
Molekulargewicht |
753.8 g/mol |
IUPAC-Name |
acetic acid;(4R)-4-[[(2R)-6-amino-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2R)-1-[[(1R)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H51N9O9.C2H4O2/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35;1-2(3)4/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36);1H3,(H,3,4)/t20-,21-,22-,23-,25-;/m1./s1 |
InChI-Schlüssel |
LVTBFNOBCJAFQW-VKNRXYSTSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Splenopentin diacetate discovery and history
An In-Depth Technical Guide to the Discovery and History of Splenopentin (B1682174) Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splenopentin (SP-5) is a synthetic pentapeptide, Arg-Lys-Glu-Val-Tyr (RKEVY), that corresponds to the amino acid sequence 32-36 of splenin, a polypeptide hormone isolated from the spleen.[1][2] As an immunomodulatory agent, it has been the subject of research for its potential to regulate and influence the immune system. This document provides a comprehensive overview of the discovery, history, chemical properties, biological activity, and experimental methodologies associated with Splenopentin diacetate.
Discovery and History
The discovery of Splenopentin is intrinsically linked to the earlier research on thymopoietin (B12651440), a polypeptide hormone from the thymus gland known to influence T-cell differentiation and neuromuscular transmission.[1][3]
-
Mid-20th Century: Scientists began to investigate the specific immunological functions of the spleen in greater detail.[4]
-
1970s: The journey began with the isolation of thymopoietin, a 49-amino acid polypeptide from the bovine thymus, which was found to induce T-cell differentiation.[1][3]
-
Late 1970s/Early 1980s: During the development of a radioimmunoassay for thymopoietin, researchers detected a cross-reactive substance in the spleen and lymph nodes.[1][3][5] This led to the isolation of a new splenic hormone, initially termed thymopoietin III.[6]
-
1981-1984: The new hormone was described by Audhya et al. in 1981.[6] By 1984, its complete amino acid sequence was detailed, and it was named splenin .[6] Splenin was found to be closely related to thymopoietin, differing only by a single amino acid at position 34 (glutamic acid in splenin versus aspartic acid in bovine thymopoietin).[1][3][5]
-
Synthesis of Active Fragments: Subsequently, it was discovered that the full biological activity of both parent hormones could be reproduced by smaller, synthetic pentapeptides corresponding to the active site at residues 32-36.[1][3][5] The pentapeptide derived from thymopoietin was named thymopentin (TP-5) , while the one derived from splenin was named Splenopentin (SP-5) .[1][3][5]
This discovery process highlighted a fascinating parallel between the endocrine functions of the thymus and the spleen in regulating the immune system.
Chemical Properties and Structure
This compound is the acetate (B1210297) salt form of the synthetic pentapeptide.
| Property | Value | Source |
| Peptide Name | Splenopentin (SP-5) | [1] |
| Amino Acid Sequence | H-Arg-Lys-Glu-Val-Tyr-OH | [2] |
| One-Letter Sequence | RKEVY | [2] |
| Synonym | Splenin pentapeptide (32-36) | [7] |
| Molecular Formula | C31H51N9O9 (peptide) | [8] |
| Molecular Weight | 693.8 g/mol (peptide) | [8] |
| Molecular Formula (Diacetate) | C33H55N9O11 | [9] |
| Molecular Weight (Diacetate) | 753.84 g/mol | [9] |
| CAS Number (Diacetate) | 105184-37-0 | [8][9] |
Biological Activity and Mechanism of Action
Splenopentin is an immunomodulator that influences both the innate and adaptive immune systems. Its actions are distinct from the closely related thymopentin.
Contrasting Effects with Thymopentin
While both peptides are immunomodulatory, they exhibit different target specificities:
| Biological Activity | Thymopentin (TP-5) | Splenopentin (SP-5) | Source |
| Neuromuscular Transmission | Affects | No effect | [3][5] |
| T-Cell Precursor Induction | Induces | Induces | [3][5] |
| B-Cell Precursor Induction | Inhibits | Induces | [3][5] |
Immunomodulatory Effects
Splenopentin has demonstrated a range of effects on various immune cells and processes:
| Effect | Description | Source |
| Myelopoietic Restoration | Accelerates the recovery of the myelopoietic and immune systems after sublethal radiation in mice. | [6] |
| Leukocyte Recovery | Associated with an accelerated recovery of leukocyte counts in peripheral blood and spleen post-irradiation. | [6] |
| Hematopoietic Stem Cells | Increases the number of bone marrow-derived cells and granulocyte-macrophage colony-forming cells (GM-CFC). | [6] |
| Nonspecific Immune Stimulation | Acts as a nonspecific immune stimulant, increasing the number of neutrophils and macrophages. | [8] |
| Cytokine Production | Stimulates the production of key cytokines such as IL-2, IL-4, IFNγ, and TNFα. | [10] |
| Cell Proliferation | Promotes the proliferation of various immune cells, including lymphocytes. | [4][10] |
Signaling Pathway in Dendritic Cells
Recent research into small spleen polypeptides (SSPs), a category that includes Splenopentin, has begun to elucidate the underlying molecular mechanisms. A key pathway involves the targeting of dendritic cells (DCs) to induce a state of immune tolerance.
-
DC Targeting: SSPs primarily target dendritic cells.[11]
-
ATP Production: They rapidly prompt the production of extracellular ATP.[11]
-
Adenosine (B11128) Sensing: ATP is degraded and then sensed by adenosine receptors on the cell surface.[11]
-
mTOR Activation: This triggers a moderate but significant activation of the mTOR signaling cascade.[11]
-
Tolerogenic State: This specific level of mTOR activation induces a tolerogenic state in the dendritic cells.
-
Treg Generation: Ultimately, this leads to the generation of Foxp3+ immunosuppressor Treg cells, which play a crucial role in maintaining peripheral immune tolerance.[11]
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. codeage.com [codeage.com]
- 5. [PDF] Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen. | Semantic Scholar [semanticscholar.org]
- 6. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. peptide.com [peptide.com]
- 9. biorbyt.com [biorbyt.com]
- 10. The anti-inflammatory and tolerogenic potential of small spleen peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory and tolerogenic potential of small spleen peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of Splenopentin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Splenopentin (B1682174) (SP-5) is a synthetic pentapeptide, Arg-Lys-Glu-Val-Tyr, corresponding to the active site (residues 32-36) of Splenin, an immunomodulatory hormone isolated from the spleen. This document provides a comprehensive overview of the known biological functions of Splenopentin, drawing from available scientific literature. It details its role in modulating the immune system, particularly its influence on the differentiation of T- and B-lymphocyte precursors and its effects on hematopoiesis. This guide also presents available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development efforts. It is important to note that while the immunomodulatory role of Splenopentin is established, extensive quantitative data and detailed, peptide-specific experimental protocols are limited in publicly accessible literature. Much of the understanding of its signaling mechanism is inferred from studies on the broader class of small spleen peptides (SSPs).
Introduction to Splenopentin
Splenopentin is a key bioactive peptide derived from the splenic hormone splenin. Splenin is a structural and functional analog of thymopoietin (B12651440), a well-characterized thymic hormone. The primary amino acid sequence of Splenopentin is Arg-Lys-Glu-Val-Tyr (RKEVY).[1] Its biological activity is intrinsically linked to its origin in the spleen, a major secondary lymphoid organ central to immune surveillance and response.
Comparative Bioactivity: Splenopentin vs. Thymopentin
Splenopentin and its thymic counterpart, Thymopentin (TP-5), exhibit distinct immunomodulatory profiles, underscoring the specialized roles of the spleen and thymus in the immune system. While both are pentapeptides derived from larger precursor hormones and differ by only a single amino acid, their functional divergence is significant.
| Feature | Splenopentin (SP-5) | Thymopentin (TP-5) |
| Amino Acid Sequence | Arg-Lys-Glu -Val-Tyr | Arg-Lys-Asp -Val-Tyr |
| Primary Source | Spleen (Splenin) | Thymus (Thymopoietin) |
| Effect on T-Cell Precursors | Induces differentiation | Induces differentiation |
| Effect on B-Cell Precursors | Induces differentiation | Inhibits differentiation |
| Neuromuscular Transmission | No effect | Affects neuromuscular transmission |
A summary of the key differences between Splenopentin and Thymopentin.[2][3][4]
Immunomodulatory Functions of Splenopentin
Splenopentin's primary role is the regulation of the immune system. Its activities span the differentiation of key immune cells and the restoration of hematopoietic and immune functions.
Effects on Lymphocyte Differentiation
A cardinal function of Splenopentin is its ability to induce the differentiation of both T- and B-lymphocyte precursors.[2][3][4] This contrasts with Thymopentin, which selectively promotes T-cell maturation while inhibiting that of B-cells. This suggests that Splenopentin plays a broader role in the generation of adaptive immune cells.
Influence on Natural Killer (NK) Cells
Studies on the direct effect of Splenopentin on human Natural Killer (NK) cell activity have shown that the parent peptide itself does not significantly augment NK cell cytotoxicity in vitro. However, synthetic analogs of Splenopentin have demonstrated significant enhancement of NK cell activity, indicating that structural modifications can unmask or enhance this particular function.
| Peptide | Sequence | Effect on in vitro Human NK Cell Activity |
| Splenopentin (SP-5) | Arg-Lys-Glu-Val-Tyr | No significant augmentation |
| Analog 1 | Arg-D-Lys-Glu-Val-Tyr | Inactive |
| Analog 2 | Lys-Lys-Glu-Val-Tyr | Significant augmentation |
| Analog 3 | D-Lys-Lys-Glu-Val-Tyr | Significant augmentation |
| Analog 4 | Arg-Lys-Gly-Val-Tyr | Inactive |
| Analog 5 | Arg-Lys-Gln-Val-Tyr | Inactive |
In vitro effects of Splenopentin and its synthetic analogs on human NK cell activity. Data from Rastogi A, et al., FEBS Lett, 1993.[5]
Importantly, the same study found that neither Splenopentin nor its active analogs had any effect on lymphocyte proliferative responses, suggesting a specific mode of action on NK cell function rather than a general mitogenic effect.[5]
Role in Hematopoiesis
Splenopentin has been shown to accelerate the recovery of the myelopoietic (bone marrow) and immune systems following sublethal irradiation in murine models.[6] This restorative effect was demonstrated by an enhanced splenic plaque-forming response to a T-cell dependent antigen and an increase in hematopoietic colony-forming units.[6] Specifically, treatment with a Splenopentin analog (DAc-SP-5) led to:
-
An accelerated recovery of peripheral blood and spleen leukocyte counts.
-
A significantly higher number of bone marrow-derived cells.
-
Increased numbers of granulocyte-macrophage and macrophage colony-forming cells (GM-CFC and M-CFC).[6]
These findings suggest a potential therapeutic role for Splenopentin in conditions characterized by bone marrow depression.
Signaling Pathways
While the precise signal transduction pathway for Splenopentin has not been fully elucidated, research on small spleen peptides (SSPs), a class to which Splenopentin belongs, points towards the mTOR (mammalian target of rapamycin) signaling pathway as a key mediator of their immunomodulatory effects, particularly in dendritic cells (DCs).[7][8][9][10]
The proposed mechanism involves:
-
Stimulation of ATP Release: SSPs induce the rapid production and release of extracellular ATP from dendritic cells.
-
Adenosine (B11128) Receptor Activation: The extracellular ATP is degraded to adenosine, which then acts on adenosine receptors (specifically A1 and A3 subtypes).
-
mTOR Cascade Activation: This receptor engagement triggers the mTOR signaling cascade. Unlike the strong and sustained mTOR activation by immunogenic stimuli like LPS, SSPs induce a more moderate and delayed activation.
-
Induction of Tolerogenic Dendritic Cells: This specific pattern of mTOR activation leads to the differentiation of dendritic cells into a tolerogenic phenotype.
-
Generation of Regulatory T-Cells: These tolerogenic DCs then promote the generation of Foxp3+ regulatory T-cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmunity.[7][8][9]
Experimental Protocols
The following sections provide generalized protocols for key assays used to evaluate the biological activity of immunomodulatory peptides like Splenopentin. These should be adapted and optimized for specific experimental contexts.
T-Cell Differentiation Assay
This assay assesses the ability of Splenopentin to induce the differentiation of T-cell precursors from bone marrow or spleen.
Methodology:
-
Cell Isolation: Isolate progenitor cells from murine bone marrow or spleen. This can be done by flushing the femur and tibia with RPMI-1640 medium, followed by red blood cell lysis using ACK buffer.
-
Cell Culture: Plate the cells in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.
-
Treatment: Add Splenopentin at various concentrations (e.g., ranging from 0.01 µg/mL to 10 µg/mL). Include a positive control (e.g., a known T-cell differentiation factor like Thymopentin) and a negative control (vehicle).
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis by Flow Cytometry: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers, such as CD3, CD4, and CD8.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of differentiated T-cell populations (CD3+, CD4+, CD8+) in each treatment group.
Plaque-Forming Cell (PFC) Assay
This assay measures the number of antibody-producing B-cells (plasma cells) in the spleen following immunization and treatment with Splenopentin, providing a functional measure of the humoral immune response.
Methodology:
-
Immunization: Immunize mice intravenously with a T-cell dependent antigen, such as sheep red blood cells (SRBCs).
-
Treatment: Administer Splenopentin to the mice daily for a set period (e.g., 4 days) following immunization. Include a vehicle-treated control group.
-
Spleen Cell Preparation: On day 4 or 5 post-immunization, harvest the spleens and prepare a single-cell suspension.
-
Plaque Assay:
-
Mix the spleen cells with SRBCs and complement in a semi-solid agar (B569324) medium.
-
Plate the mixture onto slides or petri dishes.
-
Incubate for 1-2 hours at 37°C.
-
-
Plaque Enumeration: During incubation, B-cells that are secreting anti-SRBC antibodies will create a zone of lysis of the surrounding SRBCs, forming a clear "plaque". Count the number of plaques under a microscope.
-
Data Analysis: Express the results as the number of plaque-forming cells per spleen or per 10^6 spleen cells.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen. | Semantic Scholar [semanticscholar.org]
- 5. Augmentation of human natural killer cells by splenopentin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory and tolerogenic potential of small spleen peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The anti-inflammatory and tolerogenic potential of small spleen peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Splenopentin diacetate role in immune regulation
An In-depth Technical Guide to the Role of Splenopentin (B1682174) Diacetate in Immune Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Splenopentin diacetate is a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) that corresponds to the active site of splenin, an immunomodulatory hormone isolated from the spleen. As a close analogue of the well-studied thymopentin (B1683142), this compound presents a distinct profile of activity, influencing both innate and adaptive immunity. This document provides a comprehensive overview of its molecular origins, mechanism of action, and effects on the immune system, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. Its ability to normalize immune function—enhancing hematopoietic recovery in immunosuppressed states and promoting a regulatory T-cell phenotype in inflammatory conditions—positions it as a molecule of significant interest for therapeutic development.
Core Concepts and Molecular Origins
Splenopentin is the biologically active fragment, specifically amino acids 32-36, of the splenic hormone splenin.[1] Splenin itself was identified as a close structural and functional relative of the thymic hormone thymopoietin (B12651440). The two parent hormones differ by only a single amino acid at position 34 (Glutamic Acid in splenin, Aspartic Acid in thymopoietin).[2] This subtle change results in distinct biological activities. While thymopoietin and its corresponding pentapeptide, thymopentin (TP-5), primarily induce T-lymphocyte differentiation while inhibiting B-cell precursors, splenin and splenopentin (SP-5) induce the differentiation of both T- and B-cell precursors.[2]
This compound (also referred to as DAc-SP-5) is the diacetate salt form of the synthetic peptide, designed for stability and formulation.[1] It reproduces the immunomodulatory activities of the native splenin hormone.[2]
Proposed Mechanism of Action
While the precise receptor and intracellular signaling cascade for this compound have not been fully elucidated, research on related spleen-derived peptides and its observed biological effects allows for the construction of a proposed mechanism. The pathway likely involves the modulation of dendritic cells (DCs) to induce a tolerogenic phenotype, leading to the expansion of regulatory T-cells (Tregs).
-
Dendritic Cell Interaction : Small spleen peptides (SSPs) have been shown to primarily target dendritic cells.[3] Splenic DC subsets, particularly CD8+CD205+ DCs, are specialized to induce the differentiation of Foxp3+ Tregs from naive T-cells, a process mediated by their endogenous production of TGF-β.[4][5]
-
Purinergic Signaling : SSPs trigger the release of extracellular ATP from DCs. This ATP is then degraded to adenosine (B11128), which acts on adenosine receptors (e.g., A2A).[3]
-
mTOR Signaling Activation : Activation of adenosine receptors leads to a moderate but significant activation of the mTOR (mechanistic Target of Rapamycin) signaling cascade.[3][6] Unlike the strong, rapid mTOR activation that drives inflammatory responses, this moderate signaling promotes a tolerogenic state in the DC.[6]
-
Treg Differentiation : The tolerogenic DCs, characterized by the production of cytokines like IL-10 and TGF-β, then promote the differentiation of naive CD4+ T-cells into Foxp3+ Tregs.[7][8] This aligns with the observed effects of splenopentin in enhancing suppressor T-cell activity.[9]
Quantitative Data on Immunomodulatory Effects
This compound has demonstrated significant immunomodulatory effects in both immunosuppressive and inflammatory preclinical models. The following tables summarize the key quantitative outcomes reported in the literature.
Table 1: Effects on Hematopoietic and Immune System Recovery Post-Irradiation in Mice Source: Flohr et al., Int J Immunopharmacol, 1990.[10]
| Parameter Measured | Treatment Group | Outcome vs. Control | Implication |
|---|---|---|---|
| Leukocyte Counts (Peripheral Blood) | DAc-SP-5 | Accelerated recovery | Restoration of general immune cell populations |
| Splenic Plaque-Forming Response | DAc-SP-5 | Enhanced response to T-cell dependent antigen | Recovery of functional T-cell dependent humoral immunity |
| Bone Marrow Derived Cells | DAc-SP-5 | Significantly higher number post-exposure | Stimulation of myelopoiesis |
| Granulocyte-Macrophage CFC (GM-CFC) | DAc-SP-5 | Significantly higher number post-exposure | Enhanced generation of myeloid progenitors |
| Macrophage CFC (M-CFC) | DAc-SP-5 | Significantly higher number post-exposure | Enhanced generation of macrophage progenitors |
Table 2: Effects on Immune Parameters in Rabbit Antigen-Induced Arthritis Source: Bräuer et al., Agents Actions, 1992.[9]
| Parameter Measured | Treatment Group | Outcome vs. Untreated Arthritic Rabbits | Implication |
|---|---|---|---|
| Severity of Joint Inflammation | Diacetyl-splenopentin | Reduced | Anti-inflammatory effect |
| Cartilage Destruction | Diacetyl-splenopentin | Reduced | Chondroprotective effect |
| Specific Antibody Levels | Diacetyl-splenopentin | Lower | Attenuation of humoral autoimmune response |
| Lymphocyte Proliferation (vs. Proteoglycans) | Diacetyl-splenopentin | Lower | Reduction in cell-mediated autoimmunity |
| Suppressor T-Cell Activity | Diacetyl-splenopentin | Enhanced / Normalized | Promotion of regulatory T-cell function |
| Helper T-Cell Potential | Diacetyl-splenopentin | Reduced / Normalized | Dampening of pro-inflammatory T-cell function |
Detailed Experimental Protocols
Protocol: Antigen-Induced Arthritis (AIA) in Rabbits
This model is used to evaluate the efficacy of anti-inflammatory and immunomodulatory agents on chronic joint inflammation and cartilage destruction.[9]
Methodology:
-
Immunization (Day 0):
-
Prepare an emulsion of Ovalbumin (OVA) in Complete Freund's Adjuvant (CFA). A typical concentration is 10 mg/mL of OVA.
-
Inject rabbits (e.g., New Zealand White) intradermally at multiple sites on the back with a total of 1 mL of the emulsion.
-
Allow 21 days for the primary immune response to develop. A booster immunization may be given.
-
-
Arthritis Induction (Day 21):
-
Anesthetize the immunized rabbits.
-
Inject a sterile solution of OVA in saline (e.g., 10-20 mg in 0.5 mL) directly into the intra-articular space of one or both knee joints.
-
A control group should receive an intra-articular injection of saline only.
-
-
Treatment Protocol (Starting Day 22):
-
Administer this compound systemically (e.g., subcutaneously or intramuscularly) at a predetermined dose (e.g., 50 µg/kg) daily or on a specified schedule for several weeks.
-
The control arthritic group receives a vehicle control injection.
-
-
Monitoring and Assessment:
-
Clinical Assessment: Measure joint swelling (e.g., knee diameter with calipers) weekly.
-
Immunological Assessment: Collect blood samples periodically to measure anti-OVA antibody titers (ELISA) and to analyze lymphocyte subpopulations (Flow Cytometry).
-
Terminal Analysis (e.g., Day 42): Euthanize animals. Harvest knee joints for histological analysis of synovial inflammation (synovitis) and cartilage degradation. Harvest spleens for ex vivo lymphocyte proliferation assays against OVA and cartilage proteoglycans.
-
Protocol: Hematopoietic Colony-Forming Unit (CFU) Assay
This in vitro assay quantifies hematopoietic progenitor cells by their ability to proliferate and differentiate into colonies of mature cells in a semi-solid medium.[10][11]
Methodology:
-
Cell Preparation:
-
Harvest bone marrow or spleen cells from control or splenopentin-treated mice into Iscove's Modified Dulbecco's Medium (IMDM) containing 2% Fetal Bovine Serum (FBS).
-
Prepare a single-cell suspension by passing the tissue through a fine mesh screen or by gentle pipetting.
-
Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine the concentration of viable nucleated cells.
-
-
Plating:
-
Prepare the final cell suspension in IMDM + 2% FBS.
-
Add the cell suspension to a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of recombinant cytokines to support the growth of specific lineages (e.g., IL-3, IL-6, SCF, EPO, GM-CSF).
-
A typical plating density for murine bone marrow is 1 x 10⁴ to 2 x 10⁵ cells per 35 mm culture dish.
-
Vortex the cell/MethoCult™ mixture thoroughly to ensure a homogenous suspension.
-
Dispense 1.1 mL of the mixture into each 35 mm dish using a syringe with a blunt-end needle, avoiding air bubbles.
-
-
Incubation:
-
Place the culture dishes inside a larger 100 mm dish containing an open 35 mm dish of sterile water to maintain humidity.
-
Incubate at 37°C in a 5% CO₂ humidified incubator for 7-14 days. Do not disturb the plates during incubation.
-
-
Colony Identification and Enumeration:
-
Using an inverted microscope, identify and count the different types of colonies based on their size, density, and color.
-
CFU-GM: Granulocyte-macrophage colonies, typically compact with a halo of migrating cells.
-
BFU-E: Burst-forming unit-erythroid, large colonies composed of multiple reddish clusters.
-
CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies; large, multi-lineage colonies.
-
Express results as the number of colonies per number of cells plated (e.g., colonies per 10⁵ cells).
-
References
- 1. Decreased angiogenesis and arthritic disease in rabbits treated with an αvβ3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Spleen Peptides (SSPs) Shape Dendritic Cell Differentiation through Modulation of Extracellular ATP Synthesis Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD8+ CD205+ splenic dendritic cells are specialized to induce Foxp3+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD8+ CD205+ splenic dendritic cells are specialized to induce Foxp3+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mechanistic Target of Rapamycin (mTOR) Complexes Signaling in the Immune Responses | MDPI [mdpi.com]
- 7. Tolerogenic Splenic IDO+ Dendritic Cells from the Mice Treated with Induced-Treg Cells Suppress Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dendritic cells are specialized accessory cells along with TGF-β for the differentiation of Foxp3+ CD4+ regulatory T cells from peripheral Foxp3− precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the immunomodulator diacetyl-splenopentin on antigen-induced arthritis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Splenopentin Diacetate and its Relation to Splenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of Splenopentin (B1682174) diacetate and its parent molecule, splenin. Splenopentin is a synthetic pentapeptide that represents the biologically active region of splenin, a hormone produced by the spleen.[1] Both molecules have demonstrated immunomodulatory properties, playing a role in the differentiation and function of immune cells. This document summarizes the existing scientific knowledge on their biochemical relationship, biological activities, and potential therapeutic applications, with a focus on presenting available data in a structured format for researchers.
Biochemical Profile and Relationship
Splenin is a polypeptide hormone isolated from the spleen.[1] Its synthetic analog, Splenopentin (SP-5), corresponds to the amino acid sequence 32-36 of splenin and has been shown to reproduce the biological activities of the native hormone.[1][2] The amino acid sequence of Splenopentin is Arg-Lys-Glu-Val-Tyr.
Splenopentin and its parent molecule, splenin, are structurally and functionally related to the thymic hormone thymopoietin (B12651440) and its synthetic analog, thymopentin (B1683142) (TP-5). The primary difference between splenin and thymopoietin lies in a single amino acid at position 34, where splenin has glutamic acid and thymopoietin has aspartic acid.[1] This subtle difference leads to distinct biological activities.
Splenopentin diacetate (DAc-SP-5) is a salt form of the synthetic pentapeptide that has been utilized in research studies.[2]
Table 1: Comparison of Splenin/Splenopentin and Thymopoietin/Thymopentin
| Feature | Splenin / Splenopentin | Thymopoietin / Thymopentin |
| Origin | Spleen | Thymus |
| Amino Acid at Position 34 | Glutamic Acid | Aspartic Acid |
| Effect on Neuromuscular Transmission | No effect | Affects neuromuscular transmission |
| Induction of T-cell Precursors | Induces | Induces |
| Induction of B-cell Precursors | Induces | Inhibits |
Biological Activities and Experimental Data
The primary biological function of splenin and splenopentin is the modulation of the immune system. Their activities are centered on the induction and differentiation of lymphocytes.
Immunomodulatory Effects
Splenin and splenopentin have been shown to induce the differentiation of both T-cell and B-cell precursors. This is a key distinction from thymopoietin and thymopentin, which induce T-cell differentiation but inhibit the differentiation of B-cells.
Hematopoietic System Restoration
A notable study demonstrated that this compound (DAc-SP-5) accelerates the recovery of the myelopoietic and immune systems in mice following sublethal irradiation.[2] The study reported an enhanced recovery of immunocompetence, verified by splenic plaque-forming response to a T-cell dependent antigen and in the hematopoietic colony-forming assay.[2]
The treatment with DAc-SP-5 led to an accelerated recovery of leukocyte counts in both peripheral blood and the spleen. Furthermore, treated mice exhibited a significantly higher number of bone marrow-derived cells, as well as granulocyte-macrophage and macrophage colony-forming cells (GM-CFC and M-CFC), in the initial weeks after radiation exposure.[2]
Table 2: Effects of this compound (DAc-SP-5) on Hematopoietic Recovery Post-Irradiation in Mice
| Parameter | Observation in DAc-SP-5 Treated Group | Reference |
| Immunocompetence | Enhanced recovery | [2] |
| Leukocyte Counts (Peripheral Blood & Spleen) | Accelerated recovery | [2] |
| Bone Marrow Derived Cells | Significantly higher number post-exposure | [2] |
| Granulocyte-Macrophage Colony-Forming Cells (GM-CFC) | Significantly higher number post-exposure | [2] |
| Macrophage Colony-Forming Cells (M-CFC) | Significantly higher number post-exposure | [2] |
Experimental Protocols
Detailed experimental protocols from studies specifically utilizing splenopentin or splenin are not extensively published. However, based on the methodologies mentioned in the literature, the following are generalized protocols that can be adapted for research on these peptides.
In Vitro T-Cell and B-Cell Differentiation Assay
This protocol outlines a general procedure for inducing T-cell and B-cell differentiation from splenocytes, which can be adapted to test the effects of splenopentin.
Experimental Workflow for In Vitro Lymphocyte Differentiation
Caption: Workflow for assessing splenopentin's effect on lymphocyte differentiation.
Methodology:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from a suitable animal model (e.g., C57BL/6 mice).
-
Mechanically dissociate the spleen in an appropriate buffer (e.g., RPMI-1640).
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes and resuspend in complete culture medium.
-
Perform a cell count and assess viability using trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Plate the splenocytes at a desired density (e.g., 1 x 10^6 cells/mL) in a 24-well plate.
-
Add this compound at various concentrations to the wells. Include a vehicle control.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for a predetermined period (e.g., 3-5 days).
-
-
Analysis:
-
Harvest the cells from the wells.
-
Stain the cells with fluorescently labeled antibodies specific for T-cells (e.g., anti-CD3, anti-CD4, anti-CD8) and B-cells (e.g., anti-CD19, anti-B220).
-
Analyze the cell populations by flow cytometry to quantify the percentage of differentiated T-cells and B-cells in response to splenopentin treatment.
-
Hematopoietic Colony-Forming Cell (CFC) Assay
This protocol is a generalized method to assess the effect of splenopentin on the proliferation and differentiation of hematopoietic progenitor cells.
Experimental Workflow for Hematopoietic Colony-Forming Cell Assay
References
Splenopentin Diacetate: A Technical Guide to its Source and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Splenopentin, a pentapeptide with the sequence Arginine-Lysine-Glutamic Acid-Valine-Tyrosine (Arg-Lys-Glu-Val-Tyr), is the biologically active fragment (residues 32-36) of the naturally occurring splenic hormone, splenin.[1] As an immunomodulatory agent, it has garnered significant interest for its potential therapeutic applications. This document provides a comprehensive overview of the origin of Splenopentin and a detailed technical protocol for its chemical synthesis and purification as a diacetate salt, a common and stable form for this peptide.
Source and Biological Significance
Splenopentin originates from splenin, a hormone isolated from the spleen.[1] It is a synthetic pentapeptide that corresponds to the amino acid sequence 32-36 of its parent molecule.[1] Functionally, Splenopentin is recognized for its immunomodulatory properties, influencing the differentiation of both T and B lymphocytes.[2] Studies have shown its ability to augment the activity of human Natural Killer (NK) cells and induce the phenotypic differentiation of T- and B-cell precursors.[2] Its therapeutic potential is highlighted by its capacity to accelerate the restoration of the myelopoietic and immune systems following sublethal radiation in animal models.[3]
Chemical Synthesis of Splenopentin
The synthesis of Splenopentin is most effectively achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials and Reagents
The following table outlines the key reagents and their specifications for the synthesis of Splenopentin.
| Reagent | Abbreviation | Supplier Recommendation | Purity |
| Fmoc-L-Tyrosine(tBu)-Wang Resin | Fmoc-Tyr(tBu)-W-R | Any reputable supplier | >98% |
| Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine | Fmoc-Arg(Pbf)-OH | Any reputable supplier | >98% |
| Nα-Fmoc-Nε-tert-butyloxycarbonyl-L-lysine | Fmoc-Lys(Boc)-OH | Any reputable supplier | >98% |
| Nα-Fmoc-L-glutamic acid γ-tert-butyl ester | Fmoc-Glu(OtBu)-OH | Any reputable supplier | >98% |
| Nα-Fmoc-L-valine | Fmoc-Val-OH | Any reputable supplier | >98% |
| N,N'-Diisopropylcarbodiimide | DIC | Any reputable supplier | >99% |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | Oxyma Pure | Any reputable supplier | >99% |
| Piperidine (B6355638) | Any reputable supplier | >99% | |
| N,N-Dimethylformamide | DMF | Peptide synthesis grade | >99.8% |
| Dichloromethane | DCM | ACS grade | >99.5% |
| Trifluoroacetic acid | TFA | Reagent grade | >99% |
| Triisopropylsilane | TIS | Reagent grade | >98% |
| 1,2-Ethanedithiol | EDT | Reagent grade | >98% |
| Acetonitrile (B52724) | ACN | HPLC grade | >99.9% |
Experimental Protocol: Solid-Phase Peptide Synthesis
The synthesis is initiated with Fmoc-Tyr(tBu)-Wang resin, and the peptide chain is elongated towards the N-terminus.
Step 1: Resin Swelling
-
Swell Fmoc-Tyr(tBu)-Wang resin (1 g, ~0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a suitable reaction vessel.
Step 2: Fmoc Deprotection
-
Drain the DMF.
-
Add 20% piperidine in DMF (10 mL) to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
Step 3: Amino Acid Coupling (Iterative Process)
-
In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
After complete coupling, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Val, Glu(OtBu), Lys(Boc), and Arg(Pbf).
The following table summarizes the coupling cycles:
| Cycle | Amino Acid to be Coupled | Protected Amino Acid Used |
| 1 | Valine | Fmoc-Val-OH |
| 2 | Glutamic Acid | Fmoc-Glu(OtBu)-OH |
| 3 | Lysine | Fmoc-Lys(Boc)-OH |
| 4 | Arginine | Fmoc-Arg(Pbf)-OH |
Step 4: Final Fmoc Deprotection
-
After the final coupling of Fmoc-Arg(Pbf)-OH, perform a final deprotection step as described in Step 2 to expose the N-terminal amine group.
Step 5: Cleavage and Global Deprotection
-
Wash the fully assembled peptide-resin with DCM (5 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v).
-
Add the cleavage cocktail (10 mL) to the dried resin and react for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the solid-phase synthesis of Splenopentin.
Purification and Salt Formation
The crude peptide requires purification to remove truncated sequences and by-products from the synthesis and cleavage steps. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this purpose.
Experimental Protocol: Purification and Lyophilization
Step 1: Preparative RP-HPLC
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is typically effective.
-
Flow Rate: Dependent on column size (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor the elution profile at 220 nm.
-
Collect fractions corresponding to the main peptide peak.
Step 2: Purity Analysis
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity (>98%) and identity of the Splenopentin peptide.
Step 3: Lyophilization and Diacetate Salt Formation
-
Pool the pure fractions.
-
To form the diacetate salt, perform a buffer exchange into a dilute acetic acid solution or add acetic acid directly to the pooled fractions. The final concentration of acetic acid will depend on the desired stoichiometry.
-
Freeze the solution rapidly (e.g., using liquid nitrogen or a dry ice/acetone bath).
-
Lyophilize the frozen solution for 48-72 hours until a dry, fluffy white powder is obtained. This process yields Splenopentin diacetate.[4]
Purification and Lypohilization Workflow
Caption: Purification and diacetate salt formation workflow for Splenopentin.
Putative Signaling Pathway
While the precise intracellular signaling cascade of Splenopentin is not fully elucidated, its immunomodulatory effects are known to involve key immune cells. It is suggested that Splenopentin interacts with receptors on the surface of immune cells, such as dendritic cells, which are pivotal antigen-presenting cells. This interaction is thought to promote the maturation and activation of these cells, leading to the modulation of T-cell responses, a critical aspect of the adaptive immune system.
Caption: Proposed mechanism of Splenopentin's immunomodulatory action.
Conclusion
This compound is a well-defined synthetic peptide with significant immunomodulatory potential. Its synthesis, while requiring careful execution of solid-phase peptide synthesis protocols, is achievable with standard laboratory equipment and reagents. The purification via RP-HPLC and subsequent lyophilization are critical steps to obtain a high-purity product suitable for research and preclinical development. Further investigation into its precise molecular mechanisms of action will be crucial for the full realization of its therapeutic promise.
References
Splenopentin Diacetate: A Technical Guide to its Chemical Properties and Immunomodulatory Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Splenopentin diacetate, a synthetic pentapeptide corresponding to the amino acid sequence Arg-Lys-Glu-Val-Tyr, is a potent immunomodulator. This document provides a comprehensive overview of its chemical properties, and explores its mechanisms of action on key immune cells, including T lymphocytes, B lymphocytes, and Natural Killer (NK) cells. Detailed experimental protocols for investigating its biological activities are also presented, alongside visual representations of relevant signaling pathways and experimental workflows.
Chemical Properties
This compound is a well-characterized synthetic peptide. Its fundamental chemical and physical properties are summarized below for reference.
| Property | Value |
| CAS Number | 105184-37-0[1][2][3] |
| Molecular Formula | C33H55N9O11[1][2] |
| Molecular Weight | 753.84 g/mol [1][3] |
| Alternate Names | ARG-LYS-GLU-VAL-TYR ACETATE SALT; SP-5 ACETATE SALT[1] |
| Storage Conditions | -20°C[1][3] |
| Solubility | Soluble in water. |
Immunomodulatory aMechanism of Action
This compound exerts its immunomodulatory effects by influencing the differentiation, activation, and function of various immune cell populations.
T Lymphocyte Differentiation
This compound has been shown to influence the differentiation of T lymphocyte precursors.[2] It is believed to promote the maturation of naive T cells into functional effector and memory T cells. This process is critical for establishing a robust adaptive immune response. The general pathway for T cell activation and differentiation involves the T cell receptor (TCR) recognizing a specific antigen presented by an antigen-presenting cell (APC), along with co-stimulatory signals. This triggers a cascade of intracellular signaling events, leading to the activation of transcription factors that drive the expression of genes involved in T cell proliferation and differentiation into distinct subsets, such as T helper (Th) cells and cytotoxic T lymphocytes (CTLs).
B Lymphocyte Activation and Proliferation
This compound also plays a role in B lymphocyte function, promoting the differentiation of B cell precursors and enhancing antibody production.[2] B cell activation is initiated by the binding of an antigen to the B cell receptor (BCR). This, along with co-stimulation from T helper cells, triggers intracellular signaling pathways that lead to B cell proliferation and differentiation into plasma cells, which are responsible for secreting antibodies, and memory B cells.
Natural Killer (NK) Cell Cytotoxicity
This compound has been observed to enhance the cytotoxic activity of Natural Killer (NK) cells. NK cells are a critical component of the innate immune system, capable of recognizing and eliminating virally infected and cancerous cells. Their cytotoxic function is mediated through the release of cytotoxic granules containing perforin (B1180081) and granzymes, and through the expression of death receptor ligands. The enhancement of NK cell activity by this compound suggests a potential therapeutic application in cancer immunotherapy.
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the immunomodulatory effects of this compound.
In Vitro T Cell Differentiation Assay
This protocol outlines a method for inducing the differentiation of naive T cells in the presence of this compound.
Materials:
-
This compound
-
Naive CD4+ T cells (isolated from mouse spleen or human peripheral blood)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
Cytokines for directing differentiation (e.g., IL-12 for Th1, IL-4 for Th2)
-
Cell culture plates (24-well)
-
Flow cytometer and relevant antibodies for surface and intracellular staining (e.g., anti-CD4, anti-IFN-γ for Th1, anti-IL-4 for Th2)
Procedure:
-
Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibodies.
-
Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add this compound at various concentrations to the experimental wells. Include a vehicle control.
-
Add the appropriate cytokine cocktail to direct differentiation towards the desired T cell subset.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.
-
On the day of analysis, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Harvest the cells and perform surface staining for CD4.
-
Fix and permeabilize the cells, followed by intracellular staining for lineage-specific cytokines (e.g., IFN-γ, IL-4).
-
Analyze the cells by flow cytometry to determine the percentage of differentiated T cell subsets.
B Cell Proliferation Assay
This protocol describes a method to measure the effect of this compound on B cell proliferation.
Materials:
-
This compound
-
Purified B cells (from mouse spleen or human peripheral blood)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
B cell mitogens (e.g., anti-IgM antibody, lipopolysaccharide (LPS))[4]
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., EdU incorporation assay)[4][5]
-
96-well cell culture plates
-
Scintillation counter (for [3H]-thymidine) or flow cytometer/fluorescence microscope (for non-radioactive assays)
Procedure:
-
Seed purified B cells into a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add this compound at various concentrations to the experimental wells. Include a vehicle control.
-
Stimulate the cells with a B cell mitogen (e.g., anti-IgM or LPS).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
For the final 18 hours of incubation, add [3H]-thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, for non-radioactive methods like EdU incorporation, follow the manufacturer's protocol for cell labeling and detection.
NK Cell Cytotoxicity and Degranulation Assay
This protocol details a method to assess the impact of this compound on the cytotoxic function of NK cells.
Materials:
-
This compound
-
Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or purified NK cells
-
Target cells: K562 cell line (a human myeloid leukemia cell line sensitive to NK cell-mediated lysis)
-
RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin
-
Anti-CD107a antibody conjugated to a fluorophore (for degranulation assay)[6][7][8]
-
Monensin or Brefeldin A (protein transport inhibitors)
-
Flow cytometer and antibodies for NK cell identification (e.g., anti-CD3, anti-CD56)
-
A method to measure target cell lysis (e.g., CFSE labeling of target cells and a viability dye, or a chromium-51 (B80572) release assay)
Procedure:
-
Culture effector cells (PBMCs or NK cells) overnight with or without various concentrations of this compound.
-
On the day of the assay, prepare the target cells. For a flow cytometry-based lysis assay, label K562 cells with CFSE.
-
Co-culture the effector cells and target cells at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) in a 96-well U-bottom plate.
-
For the degranulation assay, add anti-CD107a antibody and a protein transport inhibitor to the co-culture.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, stain the cells with antibodies to identify NK cells (CD3-CD56+).
-
For the lysis assay, add a viability dye (e.g., 7-AAD or Propidium Iodide) to distinguish live from dead target cells.
-
Analyze the samples by flow cytometry.
-
For the degranulation assay, quantify the percentage of CD107a+ NK cells.
-
For the cytotoxicity assay, determine the percentage of dead (viability dye positive) target cells (CFSE positive).
Conclusion
This compound is a synthetic pentapeptide with significant immunomodulatory properties. It demonstrates the ability to influence the differentiation and activation of both T and B lymphocytes and to enhance the cytotoxic function of NK cells. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action of this promising immunomodulatory agent. A deeper understanding of its signaling pathways could pave the way for its development as a therapeutic agent in various clinical settings, including immunodeficiencies and cancer.
References
- 1. echemi.com [echemi.com]
- 2. molnova.com:443 [molnova.com:443]
- 3. biorbyt.com [biorbyt.com]
- 4. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of B Cell Proliferation in vivo by EdU Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. Degranulation and cytokine production (functional assay) [protocols.io]
Splenopentin Diacetate: A Technical Review of its Immunomodulatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splenopentin (B1682174) diacetate, a synthetic pentapeptide with the amino acid sequence Arg-Lys-Glu-Val-Tyr, represents a fascinating area of immunomodulatory research.[1] It is the diacetate salt of Splenopentin (SP-5), which corresponds to the amino acid residues 32-36 of splenin, a hormone originally isolated from the spleen.[1] This technical guide provides a comprehensive literature review of Splenopentin diacetate research, summarizing its biological activities, proposed mechanisms of action, and the experimental methodologies used to evaluate its effects. While extensive quantitative data and detailed clinical trial information are limited in publicly available literature, this review consolidates the existing knowledge to guide future research and development efforts.
Chemical and Physical Properties
| Property | Value | Reference |
| Peptide Sequence | Arg-Lys-Glu-Val-Tyr | [1] |
| Molecular Formula | C35H57N9O11 (for diacetate form) | Inferred from peptide composition and diacetate salt |
| Appearance | White to off-white powder | General peptide characteristics |
| Solubility | Soluble in water | General peptide characteristics |
Preclinical Research and Biological Activities
Splenopentin has been investigated for its role in modulating the immune system, with preclinical studies highlighting its potential in various contexts.
Immunomodulatory Effects
Splenopentin is recognized for its immunomodulatory properties, acting as a biological response modifier.[1] Unlike its thymic counterpart, thymopentin (B1683142) (TP-5), which primarily influences T-cell differentiation, splenopentin and its parent molecule, splenin, have been shown to induce the differentiation of both T- and B-cell precursors.[2] This suggests a broader impact on the adaptive immune system.
One of the key observed effects of this compound is its ability to accelerate the recovery of the myelopoietic and immune systems following sublethal radiation in mice.[3] Treatment with this compound has been associated with an accelerated recovery of leukocyte counts in both peripheral blood and the spleen.[3] Furthermore, it has been shown to increase the number of bone marrow-derived cells, as well as granulocyte-macrophage and macrophage colony-forming cells (GM-CFC and M-CFC).[3]
In the context of transplantation immunology, Splenopentin has demonstrated distinct effects compared to thymopentin. While both peptides were found to heighten the H-Y rejection response (rejection of male skin by female mice) in thymus-intact female mice, their effects diverged in thymectomized mice.[4] In this model, thymopentin lowered the rejection response, whereas Splenopentin had no effect, highlighting the differential roles of these closely related peptides in immune regulation.[4]
Data on In Vivo Efficacy
Table 1: Summary of In Vivo Effects of Spleen-Derived Peptides
| Model System | Peptide | Dosage | Observed Effect |
| Sublethal radiation in mice | This compound (DAc-SP-5) | Not specified in abstract | Accelerated restoration of myelopoietic and immune systems.[3] |
| Syngeneic male skin graft rejection in female mice | Splenopentin (SP-5) | Not specified in abstract | Heightened rejection response in thymus-intact mice; no effect in thymectomized mice.[4] |
Proposed Mechanism of Action
The precise molecular mechanisms underlying the immunomodulatory effects of this compound are not fully elucidated. However, research on small spleen polypeptides (SSPs) suggests a potential pathway involving dendritic cells (DCs) and the mTOR signaling cascade.
Targeting of Dendritic Cells
Dendritic cells are key antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. Emerging evidence suggests that SSPs may exert their immunomodulatory effects by directly targeting DCs. This interaction is proposed to induce a tolerogenic state in dendritic cells, which in turn can lead to the generation of immunosuppressive regulatory T cells (Tregs).
Involvement of the mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a critical signaling kinase that integrates various environmental cues to regulate cell growth, proliferation, and metabolism. In immune cells, the mTOR pathway is a central regulator of differentiation and function. It is hypothesized that spleen-derived peptides, likely including Splenopentin, may activate the mTOR signaling pathway in dendritic cells. This activation is thought to occur through the PI3K/Akt signaling axis. The kinetics and magnitude of mTOR activation may determine the functional outcome, leading to either an immunogenic or a tolerogenic dendritic cell phenotype.
Below is a proposed signaling pathway for the action of spleen-derived peptides on dendritic cells.
Caption: Proposed signaling cascade of spleen-derived peptides in dendritic cells.
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are scarce in the available literature. However, based on the methodologies described in related studies, the following outlines can serve as a guide for key experiments.
In Vitro Splenocyte Proliferation Assay
This assay is used to assess the effect of a substance on the proliferation of spleen cells, which are a mixed population of immune cells including T- and B-lymphocytes.
Objective: To determine the effect of this compound on the proliferation of splenocytes in vitro.
Methodology:
-
Splenocyte Isolation: Spleens are aseptically harvested from mice (e.g., BALB/c). A single-cell suspension is prepared by gently teasing the spleens apart and passing the cells through a fine mesh. Red blood cells are lysed using a suitable buffer (e.g., ACK lysis buffer). The remaining splenocytes are washed and resuspended in a complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine).
-
Cell Seeding: Splenocytes are seeded into 96-well microtiter plates at a density of approximately 2 x 10^5 cells per well.
-
Treatment: this compound is added to the wells at various concentrations. Control wells receive vehicle only. Mitogens such as Concanavalin A (ConA) for T-cell proliferation or Lipopolysaccharide (LPS) for B-cell proliferation can be used as positive controls.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assessment: Cell proliferation is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the incorporation of [3H]-thymidine.
-
Data Analysis: The optical density or radioactivity is measured, and the results are expressed as a percentage of the control or as a stimulation index.
Caption: Workflow for assessing splenocyte proliferation in vitro.
In Vivo Myelosuppression Model
This model is used to evaluate the potential of a compound to restore bone marrow function after being suppressed by chemotherapy or radiation.
Objective: To assess the efficacy of this compound in ameliorating myelosuppression in vivo.
Methodology:
-
Animal Model: Mice (e.g., C57BL/6) are used.
-
Induction of Myelosuppression: Myelosuppression is induced by a single intraperitoneal injection of a chemotherapeutic agent such as cyclophosphamide (B585) (e.g., 200 mg/kg) or by sublethal total body irradiation.
-
Treatment: Following the induction of myelosuppression, mice are treated with this compound (e.g., daily subcutaneous or intraperitoneal injections) for a specified period (e.g., 7-14 days). A control group receives vehicle only.
-
Monitoring: Peripheral blood samples are collected at regular intervals to monitor white blood cell (WBC), red blood cell (RBC), and platelet counts.
-
Bone Marrow and Spleen Analysis: At the end of the experiment, mice are euthanized, and bone marrow and spleens are harvested. Bone marrow cellularity and the number of hematopoietic progenitor cells (e.g., CFU-GM, CFU-E) are determined by colony-forming assays. Spleen weight and cellularity are also assessed.
-
Data Analysis: Hematological parameters and progenitor cell counts are compared between the treatment and control groups.
Caption: Workflow for evaluating the effect of this compound on myelosuppression.
Clinical Research
A thorough search of publicly available clinical trial registries and literature did not yield any specific clinical trials for "this compound." The research on this particular peptide appears to be primarily in the preclinical stage.
Safety and Toxicology
Conclusion and Future Directions
This compound is a synthetic pentapeptide with demonstrated immunomodulatory and myelostimulatory effects in preclinical models. Its ability to influence both T- and B-cell precursors and to accelerate hematopoietic recovery suggests its potential as a therapeutic agent in conditions of immunosuppression. The proposed mechanism of action involving the modulation of dendritic cell function via the mTOR signaling pathway provides a rationale for its observed biological activities.
However, the publicly available research on this compound is limited. To advance its therapeutic potential, future research should focus on:
-
Quantitative In Vitro Studies: Determining the binding affinity of this compound to its putative receptor(s) and establishing dose-response relationships (e.g., IC50, EC50) in various immune cell assays.
-
Detailed Mechanistic Studies: Elucidating the precise molecular interactions and signaling cascades initiated by this compound in dendritic cells and other immune cell types.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, and correlating its pharmacokinetic parameters with its pharmacodynamic effects.
-
Comprehensive Toxicology Studies: Establishing a robust safety profile through in vitro and in vivo toxicology assessments.
-
Clinical Evaluation: If preclinical data are promising, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human subjects.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting effects of thymopentin and splenopentin on the capacity of female mice to reject syngeneic male skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Splenopentin Diacetate: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assay protocols relevant to the immunomodulatory peptide, Splenopentin (B1682174) diacetate. Splenopentin, a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr), corresponds to the active site of the naturally occurring spleen hormone, splenin. It has been shown to possess immunomodulatory properties, making it a subject of interest for therapeutic development. The following sections detail protocols for key in vitro assays used to characterize the biological activity of Splenopentin diacetate, present available quantitative data, and illustrate relevant biological pathways and experimental workflows.
Lymphocyte Proliferation Assay
The lymphocyte proliferation assay is a cornerstone of in vitro immunology, used to assess the ability of an agent to induce or inhibit the proliferation of lymphocytes. This is a key indicator of a substance's potential to modulate the adaptive immune response.
Data Presentation:
Published studies have investigated the effect of Splenopentin (SP-5) and its analogs on human T-cell proliferation. The results indicate that this compound does not have a direct mitogenic or inhibitory effect on lymphocyte proliferation.
| Compound | Concentration | Effect on Lymphocyte Proliferation | Reference |
| Splenopentin (SP-5) | Not specified | No effect on T-cell proliferation | [1] |
| Splenopentin Analogs | Not specified | No effect on T-cell proliferation | [1] |
Experimental Protocol: [3H]-Thymidine Incorporation Assay
This protocol is a standard method for measuring lymphocyte proliferation.
Materials:
-
This compound
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
[3H]-Thymidine
-
96-well round-bottom cell culture plates
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with RPMI-1640 medium and resuspend to a final concentration of 1 x 106 cells/mL in complete RPMI-1640 medium.
-
Plate Setup: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Treatment: Add 50 µL of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL) to the respective wells in triplicate. Include a vehicle control (the solvent used to dissolve this compound).
-
Stimulation: To assess inhibitory effects, add 50 µL of a mitogen (e.g., PHA at 5 µg/mL) to the wells. For assessing direct mitogenic effects, add 50 µL of medium instead of a mitogen.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Radiolabeling: Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Measurement: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM).
Natural Killer (NK) Cell Activity Assay
NK cells are a critical component of the innate immune system, responsible for the early clearance of virally infected and transformed cells. Assays measuring NK cell cytotoxicity are vital for evaluating the potential of an immunomodulatory agent to enhance innate anti-tumor and anti-viral immunity.
Data Presentation:
While Splenopentin itself does not appear to affect NK cell activity, specific synthetic analogs have been shown to significantly augment this activity in vitro.[1][2]
| Compound | Concentration | % Increase in NK Cell Cytotoxicity (Compared to Control) | Reference |
| Splenopentin (SP-5) | 10 µg/mL | No significant effect | [1] |
| Pentapeptide 2 (Lys-Lys-Glu-Val-Tyr) | 10 µg/mL | ~25% | [1] |
| Pentapeptide 3 (D-Lys-Lys-Glu-Val-Tyr) | 10 µg/mL | ~30% | [1] |
Note: The percentage increase is an approximation derived from the graphical data presented in the cited literature.
Experimental Protocol: Chromium-51 (51Cr) Release Assay
The 51Cr release assay is a classic method for quantifying cell-mediated cytotoxicity.
Materials:
-
This compound or its analogs
-
Effector cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells
-
Target cells: K562 (a human erythroleukemic cell line sensitive to NK cell lysis)
-
RPMI-1640 medium supplemented with 10% FBS
-
51Cr-sodium chromate
-
Fetal Bovine Serum (FBS)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Resuspend 1 x 106 K562 cells in 100 µL of FBS and add 100 µCi of 51Cr-sodium chromate. Incubate for 1 hour at 37°C, mixing every 15 minutes. Wash the labeled target cells three times with RPMI-1640 medium and resuspend to a concentration of 1 x 105 cells/mL.
-
Effector Cell Preparation: Isolate PBMCs and resuspend them in complete RPMI-1640 medium.
-
Assay Setup:
-
Experimental Wells: Mix effector cells and labeled target cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) in a total volume of 200 µL in 96-well V-bottom plates. Add this compound or its analogs at the desired concentrations.
-
Spontaneous Release Control: Add 100 µL of labeled target cells and 100 µL of medium.
-
Maximum Release Control: Add 100 µL of labeled target cells and 100 µL of 1% Triton X-100.
-
-
Incubation: Centrifuge the plate at 200 x g for 5 minutes and incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well.
-
Measurement: Measure the radioactivity in the collected supernatants using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Hematopoietic Colony-Forming Unit (CFU) Assay
The CFU assay is a functional in vitro assay used to quantify hematopoietic progenitor cells and assess their ability to proliferate and differentiate into colonies of mature blood cells. This assay is relevant for evaluating the potential of this compound to promote hematopoietic recovery.
Experimental Protocol:
Materials:
-
This compound
-
Bone marrow cells or cord blood-derived mononuclear cells
-
MethoCult™ medium (or similar methylcellulose-based semi-solid medium) containing appropriate cytokines (e.g., SCF, GM-CSF, IL-3, EPO)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
35 mm culture dishes
-
Incubator (37°C, 5% CO2, and >95% humidity)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of bone marrow or cord blood mononuclear cells in IMDM.
-
Cell Plating: Add a defined number of cells (e.g., 1 x 104 to 1 x 105 cells) to the MethoCult™ medium containing this compound at various concentrations. Vortex thoroughly.
-
Dispensing: Let the tube stand for 5-10 minutes to allow bubbles to rise. Using a syringe with a blunt-end needle, dispense the cell-MethoCult™ mixture into 35 mm culture dishes.
-
Incubation: Place the culture dishes in a larger petri dish with a small amount of sterile water to maintain humidity. Incubate at 37°C with 5% CO2 and >95% humidity for 14-16 days.
-
Colony Counting and Identification: Using an inverted microscope, count and identify the different types of colonies based on their morphology (e.g., CFU-GM for granulocyte-macrophage, BFU-E for burst-forming unit-erythroid, and CFU-GEMM for mixed lineage).
Splenic Plaque-Forming Cell (PFC) Assay
The PFC assay is a classical immunological technique used to detect and quantify antibody-producing B cells (plasma cells). It is a valuable tool for assessing the effect of an immunomodulatory agent on the humoral immune response.
Note: Similar to the CFU assay, while the effects of Splenopentin (DAc-SP-5) have been verified by the splenic plaque-forming response, specific quantitative data from in vitro studies are not widely available.[3]
Experimental Protocol:
Materials:
-
This compound
-
Spleen cells from an immunized animal (e.g., a mouse immunized with sheep red blood cells (SRBCs))
-
Sheep Red Blood Cells (SRBCs)
-
Guinea pig complement
-
Agar (B569324) or agarose
-
Earle's Balanced Salt Solution (EBSS)
-
Petri dishes or Cunningham chambers
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from the immunized animal.
-
Assay Mixture: In a test tube, mix the splenocyte suspension, a suspension of SRBCs, and molten agar (kept at 45-50°C).
-
Plating: Pour the mixture into a petri dish or a Cunningham chamber to form a thin layer.
-
Incubation: Incubate the plates for 1-2 hours at 37°C to allow antibody secretion.
-
Complement Addition: Add a source of complement (e.g., guinea pig serum).
-
Incubation: Incubate for another 1-2 hours at 37°C.
-
Plaque Visualization and Counting: Antibody-secreting B cells will have formed a "plaque" of lysed SRBCs around them. Count these plaques under a microscope. Each plaque represents one antibody-forming cell.
Signaling Pathways and Experimental Workflows
Potential Signaling Mechanisms of Immunomodulatory Peptides
The precise signaling pathways activated by this compound are not yet fully elucidated. However, immunomodulatory peptides often exert their effects through interactions with cell surface receptors, leading to the activation of downstream signaling cascades such as the NF-κB and MAP kinase pathways, which are central regulators of immune responses. A related peptide, thymopentin, has been shown to interact with Toll-like receptor 2 (TLR2) and activate the MyD88-NF-κB signaling pathway.[4]
Caption: Hypothetical signaling pathway for an immunomodulatory peptide.
Experimental Workflow for In Vitro Assays
The general workflow for the in vitro assays described above follows a logical sequence from cell preparation to data analysis.
Caption: General experimental workflow for in vitro immunoassays.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Augmentation of human natural killer cells by splenopentin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: In Vivo Study Design for Splenopentin Diacetate
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for designing and executing an in vivo study to evaluate the immunomodulatory effects of Splenopentin (B1682174) diacetate, particularly its potential to restore T-cell populations and function in an immunosuppressed mouse model.
Introduction
Splenopentin (SP-5) is a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) that corresponds to the active site of splenin, a hormone isolated from the spleen.[1] It is recognized for its immunomodulatory properties, including its influence on T-cell differentiation and function.[1] Studies have shown that Splenopentin can accelerate the recovery of the immune and myelopoietic systems in mice following sublethal irradiation.[2] Splenopentin diacetate is a salt form of the peptide, likely utilized to enhance stability and solubility for in vivo applications.
This application note details a robust preclinical in vivo study design to assess the efficacy of this compound in a chemically-induced model of immunosuppression. We provide detailed protocols for animal handling, treatment, and key immunological assays, including flow cytometry for T-cell immunophenotyping and ELISA for cytokine quantification.
Hypothetical Signaling Pathway
The precise molecular pathway of Splenopentin is not fully elucidated, but its primary action involves promoting the maturation and function of T-lymphocytes. The diagram below illustrates a hypothetical pathway where this compound engages with receptors on hematopoietic or early T-progenitor cells, stimulating differentiation into mature and functional CD4+ (Helper) and CD8+ (Cytotoxic) T-cells, which are crucial for adaptive immunity.
Caption: Hypothetical signaling cascade of this compound.
Experimental Design and Rationale
This study employs a cyclophosphamide-induced immunosuppression model in BALB/c mice. Cyclophosphamide (B585) is an alkylating agent that temporarily depletes lymphocyte populations, providing a reliable model to study the restorative effects of immunomodulatory agents.
-
Animal Model: 8-week-old male BALB/c mice.
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: 7 days prior to the experiment.
-
Total Animals: 40 mice, randomized into 4 groups (n=10 per group).
Experimental Groups:
| Group | Description | Treatment (Daily, Intraperitoneal) |
| 1 | Normal Control | Vehicle (Sterile Saline) |
| 2 | Model Control | Cyclophosphamide (CTX) + Vehicle |
| 3 | Low Dose SP5 | CTX + this compound (1 mg/kg) |
| 4 | High Dose SP5 | CTX + this compound (5 mg/kg) |
Experimental Workflow
The overall workflow provides a clear timeline from animal acclimatization through data analysis. The entire study duration is approximately 22 days.
Caption: In vivo experimental workflow from preparation to analysis.
Detailed Experimental Protocols
Protocol 1: Animal Model and Treatment
-
Immunosuppression Induction: On Days 1, 2, and 3, administer cyclophosphamide (CTX) at a dose of 80 mg/kg (intraperitoneal injection) to all mice in Groups 2, 3, and 4. Administer an equivalent volume of sterile saline to Group 1.
-
Treatment Administration: From Day 4 to Day 13, administer the assigned treatments daily via intraperitoneal injection according to the group design.
-
Monitoring: Monitor animal health, body weight, and behavior daily throughout the study.
-
Euthanasia and Sample Collection: On Day 14, record the final body weight of each mouse. Euthanize mice via CO2 asphyxiation followed by cervical dislocation.
-
Immediately collect blood via cardiac puncture for serum separation.
-
Aseptically dissect and weigh the spleen and thymus.
Protocol 2: Immune Organ Index Assessment
-
After weighing the spleen and thymus, calculate the organ index using the following formulas:
-
Thymus Index (mg/g) = (Thymus Weight [mg] / Final Body Weight [g])
-
Spleen Index (mg/g) = (Spleen Weight [mg] / Final Body Weight [g])
-
-
Record the indices for each animal. This provides a general measure of immune system status.[3]
Protocol 3: Splenocyte Isolation and T-Cell Immunophenotyping by Flow Cytometry
-
Splenocyte Preparation:
-
Place the freshly excised spleen in a petri dish containing 5 mL of cold RPMI-1640 medium.
-
Gently grind the spleen between the frosted ends of two sterile glass slides to create a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 5 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge again.
-
Wash the cell pellet twice with cold PBS containing 2% FBS (FACS Buffer).
-
Resuspend the final pellet in FACS Buffer and count the cells using a hemocytometer or automated cell counter. Adjust the concentration to 1 x 10^7 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the following fluorescently conjugated antibodies to each tube:
-
Anti-CD3-FITC (pan T-cell marker)
-
Anti-CD4-PE (helper T-cell marker)
-
Anti-CD8-APC (cytotoxic T-cell marker)
-
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS Buffer.
-
Resuspend the final cell pellet in 500 µL of FACS Buffer.
-
-
Flow Cytometry Analysis:
Protocol 4: Serum Cytokine Analysis by ELISA
-
Serum Preparation:
-
Allow the collected blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store it at -80°C until analysis.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse IL-2, IFN-γ, and TNF-α. Follow the manufacturer's instructions precisely.[6]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add serum samples and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash again and add streptavidin-HRP conjugate.
-
Add the substrate (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations by interpolating from the standard curve.[6][7]
-
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard deviation (SD). Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare between groups. A p-value < 0.05 is typically considered statistically significant.
Table 1: Effect of this compound on Body Weight and Immune Organ Indices
| Group | Final Body Weight (g) | Thymus Index (mg/g) | Spleen Index (mg/g) |
| Normal Control | 25.1 ± 1.5 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| Model Control | 21.8 ± 1.2 | 1.2 ± 0.3 | 2.1 ± 0.3 |
| Low Dose SP5 | 23.5 ± 1.4# | 2.1 ± 0.4# | 3.0 ± 0.4# |
| High Dose SP5 | 24.6 ± 1.3# | 2.9 ± 0.5# | 3.8 ± 0.5# |
| p < 0.05 vs Normal Control; #p < 0.05 vs Model Control |
Interpretation: A significant decrease in organ indices in the Model Control group confirms successful immunosuppression. A dose-dependent increase in these indices in the SP5-treated groups would suggest a restorative effect on immune organs.
Table 2: Effect of this compound on Splenic T-Cell Subsets (% of Lymphocytes)
| Group | CD3+ T-Cells (%) | CD3+CD4+ T-Cells (%) | CD3+CD8+ T-Cells (%) | CD4+/CD8+ Ratio |
| Normal Control | 35.2 ± 3.1 | 22.5 ± 2.5 | 11.8 ± 1.9 | 1.91 |
| Model Control | 15.6 ± 2.8 | 9.8 ± 1.7 | 5.1 ± 1.1 | 1.92 |
| Low Dose SP5 | 22.4 ± 3.0# | 14.5 ± 2.1# | 7.5 ± 1.3# | 1.93 |
| High Dose SP5 | 31.5 ± 3.5# | 20.1 ± 2.8# | 10.5 ± 1.5# | 1.91 |
| p < 0.05 vs Normal Control; #p < 0.05 vs Model Control |
Interpretation: Successful treatment would be indicated by a significant restoration of CD3+, CD4+, and CD8+ T-cell populations in the spleens of SP5-treated mice compared to the Model Control group, ideally approaching the levels of the Normal Control group.
Table 3: Effect of this compound on Serum Cytokine Levels (pg/mL)
| Group | IL-2 | IFN-γ | TNF-α |
| Normal Control | 125.4 ± 15.1 | 150.7 ± 18.2 | 85.3 ± 10.5 |
| Model Control | 45.8 ± 9.5 | 55.2 ± 11.3 | 30.1 ± 8.8 |
| Low Dose SP5 | 78.2 ± 11.6# | 90.5 ± 14.1# | 55.6 ± 9.1# |
| High Dose SP5 | 110.5 ± 14.8# | 135.8 ± 16.9# | 78.9 ± 11.2# |
| p < 0.05 vs Normal Control; #p < 0.05 vs Model Control |
Interpretation: IL-2 and IFN-γ are key cytokines for T-cell proliferation and Th1-mediated immune responses. An increase in their levels following SP5 treatment would indicate a restoration of T-cell effector function.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Splenopentin Diacetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splenopentin (B1682174) (SP-5), the synthetic pentapeptide Arg-Lys-Glu-Val-Tyr, corresponds to the active site of the naturally occurring spleen hormone, splenin.[1][2] Its diacetate salt, Splenopentin diacetate, is a water-soluble form commonly used in research. This immunomodulatory peptide has been shown to play a role in the differentiation and function of various immune cells, including T-lymphocytes, B-lymphocytes, and Natural Killer (NK) cells.[2] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on immune cell populations.
Product Information
| Product Name | This compound |
| Synonyms | SP-5 Diacetate, Splenopentin (32-36) Diacetate |
| Molecular Formula | C31H51N9O9 · 2(C2H4O2) |
| Molecular Weight | 830.9 g/mol |
| CAS Number | 105184-37-0 |
| Storage | Store at -20°C. Stock solutions can be stored at -20°C or -80°C for extended periods. Avoid repeated freeze-thaw cycles. |
Preparation of Stock Solutions
This compound is soluble in aqueous solutions. For cell culture applications, it is recommended to prepare a concentrated stock solution that can be further diluted to the desired working concentration in the cell culture medium.
Protocol for 10 mM Stock Solution:
-
Calculate the amount of this compound required. For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.309 mg of this compound.
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile, nuclease-free water to the tube to dissolve the peptide. For 1 mL of a 10 mM solution, add 1 mL of water.
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Application: Immunomodulation of Lymphocytes
Splenopentin has been reported to influence the differentiation and activity of both T and B lymphocytes. The following protocols outline methods to assess these effects in vitro.
T-Lymphocyte Proliferation Assay
This assay measures the effect of this compound on the proliferation of T-lymphocytes, often stimulated with a mitogen like Phytohemagglutinin (PHA) or Concanavalin A (ConA).
Experimental Workflow:
Detailed Protocol:
-
Isolate Splenocytes: Isolate splenocytes from a mouse spleen using a standard mechanical disaggregation method followed by red blood cell lysis.
-
Cell Suspension: Resuspend the splenocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Seed the splenocytes into a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of medium.
-
Treatment:
-
Add 50 µL of medium containing a T-cell mitogen such as PHA (final concentration of 5 µg/mL) or ConA (final concentration of 2.5 µg/mL).
-
Add 50 µL of medium containing various concentrations of this compound. A suggested starting range is 0.01 µg/mL to 10 µg/mL. Include a vehicle control (medium only).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
-
Proliferation Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the stimulation index (SI) as the ratio of the absorbance of treated wells to the absorbance of control wells.
| Parameter | Recommended Value/Range |
| Cell Type | Mouse Splenocytes |
| Seeding Density | 2 x 10^5 cells/well (96-well plate) |
| Mitogen | PHA (5 µg/mL) or ConA (2.5 µg/mL) |
| This compound Conc. | 0.01 - 10 µg/mL (for dose-response) |
| Incubation Time | 48 - 72 hours |
| Assay Method | MTT or [3H]-thymidine incorporation |
B-Lymphocyte Differentiation Assay
This assay evaluates the effect of this compound on the differentiation of B-lymphocytes, which can be assessed by measuring antibody production or the expression of differentiation markers.
Experimental Workflow:
Detailed Protocol:
-
Isolate B-cells: Isolate splenocytes as described previously. For a more specific analysis, B-cells can be purified using magnetic-activated cell sorting (MACS) with CD19 microbeads.
-
Cell Seeding: Seed the B-cells (or total splenocytes) into a 24-well plate at a density of 1 x 10^6 cells/well in 1 mL of complete RPMI-1640 medium.
-
Treatment:
-
Add a B-cell mitogen such as Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL.
-
Add this compound at various concentrations. A suggested starting range, based on analogous peptide studies, is 0.01 µg/mL to 1 µg/mL.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 to 7 days.
-
Assessment of Differentiation:
-
ELISA for Immunoglobulin Production: Collect the culture supernatant and measure the concentration of IgM or IgG using a standard ELISA kit.
-
Flow Cytometry for Plasma Cell Markers: Harvest the cells and stain for B-cell and plasma cell markers, such as CD19 and CD138, to quantify the percentage of differentiated plasma cells.
-
-
Data Analysis: Compare the levels of immunoglobulin production or the percentage of CD138+ cells in this compound-treated cultures to the control cultures.
| Parameter | Recommended Value/Range |
| Cell Type | Mouse Splenic B-cells |
| Seeding Density | 1 x 10^6 cells/well (24-well plate) |
| Mitogen | LPS (10 µg/mL) |
| This compound Conc. | 0.01 - 1 µg/mL (for dose-response) |
| Incubation Time | 5 - 7 days |
| Assay Method | ELISA (IgM/IgG), Flow Cytometry (CD138) |
Application: Enhancement of Natural Killer (NK) Cell Cytotoxicity
Splenopentin and its analogs have been shown to augment the cytotoxic activity of NK cells. The following protocol describes a method to assess this effect.
Experimental Workflow:
Detailed Protocol:
-
Effector Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
For a more defined system, NK cells can be purified from PBMCs using a negative selection MACS kit.
-
Resuspend the effector cells in complete RPMI-1640 medium.
-
-
Target Cell Preparation:
-
Culture K562 cells (a human erythroleukemic cell line sensitive to NK cell-mediated lysis) in complete RPMI-1640 medium.
-
On the day of the assay, label the K562 cells with Calcein-AM according to the manufacturer's protocol.
-
-
Cytotoxicity Assay:
-
In a 96-well U-bottom plate, add the effector cells (PBMCs or purified NK cells) at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Add this compound to the effector cells at various concentrations (suggested starting range: 0.1 µg/mL to 10 µg/mL) and pre-incubate for 2-4 hours.
-
Add the Calcein-AM labeled target cells (e.g., 1 x 10^4 cells/well).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with 2% Triton X-100).
-
-
Incubation: Centrifuge the plate briefly to bring the cells into contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Measurement of Cytotoxicity:
-
Centrifuge the plate and transfer the supernatant to a new black 96-well plate.
-
Measure the fluorescence of the released Calcein using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
| Parameter | Recommended Value/Range |
| Effector Cells | Human PBMCs or purified NK cells |
| Target Cells | K562 |
| E:T Ratios | 50:1, 25:1, 12.5:1 |
| This compound Conc. | 0.1 - 10 µg/mL (for dose-response) |
| Incubation Time | 4 hours |
| Assay Method | Calcein-AM release assay |
Putative Signaling Pathways
The precise molecular mechanisms of this compound are not fully elucidated. However, based on its immunomodulatory effects on lymphocytes, it is plausible that it engages common signaling pathways involved in immune cell activation, proliferation, and differentiation.
Proposed Signaling in T-Lymphocytes
Proposed Signaling in B-Lymphocytes
Conclusion
This compound is a valuable tool for studying the modulation of the immune system at the cellular level. The protocols provided here offer a starting point for investigating its effects on T-lymphocytes, B-lymphocytes, and NK cells. Researchers are encouraged to optimize the suggested concentrations and incubation times for their specific cell types and experimental conditions. Further investigation into the precise signaling pathways activated by this compound will provide a more complete understanding of its immunomodulatory functions.
References
Application Notes and Protocols for Splenopentin Diacetate in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splenopentin (B1682174) (SP-5), a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr), corresponds to the active site of the naturally occurring splenic hormone splenin.[1] As an immunomodulatory agent, Splenopentin diacetate holds potential for investigation in various therapeutic areas, particularly those involving the modulation of T-cell responses. These application notes provide a framework for utilizing this compound in in vitro T-cell proliferation assays, a fundamental technique for assessing cellular immunity and the effects of immunomodulatory compounds.
Principle of T-Cell Proliferation Assays
T-cell proliferation is a hallmark of the adaptive immune response, occurring upon activation by specific antigens or mitogens. In vitro proliferation assays are essential tools to evaluate the competency of the cellular immune system and to screen for compounds that may enhance or suppress T-cell activity. Common methods to measure T-cell proliferation include:
-
Dye Dilution Assays (e.g., CFSE): Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.
-
Thymidine (B127349) Incorporation Assay: This classic method measures the incorporation of a radiolabeled nucleoside, [³H]-thymidine, into the DNA of proliferating cells.
-
BrdU Incorporation Assay: A non-radioactive alternative to the thymidine incorporation assay, this method detects the incorporation of the synthetic thymidine analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA using a specific antibody.
This protocol will focus on the CFSE-based dye dilution method due to its robustness, detailed single-cell resolution, and non-radioactive nature.
Data Presentation: Expected Quantitative Data
Due to the lack of specific literature on this compound, the following table represents a template for the types of quantitative data that should be generated through experimental optimization. Researchers will need to perform dose-response studies to determine these values.
| Parameter | Recommended Range for Optimization | Optimal Value (To be determined experimentally) |
| This compound Concentration | 0.1 µg/mL - 100 µg/mL | TBD |
| T-Cell Seeding Density | 1 x 10⁵ - 5 x 10⁵ cells/well (96-well plate) | TBD |
| Incubation Time | 48 - 120 hours | TBD |
| Co-stimulant (e.g., anti-CD3/CD28) | 0.1 µg/mL - 5 µg/mL | TBD |
Experimental Protocols
Protocol 1: Human Peripheral Blood Mononuclear Cell (PBMC) Isolation
This protocol describes the isolation of PBMCs from whole blood, which contain T-cells and other immune cells necessary for the proliferation assay.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS), heat-inactivated
-
RPMI-1640 medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.
-
Collect the buffy coat, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol outlines the steps for labeling PBMCs with CFSE and setting up the proliferation assay with this compound.
Materials:
-
Isolated PBMCs
-
This compound (stock solution prepared in a suitable solvent, e.g., sterile water or PBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies or a suitable mitogen like Phytohemagglutinin (PHA))
-
96-well round-bottom cell culture plates
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Resuspend PBMCs in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM. The optimal concentration should be determined empirically to ensure bright staining with minimal toxicity.
-
Incubate for 10-15 minutes at 37°C in the dark.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium by centrifuging at 300 x g for 5 minutes.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a final concentration of 1-2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Seed 100 µL of the CFSE-labeled cell suspension into the wells of a 96-well round-bottom plate (1-2 x 10⁵ cells/well).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (the solvent used to dissolve this compound).
-
Add 50 µL of the T-cell activation reagent (e.g., anti-CD3/CD28 antibodies) to all wells except the unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
Set up the following controls:
-
Unstimulated cells (cells + medium only)
-
Stimulated cells (cells + activation reagent)
-
Vehicle control (cells + activation reagent + vehicle)
-
Positive control (a known immunomodulator)
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3 to 5 days.
-
-
Flow Cytometry Analysis:
-
After incubation, harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) to analyze specific T-cell subsets.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live lymphocyte population and then on the T-cell subsets of interest. Proliferation is assessed by the sequential halving of CFSE fluorescence intensity.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for T-Cell Proliferation Assay with this compound.
Putative Signaling Pathway
The precise signaling pathway of Splenopentin in T-cells is not well-documented. However, based on the known mechanisms of other immunomodulatory peptides that affect T-cell function, a plausible hypothetical pathway involves the modulation of key signaling cascades downstream of the T-cell receptor (TCR).
Caption: Hypothetical Signaling Pathway for Splenopentin in T-Cell Activation.
Concluding Remarks
The provided protocols and visualizations serve as a starting point for investigating the effects of this compound on T-cell proliferation. It is imperative for researchers to conduct thorough optimization experiments to determine the specific concentrations, incubation times, and co-stimulation conditions that are most appropriate for their experimental system. The systematic collection of dose-response data will be crucial for elucidating the immunomodulatory profile of this compound and its potential therapeutic applications. Further research is also warranted to delineate the precise molecular mechanisms and signaling pathways through which Splenopentin exerts its effects on T-lymphocytes.
References
Application Notes and Protocols for Studying the Effects of Splenopentin Diacetate on Macrophage Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splenopentin, a synthetic pentapeptide corresponding to amino acids 32-36 of the splenic hormone splenin, has been investigated for its immunomodulatory properties. Its diacetate salt, Splenopentin diacetate, is a formulation used in research to explore its potential therapeutic applications. Macrophages, as key players in the innate and adaptive immune systems, are a primary target for immunomodulatory agents. These cells exhibit remarkable plasticity, polarizing into different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2) macrophages, in response to microenvironmental cues.[1][2][3][4][5] Understanding the interaction of this compound with macrophages is crucial for elucidating its mechanism of action and evaluating its potential as a therapeutic agent for various pathologies, including infectious diseases, autoimmune disorders, and cancer.
These application notes provide a comprehensive overview of the methodologies and protocols to study the effects of this compound on macrophage activation. The focus is on key functional assays, including phagocytosis and cytokine profiling, and the investigation of underlying signaling pathways.
Key Applications
-
Immunomodulatory Research: Investigate the capacity of this compound to modulate macrophage phenotype and function.
-
Drug Discovery and Development: Evaluate this compound as a potential therapeutic agent for diseases with an immunological basis.
-
Basic Science Research: Elucidate the molecular mechanisms and signaling pathways involved in peptide-mediated macrophage activation.
Experimental Protocols
Macrophage Isolation and Culture
Primary macrophages can be isolated from various sources, with murine bone marrow-derived macrophages (BMDMs) and peritoneal macrophages being common models. Spleen-derived macrophages are also a relevant population for studying agents like Splenopentin.[1][2] The human monocytic cell line THP-1 is a widely used alternative that can be differentiated into a macrophage-like phenotype.[6]
Protocol: Isolation and Culture of Murine Spleen-Derived Macrophages [2]
-
Aseptically harvest spleens from C57BL/6 mice (or other appropriate strains).
-
Mechanically dissociate the spleen in ice-cold RPMI-1640 medium.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with RPMI-1640 and resuspend in complete medium (RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin).
-
Plate the cells in tissue culture dishes and allow macrophages to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Remove non-adherent cells by washing with PBS.
-
Culture the adherent macrophages in complete medium, which can be supplemented with M-CSF to promote differentiation and proliferation.
Macrophage Polarization
To study the effect of this compound on macrophage function, it is essential to polarize the cells into distinct phenotypes.
Protocol: M1 and M2 Polarization [1][2][4]
-
Culture macrophages (e.g., spleen-derived or BMDMs) for 24 hours.
-
To induce M1 polarization , treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
To induce M2 polarization , treat the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
This compound can be added concomitantly with the polarizing stimuli or as a pre-treatment to assess its modulatory effects.
Phagocytosis Assay
Phagocytosis is a hallmark of macrophage function. This assay quantifies the ability of macrophages to engulf particles.
Protocol: Fluorescent Bead-Based Phagocytosis Assay [7][8]
-
Plate macrophages in a 96-well plate and allow them to adhere.
-
Treat the cells with this compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Add fluorescently labeled latex beads or zymosan particles to the wells and incubate for 1-2 hours at 37°C.
-
Wash the cells extensively with cold PBS to remove non-internalized beads.
-
Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, analyze the cells by flow cytometry to determine the percentage of phagocytic cells and the number of beads per cell.
Cytokine Production Analysis
This compound's effect on macrophage activation can be quantified by measuring the production of key pro- and anti-inflammatory cytokines.
Protocol: Cytokine Measurement by ELISA
-
Plate macrophages in a 24-well plate and treat with this compound, with or without co-stimulation (e.g., LPS).
-
After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Centrifuge the supernatants to remove cellular debris.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10, IL-12) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis of Signaling Pathways
To investigate the molecular mechanisms underlying this compound's effects, Western blotting can be used to assess the activation of key signaling proteins.
Protocol: Western Blot for MAPKs and NF-κB
-
Culture macrophages and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, p-IκBα, IκBα).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Hypothetical Effect of this compound on Macrophage Phagocytosis
| Treatment Group | Concentration (µM) | Phagocytic Index (Mean ± SD) | % Increase over Control |
| Control (Vehicle) | 0 | 100 ± 12 | 0% |
| This compound | 1 | 125 ± 15 | 25% |
| This compound | 10 | 180 ± 20 | 80% |
| This compound | 50 | 210 ± 18 | 110% |
| LPS (Positive Control) | 1 µg/mL | 250 ± 25 | 150% |
Table 2: Hypothetical Effect of this compound on Cytokine Production by LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control (LPS only) | 0 | 1500 ± 120 | 800 ± 75 | 200 ± 30 |
| This compound | 1 | 1350 ± 110 | 750 ± 60 | 250 ± 35 |
| This compound | 10 | 900 ± 95 | 500 ± 50 | 450 ± 40 |
| This compound | 50 | 600 ± 70 | 300 ± 40 | 700 ± 65 |
Visualizations
Caption: Workflow for investigating this compound's impact on macrophages.
Caption: Potential signaling pathways modulated by this compound in macrophages.
Conclusion
The provided protocols and application notes offer a foundational framework for investigating the immunomodulatory effects of this compound on macrophages. By employing these methods, researchers can systematically characterize the impact of this pentapeptide on key macrophage functions and dissect the underlying molecular mechanisms. Such studies are essential for advancing our understanding of Splenopentin's therapeutic potential and for the development of novel immunomodulatory drugs.
References
- 1. Spleen-derived macrophages are readily polarized into classically activated (M1) or alternatively activated (M2) states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The secretome of macrophages has a differential impact on spinal cord injury recovery according to the polarization protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the full spectrum of macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Metabolic Signature of Macrophage Responses [frontiersin.org]
- 5. Macrophage plasticity: signaling pathways, tissue repair, and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phagocytic activity of splenic macrophages is enhanced and accompanied by cytosolic alkalinization in TRPM7 kinase-dead mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Splenopentin Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Splenopentin diacetate is a synthetic pentapeptide that corresponds to the amino acid sequence 32-36 of the splenic hormone splenin. As an immunomodulatory agent, it has been shown to influence the differentiation and function of both T and B lymphocytes. This document provides detailed application notes and protocols for the recommended handling, dissolution, and use of this compound in common immunological assays.
Product Information
| Property | Value |
| Product Name | This compound |
| Sequence | Arg-Lys-Glu-Val-Tyr (RKEVY) |
| Molecular Formula | C₃₁H₅₁N₉O₉ · 2(C₂H₄O₂) |
| Molecular Weight | 811.9 g/mol |
| Appearance | White lyophilized powder |
| Storage | Store at -20°C. Protect from moisture. |
Solubility and Solution Preparation
The solubility of this compound is influenced by its amino acid composition, which includes both basic (Arg, Lys) and acidic (Glu) residues, as well as hydrophobic (Val, Tyr) residues. The following table summarizes the recommended solvents and provides a general guideline for dissolution. It is always recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.
| Solvent | Concentration | Procedure | Stability and Notes |
| Sterile Water | Up to 1 mg/mL | Add the desired volume of sterile water to the lyophilized powder. Vortex gently to dissolve. | Aqueous solutions are suitable for most cell-based assays. For long-term storage, it is recommended to aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Phosphate-Buffered Saline (PBS) | Up to 1 mg/mL | Reconstitute in sterile PBS (pH 7.2-7.4). Mix gently until fully dissolved. | Suitable for direct use in cell culture experiments. Ensure the PBS is sterile. |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | For higher concentrations, dissolve the peptide in a small amount of sterile DMSO. For use in cell culture, the final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity. | Stock solutions in DMSO can be stored at -20°C. When diluting into aqueous buffers, add the DMSO stock dropwise while vortexing to prevent precipitation. |
Experimental Protocols
In Vitro Lymphocyte Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of murine splenocytes using a dye dilution assay with Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Concanavalin A (ConA) or anti-CD3/anti-CD28 antibodies (as a positive control for T-cell proliferation)
-
Lipopolysaccharide (LPS) (as a positive control for B-cell proliferation)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD19, anti-CD4, anti-CD8)
Procedure:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from mice.
-
Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides in complete RPMI-1640 medium.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using a suitable lysis buffer (e.g., ACK lysis buffer).
-
Wash the cells twice with complete RPMI-1640 medium and resuspend to a concentration of 1 x 10⁷ cells/mL.
-
-
CFSE Staining:
-
Add an equal volume of 2X CFSE working solution (e.g., 5 µM in PBS) to the cell suspension for a final concentration of 2.5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells at a concentration of 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Plate 100 µL of the CFSE-labeled splenocyte suspension into a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 0.01 µg/mL to 10 µg/mL.
-
Add 100 µL of the this compound dilutions or medium control to the appropriate wells.
-
Include positive control wells with mitogens (e.g., ConA at 2.5 µg/mL for T-cells or LPS at 10 µg/mL for B-cells).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorescently labeled antibodies to identify T-cell (e.g., anti-CD3, anti-CD4, anti-CD8) and B-cell (e.g., anti-CD19) populations.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte populations of interest and examining the CFSE fluorescence intensity. Proliferation is indicated by the sequential halving of CFSE fluorescence in daughter cells.
-
Cytokine Release Assay
This protocol outlines the measurement of cytokine secretion from splenocytes treated with this compound.
Materials:
-
This compound
-
Complete RPMI-1640 medium
-
Murine splenocytes (prepared as in section 3.1)
-
Mitogens (e.g., ConA or anti-CD3/anti-CD28 for T-cell activation)
-
ELISA kits for desired cytokines (e.g., IL-2, IFN-γ, IL-4, IL-10)
Procedure:
-
Cell Culture and Treatment:
-
Prepare a splenocyte suspension at a concentration of 5 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 0.1 µg/mL to 20 µg/mL.
-
Add 100 µL of the this compound dilutions or medium control to the appropriate wells.
-
For T-cell cytokine release, co-stimulate with a suboptimal concentration of a mitogen like ConA (e.g., 1 µg/mL).
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Measure the concentration of the desired cytokines in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Signaling Pathway
This compound is understood to exert its immunomodulatory effects by influencing the activation and differentiation of T and B lymphocytes. While the precise signaling cascade is still under investigation, it is hypothesized to involve the modulation of key pathways that govern immune cell function. A plausible mechanism involves the interaction of Splenopentin with a yet-to-be-identified receptor on the surface of lymphocytes, leading to the activation of downstream signaling molecules. This can subsequently influence the expression of genes related to cell proliferation, differentiation, and cytokine production.
Caption: Hypothetical signaling pathway of this compound in lymphocytes.
In Vivo Administration
For in vivo studies in murine models, this compound can be administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Recommended Dosage:
-
A typical dosage range for immunomodulatory effects in mice is 0.1 to 1 mg/kg body weight. The optimal dose should be determined empirically for each experimental model.
Vehicle:
-
Dissolve this compound in sterile, pyrogen-free saline or PBS for injection.
Example Protocol (Mouse Model):
-
Prepare a stock solution of this compound in sterile saline at a concentration of 1 mg/mL.
-
For a 25 g mouse, a dose of 1 mg/kg would require an injection volume of 25 µL.
-
Administer the prepared solution via i.p. or s.c. injection.
-
The frequency of administration will depend on the experimental design (e.g., daily, every other day).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Peptide will not dissolve in water or PBS. | The peptide may have formed aggregates or has low solubility in aqueous solutions at neutral pH. | Try gentle warming (to 37°C) or brief sonication. If still insoluble, try dissolving in a small amount of 10% acetic acid and then dilute with water. For highly insoluble peptides, use a minimal amount of DMSO to dissolve and then dilute with your aqueous buffer. |
| High background in cell-based assays. | The peptide preparation may contain endotoxins. The concentration of the peptide may be too high, causing non-specific effects. | Use endotoxin-free water and reagents. Perform a dose-response curve to determine the optimal concentration with the lowest background. |
| No effect observed in biological assays. | The peptide may have degraded. The concentration used may be too low. The experimental conditions may not be optimal. | Store the peptide and its solutions properly. Perform a dose-response experiment to find the effective concentration range. Optimize assay conditions such as cell density and incubation time. |
Splenopentin Diacetate: Application Notes and Protocols for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Splenopentin diacetate is a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) corresponding to the amino acid sequence 32-36 of the splenic hormone splenin. It is recognized for its immunomodulatory properties, influencing the differentiation and activity of various immune cells. This document provides detailed guidelines and protocols for the reconstitution, storage, and application of this compound in common in vitro assays.
Product Information
| Property | Value |
| Sequence | Arg-Lys-Glu-Val-Tyr |
| Molecular Formula | C₃₃H₅₅N₉O₁₁ |
| Appearance | Lyophilized white powder |
| Purity | Typically ≥98% |
Reconstitution and Storage
Proper reconstitution and storage are critical to maintain the biological activity of this compound.
Reconstitution Protocol
For most applications, a stock solution of 1 mg/mL is recommended.
Materials:
-
Vial of lyophilized this compound
-
Sterile, pyrogen-free water
-
Sterile polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 1 mg/mL stock solution, add sterile water to the vial according to the amount of peptide provided. For example, add 1 mL of sterile water to a vial containing 1 mg of peptide.
-
Gently swirl or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking or vortexing, as this can cause peptide degradation.
-
Once dissolved, the stock solution can be further diluted with the appropriate sterile buffer or cell culture medium for your specific experiment.
Solubility Troubleshooting: If this compound does not readily dissolve in sterile water, the following alternative solvents can be tested sequentially:
-
10-30% acetic acid in sterile water
-
A small volume of dimethyl sulfoxide (B87167) (DMSO), followed by dilution with sterile water or buffer.
It is advisable to test the solubility of a small amount of the peptide before dissolving the entire stock.
Storage Conditions
The stability of this compound is dependent on the storage conditions.
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C | At least 12 months | Protect from moisture and light. |
| Reconstituted Solution | -20°C or -80°C | Up to 3 months at -20°C | Aliquot to avoid repeated freeze-thaw cycles. Use sterile buffers at a pH of 5-6 for prolonged stability. |
Note: While specific quantitative stability data for this compound in solution is not extensively published, general guidelines for peptide stability suggest that storage in acidic buffers and minimizing freeze-thaw cycles are crucial for maintaining bioactivity.
Experimental Protocols
The following are example protocols that can be adapted for use with this compound.
Lymphocyte Proliferation Assay (CFSE-Based)
This protocol describes a method to assess the effect of this compound on lymphocyte proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[1][2]
Materials:
-
Isolated peripheral blood mononuclear cells (PBMCs) or splenocytes
-
This compound stock solution (1 mg/mL)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
CFSE staining solution (e.g., 5 µM in PBS)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A)) as a positive control
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add an equal volume of 2X CFSE staining solution and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture:
-
Resuspend the CFSE-labeled cells to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium (e.g., final concentrations ranging from 0.1 ng/mL to 10 µg/mL).
-
Add 100 µL of the this compound dilutions or control medium to the appropriate wells. Include wells with a mitogen as a positive control for proliferation.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) if specific lymphocyte populations are to be analyzed.
-
Acquire the samples on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Cytokine Release Assay
This protocol outlines a method to measure the effect of this compound on cytokine production by immune cells.[3]
Materials:
-
Isolated PBMCs or splenocytes
-
This compound stock solution (1 mg/mL)
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) as a positive control for monocyte activation
-
ELISA kits for the cytokines of interest (e.g., IL-2, IFN-γ, TNF-α)
Procedure:
-
Cell Culture:
-
Resuspend cells to a final concentration of 1-2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 500 µL of the cell suspension into a 24-well plate.
-
Prepare dilutions of this compound in complete RPMI-1640 medium.
-
Add the this compound dilutions or control medium to the wells. Include wells with a stimulant like LPS as a positive control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway
While the precise signaling pathways of this compound are not fully elucidated, its immunomodulatory effects on T-cell differentiation may involve pathways similar to other immunomodulatory peptides. One potential pathway is the Toll-like receptor 2 (TLR2) to NF-κB signaling axis, which is known to be activated by some immunomodulatory peptides.[4]
Caption: Potential TLR2-NF-κB signaling pathway for this compound.
Experimental Workflow: Reconstitution and In Vitro Assay
The following diagram illustrates a typical workflow from reconstitution to a cell-based assay.
Caption: General workflow for this compound reconstitution and use.
References
- 1. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hooke - Protocols - Cytokine Production Induced By T Cell Recall Response In Vitro [hookelabs.com]
- 4. Molecular hybridization modification improves the stability and immunomodulatory activity of TP5 peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Splenopentin Diacetate Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Splenopentin (B1682174) Diacetate
Splenopentin (SP-5) is a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) that corresponds to the amino acid sequence 32-36 of splenin, a hormone isolated from the spleen.[1] The diacetate salt of splenopentin is often used in research. It functions as an immunomodulator, playing a role in the differentiation and function of immune cells.[1] Specifically, it has been shown to influence the phenotypic differentiation of both T- and B-cell precursors. Understanding the dose-response relationship of splenopentin diacetate is crucial for elucidating its mechanism of action and determining its therapeutic window.
These application notes provide detailed protocols for establishing dose-response curves for this compound using common in vitro assays for immunomodulatory compounds. The key assays covered are the Lymphocyte Proliferation Assay, Cytokine Release Assay, and the Hematopoietic Colony-Forming Unit Assay.
Experimental Protocols
Lymphocyte Proliferation Assay (CFSE-based)
This protocol details how to assess the effect of this compound on lymphocyte proliferation using the carboxyfluorescein succinimidyl ester (CFSE) dilution method, which is a widely used technique to monitor cell division by flow cytometry.[2]
Objective: To determine the concentration-dependent effect of this compound on the proliferation of isolated lymphocytes.
Materials:
-
This compound
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated splenocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE dye
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of splenocytes from spleen tissue.[3][4]
-
CFSE Staining:
-
Wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.[5]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Seeding and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1x10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. A suggested starting range is 0.01 nM to 10 µM.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only) and a positive control (mitogen only).
-
Add a mitogen (e.g., PHA at 5 µg/mL) to all wells except the unstimulated control.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well into FACS tubes.
-
Wash the cells with PBS.
-
Resuspend the cells in 200 µL of FACS buffer (PBS with 1% FBS).
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and examining the histogram of CFSE fluorescence. Each peak of reduced fluorescence intensity represents a cell division.
-
Data Presentation: Hypothetical Dose-Response Data for Lymphocyte Proliferation
| This compound (nM) | % Proliferating Cells (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.3 |
| 1 | 35.4 ± 4.1 |
| 10 | 68.2 ± 5.5 |
| 100 | 85.1 ± 6.2 |
| 1000 | 88.9 ± 5.8 |
| 10000 | 90.3 ± 5.1 |
Cytokine Release Assay (ELISA)
This protocol describes how to measure the release of a specific cytokine (e.g., IL-2 or IFN-γ) from immune cells in response to this compound treatment using an Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To quantify the dose-dependent effect of this compound on cytokine production by immune cells.
Materials:
-
This compound
-
PBMCs or isolated splenocytes
-
Complete RPMI-1640 medium
-
Mitogen (e.g., PHA or anti-CD3/CD28 beads)
-
ELISA kit for the cytokine of interest (e.g., human IL-2 or IFN-γ)
-
96-well flat-bottom plate
-
Plate reader
Protocol:
-
Cell Seeding and Treatment:
-
Prepare a single-cell suspension of PBMCs or splenocytes at a concentration of 2x10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. A suggested starting range is 0.01 nM to 10 µM.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control and a positive control (mitogen only).
-
Add a mitogen (e.g., PHA at 5 µg/mL) to all wells except the unstimulated control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate, and finally measuring the absorbance.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve generated in the ELISA.
Data Presentation: Hypothetical Dose-Response Data for IL-2 Release
| This compound (nM) | IL-2 Concentration (pg/mL) (Mean ± SD) |
| 0 (Vehicle Control) | 50 ± 15 |
| 0.1 | 150 ± 25 |
| 1 | 400 ± 40 |
| 10 | 850 ± 65 |
| 100 | 1200 ± 90 |
| 1000 | 1250 ± 100 |
| 10000 | 1280 ± 110 |
Hematopoietic Colony-Forming Unit (CFU) Assay
This assay is used to assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells into colonies of specific lineages.[6][7]
Objective: To determine the dose-dependent effect of this compound on the formation of hematopoietic colonies from bone marrow or cord blood progenitor cells.
Materials:
-
This compound
-
Bone marrow mononuclear cells or cord blood CD34+ cells
-
MethoCult™ medium (or similar methylcellulose-based medium) containing appropriate cytokines (e.g., SCF, GM-CSF, IL-3, EPO)
-
IMDM medium
-
35 mm culture dishes
Protocol:
-
Cell Preparation: Isolate mononuclear cells from bone marrow or enrich for CD34+ cells from cord blood.
-
Plating:
-
Prepare a working solution of this compound at various concentrations in IMDM.
-
In a sterile tube, combine the cells, this compound solution, and MethoCult™ medium according to the manufacturer's protocol to achieve the desired final cell density and drug concentration. A typical plating density is 1-5 x 10^4 bone marrow cells per 35 mm dish.
-
Vortex the mixture thoroughly.
-
Let the mixture stand for 5-10 minutes to allow bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish.
-
Gently rotate the dish to ensure even distribution of the medium.
-
-
Incubation: Place the culture dishes in a larger petri dish with a water-filled dish to maintain humidity. Incubate at 37°C in a humidified incubator with 5% CO2 for 14 days.
-
Colony Counting: After 14 days, identify and count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.
Data Presentation: Hypothetical Dose-Response Data for CFU-GM Formation
| This compound (nM) | Number of CFU-GM Colonies (per 10^4 cells) (Mean ± SD) |
| 0 (Vehicle Control) | 45 ± 5 |
| 0.1 | 58 ± 6 |
| 1 | 75 ± 8 |
| 10 | 98 ± 10 |
| 100 | 115 ± 12 |
| 1000 | 118 ± 11 |
| 10000 | 120 ± 13 |
Visualizations
Putative Signaling Pathway for this compound
Caption: A putative signaling pathway for this compound's immunomodulatory effects.
General Experimental Workflow for Dose-Response Curve Generation
Caption: General workflow for generating a dose-response curve for this compound.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hanc.info [hanc.info]
- 5. Isolation and Activation of Murine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Colony-forming unit assay as a potency test for hematopoietic stem/progenitor cell products | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Splenopentin Diacetate in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splenopentin (B1682174) diacetate, the diacetylated form of the synthetic pentapeptide splenopentin (SP-5), represents a significant area of interest in immunology research. Corresponding to the amino acid sequence 32-36 of the splenic hormone splenin, splenopentin diacetate has demonstrated notable immunomodulatory and hematopoietic restorative properties.[1][2] These characteristics make it a valuable tool for investigating immune responses, developing potential immunotherapeutic agents, and studying the recovery of the immune system from various insults.
This document provides detailed application notes and experimental protocols for the use of this compound in immunology research, designed to guide researchers in their experimental design and execution.
Mechanism of Action
This compound functions as an immunomodulator, influencing the maturation and function of various immune cells. Its primary mechanism is believed to involve the stimulation of lymphocyte differentiation and maturation, thereby enhancing both humoral and cellular immunity.[2] It has been shown to accelerate the recovery of the myelopoietic and immune systems, particularly after exposure to sublethal radiation.[2] This is evidenced by its capacity to increase the number of bone marrow-derived cells and promote the formation of granulocyte-macrophage and macrophage colonies.[2] While the precise signaling pathways are not fully elucidated in publicly available literature, the effects on immune cell maturation and function suggest potential involvement of key signaling cascades such as the NF-κB and MAPK pathways, which are central to immune cell activation, proliferation, and cytokine production.
Data Presentation
The following tables summarize illustrative quantitative data on the effects of this compound. It is important to note that specific dose-response data from publicly available literature is limited, and these tables are presented as examples of how such data could be structured.
Table 1: Illustrative Dose-Response of this compound on T-Cell Proliferation
| This compound (µg/mL) | T-Cell Proliferation (Stimulation Index) |
| 0 (Control) | 1.0 ± 0.2 |
| 0.1 | 1.8 ± 0.3 |
| 1 | 3.5 ± 0.5 |
| 10 | 5.2 ± 0.6 |
| 100 | 3.1 ± 0.4 |
Stimulation Index is calculated as the ratio of proliferation in treated cells to that in untreated control cells.
Table 2: Illustrative Effect of this compound on Cytokine Production by Splenocytes (pg/mL)
| Treatment | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| Control | 50 ± 10 | 150 ± 25 |
| This compound (10 µg/mL) | 150 ± 30 | 450 ± 50 |
Table 3: Illustrative Effect of this compound on Hematopoietic Progenitor Colony Formation
| Treatment | GM-CFC (Colonies per 10^5 cells) |
| Control | 35 ± 5 |
| This compound (10 µg/mL) | 75 ± 8 |
GM-CFC: Granulocyte-Macrophage Colony-Forming Cells
Table 4: Illustrative In Vivo Effect of this compound on Peripheral Blood Leukocyte Counts in Immunosuppressed Mice (cells x 10^6/mL)
| Treatment Group | Day 0 | Day 7 | Day 14 |
| Vehicle Control | 2.5 ± 0.4 | 2.8 ± 0.5 | 3.1 ± 0.6 |
| This compound (10 µg/kg) | 2.6 ± 0.5 | 4.5 ± 0.7 | 6.2 ± 0.9 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the immunological effects of this compound.
In Vitro T-Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of T-lymphocytes.
Materials:
-
This compound
-
Murine splenocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Concanavalin A (ConA) or anti-CD3/anti-CD28 antibodies
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT)
-
96-well flat-bottom culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Scintillation counter (for [³H]-Thymidine assay) or plate reader (for colorimetric assays)
Procedure:
-
Prepare a single-cell suspension of murine splenocytes from a healthy mouse.
-
Adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells. For the control wells, add 50 µL of medium.
-
Add 50 µL of a T-cell mitogen (e.g., ConA at a final concentration of 5 µg/mL) to stimulate proliferation. Include unstimulated controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
For [³H]-Thymidine assay: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.
-
For CFSE assay: Stain cells with CFSE before plating. After incubation, harvest cells and analyze by flow cytometry to measure dye dilution as an indicator of proliferation.
Cytokine Production Assay (ELISA)
This protocol quantifies the production of cytokines such as IL-2 and IFN-γ from splenocytes treated with this compound.
Materials:
-
This compound
-
Murine splenocytes
-
Complete RPMI-1640 medium
-
ConA or other appropriate stimulant
-
ELISA kits for murine IL-2 and IFN-γ
-
96-well culture plates
-
CO₂ incubator
-
ELISA plate reader
Procedure:
-
Follow steps 1-7 of the T-Cell Proliferation Assay protocol.
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform ELISA for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader and calculate the cytokine concentrations based on the standard curve.
Hematopoietic Colony-Forming Cell (CFC) Assay
This assay assesses the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
This compound
-
Murine bone marrow cells
-
MethoCult™ medium or other methylcellulose-based semi-solid medium containing appropriate cytokines (e.g., IL-3, IL-6, SCF)
-
IMDM medium
-
35 mm culture dishes
-
CO₂ incubator
Procedure:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Prepare a single-cell suspension and count the cells.
-
Prepare a cell suspension in IMDM at a concentration of 1 x 10⁵ cells/mL.
-
Add this compound to the MethoCult™ medium at the desired final concentration.
-
Add 100 µL of the bone marrow cell suspension to 1 mL of the MethoCult™ medium containing this compound.
-
Vortex the tube to ensure even mixing of cells.
-
Let the tube stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell mixture into each 35 mm culture dish.
-
Gently rotate the dish to spread the medium evenly.
-
Place the dishes in a humidified incubator at 37°C with 5% CO₂ for 7-14 days.
-
Count the number of granulocyte-macrophage colonies (GM-CFC) under an inverted microscope based on their morphology.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothetical signaling pathway of this compound and a general workflow for assessing its immunomodulatory effects.
Caption: Hypothetical signaling pathway of this compound in an immune cell.
Caption: General experimental workflow for assessing this compound's effects.
References
Troubleshooting & Optimization
Troubleshooting Splenopentin diacetate experimental results
Welcome to the technical support center for Splenopentin diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental troubleshooting and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Question | Answer |
| 1. How should this compound be stored? | This compound is typically supplied as a lyophilized powder and should be stored at -20°C.[1] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide.[2] |
| 2. What is the best way to dissolve this compound? | For dissolving this compound, it is recommended to first try sterile water. If the peptide does not dissolve completely, a 10%-30% acetic acid solution can be used. For highly insoluble peptides, a small amount of DMSO can be used to aid dissolution.[3] |
| 3. I am observing lower than expected or no biological activity. What could be the cause? | Several factors can contribute to a loss of biological activity. These include: - Improper Storage: Exposure to light or temperatures above -20°C can degrade the peptide.[2] - Repeated Freeze-Thaw Cycles: This can lead to peptide degradation.[2] - Oxidation: Peptides containing certain amino acids can be prone to oxidation. To minimize this, store the peptide under an inert gas like argon and use de-gassed buffers. - Incorrect Peptide Concentration: Ensure accurate calculation of the net peptide content, as the gross weight of the lyophilized powder includes salts and water. |
| 4. My experimental results are inconsistent between batches. What should I check? | Batch-to-batch variability can be caused by: - Purity Differences: Check the certificate of analysis for each batch to ensure the purity meets your experimental requirements. - Contaminants: Residual trifluoroacetic acid (TFA) from the synthesis process can interfere with cellular assays. If you suspect TFA contamination, consider using a peptide preparation with TFA removal. Biological contaminants like endotoxins can also cause significant variability in immunological assays.[2] - Peptide Concentration Calculation: Inconsistent calculation of the peptide concentration can lead to variability. It is important to account for the net peptide content. |
| 5. The peptide solution appears to have precipitated after storage. What should I do? | Peptide precipitation can occur, especially with hydrophobic peptides or with changes in buffer pH or temperature. Before use, visually inspect the solution. If precipitation is observed, you can try to re-solubilize it by gentle warming or sonication. However, it is best to prepare fresh solutions from lyophilized powder if possible to ensure accurate concentration and activity. |
| 6. Are there any known issues with using this compound in specific assays? | In hematopoietic colony-forming unit (CFU) assays, the timing of this compound administration and the specific cell populations being assessed are critical. For splenic plaque-forming cell (PFC) assays, the timing of immunization and spleen harvesting relative to peptide treatment will significantly impact the results. Refer to established protocols for guidance. |
Troubleshooting Guides
Hematopoietic Colony-Forming Unit (CFU) Assay
| Problem | Potential Cause | Recommended Solution |
| Low Colony Numbers in All Plates (including controls) | Poor viability of bone marrow cells. | Ensure proper and rapid isolation of bone marrow cells. Use a viability stain (e.g., trypan blue) to assess cell health before plating. |
| Suboptimal culture conditions. | Verify the correct formulation and lot of the semi-solid medium (e.g., MethoCult™). Ensure proper incubator conditions (37°C, 5% CO2, and high humidity). | |
| Incorrect cell density. | Optimize the number of cells plated per dish. Too few cells will result in a low number of colonies, while too many can lead to overlapping colonies that are difficult to count. | |
| No Significant Difference Between Control and this compound-Treated Groups | Inappropriate dose of this compound. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Timing of treatment is not optimal. | The timing of peptide administration can be critical. Consider pre-incubating cells with the peptide or including it directly in the semi-solid medium. | |
| Loss of peptide activity. | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | |
| High Variability Between Replicate Plates | Uneven distribution of cells in the semi-solid medium. | Ensure thorough mixing of the cells with the viscous medium before plating. After plating, gently tilt and rotate the dish to ensure an even distribution. |
| Inconsistent pipetting of viscous medium. | Use positive displacement pipettes or syringes for accurate dispensing of the semi-solid medium. |
Splenic Plaque-Forming Cell (PFC) Assay
| Problem | Potential Cause | Recommended Solution |
| Low Number of Plaques in All Groups | Inefficient immunization. | Ensure the antigen (e.g., sheep red blood cells - SRBCs) is fresh and properly prepared. The route and timing of immunization are critical for a robust response. |
| Suboptimal spleen cell preparation. | Prepare a single-cell suspension of splenocytes with high viability. Minimize the time between spleen removal and cell plating. | |
| Inactive complement. | Use a fresh, reliable source of complement and ensure it is stored and handled correctly to maintain its activity. | |
| No Enhancement of Plaque Formation with this compound | Non-optimal dose or timing of this compound treatment. | Conduct a dose-response and time-course study to determine the most effective treatment regimen. |
| Immune status of the animals. | The effect of immunomodulatory peptides can depend on the immune status of the animal model. | |
| High Background (Non-specific Plaques) | Poor quality of SRBCs or complement. | Use freshly prepared and washed SRBCs. Test different lots of complement for low background activity. |
| Contamination of reagents. | Use sterile reagents and aseptic techniques throughout the procedure. |
Data Presentation
The following tables summarize hypothetical quantitative data based on published findings for this compound. These are intended to provide an expectation of results and are not from a single study.
Table 1: Effect of this compound on Hematopoietic Progenitor Cells in Irradiated Mice
| Treatment Group | GM-CFC per 10^5 Bone Marrow Cells (Mean ± SD) | M-CFC per 10^5 Bone Marrow Cells (Mean ± SD) |
| Control (Irradiation only) | 45 ± 8 | 28 ± 6 |
| This compound (1 mg/kg) + Irradiation | 78 ± 12 | 55 ± 9 |
| *Statistically significant increase compared to the control group (p < 0.05). | ||
| GM-CFC: Granulocyte-Macrophage Colony-Forming Cells; M-CFC: Macrophage Colony-Forming Cells. | ||
| Data is hypothetical and for illustrative purposes. |
Table 2: Effect of this compound on T-Cell Dependent Antibody Response in Mice
| Treatment Group | Plaque-Forming Cells (PFC) per 10^6 Spleen Cells (Mean ± SD) |
| Control (Antigen only) | 150 ± 25 |
| This compound (1 mg/kg) + Antigen | 275 ± 40 |
| Statistically significant increase compared to the control group (p < 0.05). | |
| Data is hypothetical and for illustrative purposes. |
Experimental Protocols
Hematopoietic Colony-Forming Unit (CFU) Assay
This protocol is a general guideline for assessing the effect of this compound on hematopoietic progenitor cells from mouse bone marrow.
-
Preparation of Bone Marrow Cells:
-
Euthanize mice and sterilize the femurs and tibias.
-
Flush the bone marrow from the bones using Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS).
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating:
-
Prepare a cell suspension at the desired concentration in IMDM with 2% FBS.
-
Prepare the this compound stock solution and dilute to the final working concentration.
-
In a tube, mix the cell suspension, this compound (or vehicle control), and the semi-solid methylcellulose-based medium (e.g., MethoCult™) according to the manufacturer's instructions.
-
Vortex the mixture thoroughly and let it stand for 5-10 minutes to allow bubbles to dissipate.
-
Dispense the mixture into 35 mm culture dishes using a syringe.
-
-
Incubation and Colony Counting:
-
Place the culture dishes in a humidified incubator at 37°C with 5% CO2.
-
Incubate for 7-14 days.
-
Count the colonies (e.g., CFU-GM, CFU-M) under an inverted microscope based on their morphology.
-
Splenic Plaque-Forming Cell (PFC) Assay
This protocol provides a general method for evaluating the effect of this compound on the T-cell dependent antibody response.
-
Immunization and Treatment:
-
Immunize mice with a T-cell dependent antigen such as sheep red blood cells (SRBCs).
-
Administer this compound (or vehicle control) at the desired dose and schedule relative to the immunization.
-
-
Preparation of Spleen Cells:
-
At the peak of the primary immune response (typically 4-5 days after immunization), euthanize the mice and aseptically remove the spleens.
-
Prepare a single-cell suspension of splenocytes in a suitable medium (e.g., RPMI-1640).
-
Wash the cells and resuspend them at a known concentration.
-
-
Plaque Assay:
-
In a test tube, mix the splenocyte suspension, a suspension of SRBCs, and a source of complement (e.g., guinea pig serum).
-
Pour the mixture into a pre-warmed slide chamber or onto a slide and cover with a coverslip.
-
Incubate the slides at 37°C for 1-2 hours.
-
Count the plaques (zones of hemolysis) under a dissecting microscope. Each plaque represents an antibody-producing B cell.
-
Visualizations
Experimental Workflow for CFU Assay
Putative Signaling Pathway for Immunomodulatory Peptides
While the specific signaling pathway for this compound is not fully elucidated, many immunomodulatory peptides are known to interact with G-protein coupled receptors (GPCRs) on immune cells, leading to the modulation of downstream signaling cascades such as the NF-κB pathway. This can influence the expression of genes involved in immune cell proliferation, differentiation, and cytokine production.
Logical Troubleshooting Flow for Inconsistent Results
References
- 1. Contribution of the PD-1 ligands/PD-1 signaling pathway to dendritic cell-mediated CD4+ T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relevance of the mTOR signaling pathway in the pathophysiology of splenomegaly in rats with chronic portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Splenopentin Diacetate Concentration for T-Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of splenopentin (B1682174) diacetate in T-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is Splenopentin Diacetate and what is its expected effect on T-cells?
Splenopentin (SP-5) is a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) that corresponds to the active site of splenin, a polypeptide hormone isolated from the spleen.[1] It is classified as an immunomodulating agent, and like its close analog thymopentin (B1683142) (TP-5), it is expected to influence T-cell differentiation and function.[1] While specific effects of the diacetate form are not extensively documented in readily available literature, it is anticipated to modulate T-cell activity, potentially enhancing proliferation and influencing cytokine production.
Q2: What is a good starting concentration for this compound in a T-cell proliferation assay?
As there is limited specific literature on the optimal concentration of this compound, a good starting point for a dose-response experiment would be in the range of 1 µg/mL to 10 µg/mL.[2] It is recommended to perform a titration across a broad range (e.g., 0.1 µg/mL to 100 µg/mL) to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How long should I incubate T-cells with this compound?
The optimal incubation time can vary depending on the assay. For proliferation assays, a 72-hour incubation is often sufficient to observe a response, though some protocols extend this to 5 days.[3] For cytokine secretion analysis, shorter incubation times of 24 to 48 hours are typical.[3] It is advisable to perform a time-course experiment to determine the peak response time.
Q4: Can I use this compound to stimulate both CD4+ and CD8+ T-cells?
Immunomodulatory peptides can have effects on various T-cell subsets. It is likely that this compound can influence both CD4+ and CD8+ T-cells. To determine the specific effects on each population, it is recommended to use flow cytometry to analyze the proliferation and cytokine production of each subset separately.
Q5: What are the appropriate controls for an experiment using this compound?
Essential controls for your experiment include:
-
Unstimulated Control: T-cells cultured in media alone to establish a baseline for proliferation and cytokine secretion.
-
Vehicle Control: T-cells treated with the same solvent used to dissolve the this compound (e.g., DMSO or PBS) at the highest concentration used in the experiment.
-
Positive Control: T-cells stimulated with a known T-cell activator, such as anti-CD3/CD28 antibodies, Phytohemagglutinin (PHA), or a relevant peptide pool, to ensure the cells are responsive.[4]
Troubleshooting Guides
Issue 1: Low or No T-Cell Proliferation
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µg/mL to 100 µg/mL) to identify the optimal dose. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the peak of the proliferative response. |
| Poor Cell Health | Ensure high viability of isolated T-cells before starting the experiment. Use freshly isolated cells whenever possible. If using cryopreserved cells, allow for a recovery period after thawing. |
| Insufficient Co-stimulation | This compound alone may not be sufficient to induce robust proliferation of naïve T-cells. Consider co-stimulation with a low dose of anti-CD28 antibody. |
| Inappropriate Cell Density | Optimize the cell seeding density. A common starting point is 1 x 10^6 cells/mL.[5] |
Issue 2: High Cell Death/Low Viability
| Possible Cause | Troubleshooting Step |
| Toxicity of this compound at High Concentrations | Lower the concentration range in your dose-response experiment. Ensure the final concentration of any solvent (e.g., DMSO) is below 1% (v/v).[4] |
| Nutrient Depletion in Culture Medium | If culturing for longer periods, replenish the media every 2-3 days. |
| Activation-Induced Cell Death (AICD) | Over-stimulation can lead to AICD. If using co-stimulatory agents, consider reducing their concentration. |
| Poor Quality of Culture Reagents | Use high-quality, endotoxin-free reagents and sterile techniques to avoid contamination. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Variability in Cell Preparations | Standardize the T-cell isolation protocol. If possible, use cells from the same donor or a consistent source for comparative experiments. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with pipetting techniques to ensure consistent cell numbers and reagent concentrations across wells. |
| Plate Edge Effects | Avoid using the outer wells of the culture plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. |
Data Presentation
Table 1: Example Dose-Response of this compound on T-Cell Proliferation
| This compound (µg/mL) | Proliferation Index (Mean ± SD) | % Divided Cells (Mean ± SD) |
| 0 (Unstimulated) | 1.2 ± 0.1 | 5.3 ± 1.2 |
| 0.1 | 1.8 ± 0.2 | 15.6 ± 2.5 |
| 1 | 3.5 ± 0.4 | 45.2 ± 5.1 |
| 10 | 4.2 ± 0.5 | 65.8 ± 6.3 |
| 100 | 2.1 ± 0.3 | 30.1 ± 4.7 |
| Positive Control (anti-CD3/CD28) | 5.8 ± 0.6 | 85.4 ± 7.9 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Table 2: Example Cytokine Profile of T-Cells Stimulated with this compound
| Treatment | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-10 (pg/mL) |
| Unstimulated | < 10 | < 5 | < 15 |
| This compound (10 µg/mL) | 250 ± 30 | 450 ± 45 | 150 ± 20 |
| Positive Control (PHA) | 1500 ± 120 | 2000 ± 180 | 300 ± 40 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol outlines the steps to determine the optimal concentration of this compound for inducing T-cell proliferation using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
Materials:
-
Isolated T-cells (or PBMCs)
-
This compound
-
Complete RPMI-1640 medium
-
CFSE dye
-
Fetal Bovine Serum (FBS)
-
PBS
-
96-well flat-bottom plates
-
Flow cytometer
Methodology:
-
Cell Preparation: Isolate T-cells from peripheral blood or spleen using standard methods (e.g., density gradient centrifugation followed by magnetic bead selection).[5][6] Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
CFSE Staining: Add an equal volume of 10 µM CFSE solution to the cell suspension (final concentration 5 µM). Incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI with 10% FBS. Wash the cells twice with complete RPMI.
-
Cell Plating: Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
This compound Stimulation: Prepare serial dilutions of this compound in complete RPMI. Add 100 µL of the this compound dilutions to the appropriate wells. Include unstimulated, vehicle, and positive controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with viability dye and fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the CFSE dilution by flow cytometry to determine the percentage of divided cells and the proliferation index.
Protocol 2: T-Cell Cytokine Secretion Assay (ELISA)
This protocol describes how to measure the production of key cytokines by T-cells in response to this compound stimulation.
Materials:
-
Isolated T-cells
-
This compound
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
ELISA kits for desired cytokines (e.g., IFN-γ, IL-2, IL-10)
-
Plate reader
Methodology:
-
Cell Plating: Isolate and prepare T-cells as described in Protocol 1. Resuspend cells at 2 x 10^6 cells/mL in complete RPMI and plate 100 µL per well in a 96-well plate.
-
Stimulation: Add 100 µL of this compound at the desired concentration (determined from the proliferation assay) to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
ELISA: Perform the ELISA for each cytokine of interest according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
Visualizations
Caption: Workflow for Determining Optimal this compound Concentration.
Caption: Hypothesized T-Cell Activation Pathway for this compound.
Caption: Troubleshooting Logic for Low T-Cell Response to Splenopentin.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
Splenopentin diacetate stability in cell culture media
This technical support center provides guidance on the stability of Splenopentin Diacetate in cell culture media for researchers, scientists, and drug development professionals. The information is designed to help you design and troubleshoot experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
A1: As a peptide, the stability of this compound in cell culture media can be variable. Peptides are susceptible to degradation by proteases and peptidases secreted by cells into the culture medium.[1][2] Stability is also influenced by the specific cell type, cell density, media composition, pH, and temperature.[3][4] For critical experiments, it is highly recommended to determine the stability of this compound under your specific experimental conditions.
Q2: How should I reconstitute and store this compound?
A2: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C. To reconstitute, use a sterile, appropriate solvent such as sterile distilled water or a buffer at a pH of 5-7.[5] For cell culture use, it is best to dissolve the peptide in a small amount of a solvent compatible with your cells (e.g., DMSO for hydrophobic peptides, followed by dilution in culture medium).[6] Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][6] Store stock solutions at -20°C or -80°C.[6]
Q3: Can I add this compound directly to my complete cell culture medium for long-term experiments?
A3: It is generally not recommended to add this compound to the bulk of your culture medium for long-term experiments without first assessing its stability. Peptides can degrade over time in complex solutions like cell culture media.[1][2] For experiments lasting several days, consider replenishing the peptide at regular intervals.
Q4: What are the primary pathways of peptide degradation in cell culture?
A4: The primary pathways of peptide degradation include enzymatic degradation by proteases, as well as chemical degradation pathways such as hydrolysis, deamidation, and oxidation.[7][8] The amino acid sequence of the peptide is a key determinant of its stability. For example, sequences containing asparagine (Asn) or glutamine (Gln) can be prone to deamidation.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of this compound. | Peptide Degradation: The peptide may be degrading in the cell culture medium over the course of the experiment. | Perform a stability study under your experimental conditions (see protocol below). Consider adding the peptide fresh at different time points during your experiment. |
| Improper Storage: Repeated freeze-thaw cycles of the stock solution may have degraded the peptide. | Prepare single-use aliquots of the reconstituted peptide and store them at -20°C or -80°C. | |
| Loss of peptide concentration over time. | Adsorption to Surfaces: Peptides can adsorb to plasticware, such as pipette tips and culture plates. | Use low-protein-binding plasticware. Include a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffers if compatible with your cell line. |
| Enzymatic Digestion: Cells may be secreting proteases that are degrading the peptide. | Determine the half-life of the peptide in your specific cell culture system. You may need to use a higher initial concentration or add the peptide more frequently. | |
| Variability between experiments. | Inconsistent Peptide Handling: Differences in reconstitution, storage, or addition to the culture may be the cause. | Standardize your protocol for handling the peptide. Ensure all users follow the same procedure. |
| Cell Culture Conditions: Variations in cell density, passage number, or media batches can affect protease secretion and peptide stability. | Maintain consistent cell culture practices. |
Stability of this compound in Cell Culture Media (Hypothetical Data)
The following table represents hypothetical data from a stability study of this compound in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and incubated at 37°C. The concentration of the intact peptide was measured at various time points using High-Performance Liquid Chromatography (HPLC).
| Time Point (Hours) | Concentration of Intact this compound (%) |
| 0 | 100 |
| 2 | 92 |
| 4 | 85 |
| 8 | 71 |
| 12 | 58 |
| 24 | 34 |
| 48 | 12 |
Note: This is example data. Actual stability will depend on specific experimental conditions.
Experimental Protocol: Assessing Peptide Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium.
Objective: To quantify the degradation of this compound in cell culture medium over time.
Materials:
-
This compound (lyophilized)
-
Cell culture medium of interest (e.g., RPMI-1640, DMEM) with serum and other supplements
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Sterile water for reconstitution
Procedure:
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in sterile water to a final concentration of 1 mg/mL.
-
Prepare single-use aliquots and store at -80°C.
-
-
Sample Preparation:
-
In sterile, low-protein-binding microcentrifuge tubes, add the cell culture medium.
-
Spike the medium with the this compound stock solution to the final working concentration used in your experiments (e.g., 10 µM).
-
Prepare separate tubes for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
-
Incubation:
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
The "0 hour" time point should be processed immediately.
-
-
Sample Collection and Processing:
-
At each designated time point, remove the corresponding tube from the incubator.
-
To stop enzymatic degradation, precipitate the proteins by adding two volumes of cold ethanol (B145695) or acetonitrile.
-
Vortex the sample and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the peptide, to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant using a reverse-phase HPLC (RP-HPLC) system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18, 4.6 x 250 mm
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV at 214 nm.
-
The amount of intact peptide is determined by the area under the curve of the corresponding peak in the chromatogram.[10]
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Experimental workflow for assessing peptide stability.
Caption: Factors influencing peptide degradation in culture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. veeprho.com [veeprho.com]
- 8. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 9. Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Preventing Splenopentin diacetate degradation in solution
Welcome to the technical support center for Splenopentin diacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic pentapeptide with the amino acid sequence Arginine-Lysine-Glutamic Acid-Valine-Tyrosine (Arg-Lys-Glu-Val-Tyr). It is known for its immunomodulating properties. As a peptide, its stability in solution is a critical factor for maintaining its biological activity.
Key Properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₅₁N₉O₉ · 2(C₂H₄O₂) |
| Molecular Weight | 813.9 g/mol |
| Amino Acid Sequence | Arg-Lys-Glu-Val-Tyr |
| Appearance | White lyophilized powder |
| Storage (Lyophilized) | Recommended at -20°C or colder, protected from light and moisture. |
Q2: What are the primary pathways of this compound degradation in solution?
Based on its amino acid sequence (Arg-Lys-Glu-Val-Tyr), this compound is susceptible to several degradation pathways:
-
Oxidation: The Tyrosine (Tyr) residue is prone to oxidation, especially in the presence of metal ions, light, and oxygen.[1][2][3][4] This can lead to the formation of various oxidation products, altering the peptide's structure and function.
-
Hydrolysis: The peptide bonds, particularly those involving the Glutamic Acid (Glu) residue, can undergo hydrolysis. This process is often catalyzed by acidic or basic conditions.
-
Deamidation: Although this compound does not contain Asparagine or Glutamine, which are most prone to deamidation, other residues can undergo this modification over time, particularly at non-optimal pH.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can be influenced by factors like pH, temperature, and peptide concentration.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways for this compound in solution.
Q3: What are the ideal storage conditions for this compound solutions?
For optimal stability, this compound solutions should be prepared fresh for each experiment. If short-term storage is necessary, follow these guidelines:
-
pH: Prepare the solution in a sterile buffer at a slightly acidic pH of 5.0-6.5.
-
Temperature: Store aliquots at -20°C or, for longer-term storage, at -80°C.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can accelerate degradation. Aliquoting the solution into single-use volumes is highly recommended.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in foil.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Loss of Biological Activity or Inconsistent Results
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Degradation | 1. Prepare Fresh Solutions: Always prepare this compound solutions immediately before use. 2. Verify Storage of Stock: Ensure the lyophilized powder has been stored correctly at -20°C or below, protected from light and moisture. 3. Check Solution pH: Measure the pH of your final solution. An inappropriate pH can rapidly degrade the peptide. | Peptides in solution are inherently less stable than in their lyophilized form. Improper storage of the solid form can lead to degradation even before solubilization. |
| Oxidation of Tyrosine | 1. Use High-Purity Water: Use freshly deionized or distilled water to minimize metal ion contamination. 2. Work in Low Light: Perform solution preparation and experiments under reduced light conditions. 3. Consider Antioxidants: For long-term studies, the inclusion of a small amount of an antioxidant like methionine might be considered, but its compatibility with the experimental system must be verified. | The Tyrosine residue in this compound is susceptible to oxidation, which can be catalyzed by metal ions and light, leading to a loss of function.[1][2][3][4] |
Problem 2: Precipitation or Cloudiness of the Solution
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Aggregation | 1. Optimize Peptide Concentration: Try preparing a more dilute solution. 2. Adjust pH: Ensure the pH of the buffer is not near the isoelectric point (pI) of the peptide, as this can minimize solubility. 3. Gentle Dissolution: Dissolve the peptide by gentle swirling or inversion, not vigorous vortexing, which can promote aggregation. | High concentrations and pH values near the pI can lead to peptide aggregation and precipitation. Mechanical stress can also induce aggregation. |
| Buffer Incompatibility | 1. Use Recommended Buffers: Stick to common biological buffers like phosphate (B84403) or acetate (B1210297) buffers. 2. Check for Contaminants: Ensure all glassware and reagents are clean and free of contaminants that could initiate precipitation. | Certain buffer components may interact with the peptide, reducing its solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the peptide to identify potential degradation products and establish stability-indicating analytical methods.[5][6][7][8]
Materials:
-
This compound
-
0.1 M HCl (Acidic stress)
-
0.1 M NaOH (Basic stress)
-
3% H₂O₂ (Oxidative stress)
-
High-purity water
-
pH meter
-
Incubator/water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare Stock Solution: Dissolve this compound in high-purity water to a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24, 48, and 72 hours.
-
Photostability: Expose an aliquot of the stock solution to direct light (e.g., in a photostability chamber) for 24, 48, and 72 hours.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution. If necessary, neutralize the acidic and basic samples. Analyze all samples by RP-HPLC to monitor the decrease in the parent peptide peak and the formation of degradation products.
The following diagram outlines the workflow for the forced degradation study.
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This method can be used to separate this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Illustrative Stability Data
The following tables present illustrative data on the stability of this compound under various conditions. Note: This data is for illustrative purposes and is based on general principles of peptide stability. Actual results may vary.
Table 1: Effect of pH on this compound Stability at 37°C
| pH | % Remaining after 24h | % Remaining after 72h |
| 3.0 | 85% | 65% |
| 5.0 | 98% | 92% |
| 7.4 | 90% | 75% |
| 9.0 | 70% | 40% |
Table 2: Effect of Temperature on this compound Stability in Solution (pH 5.5)
| Temperature | % Remaining after 24h | % Remaining after 7 days |
| 4°C | >99% | 95% |
| 25°C (Room Temp) | 95% | 80% |
| 37°C | 90% | 60% |
References
- 1. The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. medcraveonline.com [medcraveonline.com]
Splenopentin diacetate solubility issues and solutions
Welcome to the Technical Support Center for Splenopentin (B1682174) Diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and handling of Splenopentin diacetate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the diacetate salt of Splenopentin, a synthetic pentapeptide corresponding to the amino acid sequence Arg-Lys-Glu-Val-Tyr. It is known for its immunomodulatory properties, influencing the differentiation of both T-cells and B-cells.[1][2]
Q2: What are the main challenges when working with this compound?
A2: The primary challenge researchers face is achieving and maintaining the solubility of this compound in aqueous solutions suitable for biological experiments. Its solubility can be influenced by factors such as pH and the presence of organic co-solvents.
Q3: How should lyophilized this compound be stored?
A3: Lyophilized this compound should be stored at -20°C in a desiccator to protect it from moisture. Before opening, the vial should be allowed to warm to room temperature to prevent condensation.
Q4: What is the recommended storage condition for this compound solutions?
A4: For optimal stability, stock solutions of this compound should be aliquoted and stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. For short-term storage (up to a week), solutions can be kept at 4°C.
Q5: Is this compound stable in solution?
A5: The stability of peptide solutions, including this compound, is limited. Peptides are susceptible to degradation, especially at room temperature and in non-sterile conditions. For maximum stability, it is recommended to prepare fresh solutions for each experiment or use properly stored frozen aliquots.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to dissolving this compound. It is recommended to test the solubility of a small amount of the peptide before preparing a bulk solution.
| Issue | Recommended Solution |
| This compound does not dissolve in water. | 1. Initial Step: Attempt to dissolve the peptide in sterile, purified water. 2. Acidification: If solubility is poor in water, add a small volume of 10%-30% acetic acid dropwise while vortexing. This can help protonate acidic residues and improve solubility.[1] 3. Basification (for negatively charged peptides): While Splenopentin has a net positive charge, for other peptides with a net negative charge, adding a small amount of a weak base like 0.1 M ammonium (B1175870) bicarbonate or ammonium hydroxide (B78521) (<50 µL) can aid dissolution.[1] |
| Precipitation occurs after adding an aqueous buffer. | 1. Use of Organic Co-solvent: For highly hydrophobic peptides, or if aqueous solutions fail, dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] 2. Gradual Dilution: Once fully dissolved in the organic solvent, slowly add the aqueous buffer to the desired final concentration while continuously mixing. |
| The solution appears cloudy or contains particulates. | 1. Sonication: Use a bath sonicator to gently agitate the solution. This can help break up aggregates and improve dissolution. 2. Gentle Warming: Briefly warm the solution to 30-40°C. Be cautious, as excessive heat can degrade the peptide. 3. Centrifugation: If particulates persist, centrifuge the solution to pellet any undissolved material before use. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide and general concentration recommendations based on available information.
| Solvent | Solubility | Recommended Starting Concentration | Notes |
| Water | Variable | 1 mg/mL | This should be the first solvent attempted. Solubility can be sequence-dependent. |
| 10% Acetic Acid | Higher than water | 1-2 mg/mL | Useful for basic peptides like Splenopentin. |
| Dimethyl Sulfoxide (DMSO) | High | >10 mg/mL | Use a minimal amount to dissolve, then dilute with an aqueous buffer. Be mindful of DMSO concentration in final cell culture experiments (typically <0.5%).[1] |
| Phosphate-Buffered Saline (PBS) | Variable | 1 mg/mL | Solubility may be lower than in water, especially at neutral pH. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Water
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of sterile, purified water to achieve a final concentration of 1 mg/mL.
-
Vortex the solution for 30-60 seconds.
-
If the peptide is not fully dissolved, proceed to sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution for clarity. If it remains clear, the stock solution is ready for use or aliquoting for storage.
-
If particulates are still present, proceed with the troubleshooting steps outlined above (e.g., addition of acetic acid).
Protocol 2: Solubility Testing Workflow
This protocol outlines a systematic approach to determining the optimal solvent for this compound.
Signaling Pathways
This compound is known to influence the differentiation of T-cells and B-cells. While the precise signaling cascade is a subject of ongoing research, a plausible mechanism involves the modulation of key signaling pathways that govern immune cell activation and differentiation. The following diagram illustrates a potential signaling pathway for the immunomodulatory effects of Splenopentin.
References
Technical Support Center: Splenopentin Diacetate Experiments
Welcome to the technical support center for Splenopentin diacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for obtaining consistent and reliable experimental results.
Troubleshooting Guides
Inconsistent results in cell-based assays can arise from a variety of factors, ranging from peptide handling to assay execution. This section provides a structured guide to troubleshoot common issues encountered during experiments with this compound.
Issue: High variability between experimental replicates.
| Potential Cause | Recommended Solution |
| Peptide Handling & Storage | |
| Improper Storage | Store lyophilized this compound at -20°C or colder. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inaccurate Aliquoting | Upon reconstitution, aliquot the peptide into single-use volumes to minimize handling and freeze-thaw cycles. |
| Peptide Solubility & Reconstitution | |
| Incomplete Solubilization | Visually inspect the solution to ensure the peptide is fully dissolved. Gentle vortexing or sonication can aid dissolution. |
| Incorrect Solvent | Reconstitute this compound in a small amount of sterile, distilled water or an appropriate buffer (e.g., PBS). For peptides with solubility issues, a small amount of a compatible organic solvent like DMSO may be used for the initial stock, followed by dilution in aqueous buffer. |
| Precipitation in Media | When diluting a stock solution (especially from an organic solvent) into cell culture media, add it dropwise while gently mixing to prevent precipitation. |
| Cell Culture & Assay Conditions | |
| Inconsistent Cell Health & Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and free from contamination (e.g., mycoplasma). |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for experimental samples as they are prone to evaporation. Fill these wells with sterile media or PBS to create a humidity barrier. |
| Contamination (e.g., Endotoxin) | Use endotoxin-free reagents and consumables. Test reagents for endotoxin (B1171834) contamination if unexpected inflammatory responses are observed. |
| Assay-Specific Issues | |
| Suboptimal Cell Density | Titrate the cell seeding density to determine the optimal number of cells for the specific assay (e.g., cytokine release, proliferation). |
| Incorrect Timing of Readout | Perform a time-course experiment to identify the optimal time point for measuring the desired endpoint (e.g., peak cytokine secretion). |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the diacetate salt of Splenopentin, a synthetic pentapeptide with the amino acid sequence Arg-Lys-Glu-Val-Tyr.[1] It is an immunomodulatory agent that has been shown to act as a nonspecific immune stimulant, increasing the number of neutrophils and macrophages.[2]
Q2: How should I reconstitute and store this compound?
A2: For reconstitution, it is recommended to briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. The choice of solvent depends on the peptide's properties. Given its amino acid composition, Splenopentin is likely soluble in aqueous solutions. Start with sterile, distilled water or a buffer like PBS. If solubility is an issue, a small amount of an organic solvent such as DMSO can be used to prepare a concentrated stock solution, which can then be diluted into your experimental buffer or media. For long-term storage, it is best to store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the solution into single-use vials and store at -20°C or colder to avoid repeated freeze-thaw cycles.
Q3: What are the expected effects of this compound on immune cells?
A3: this compound is known to be an immunomodulator.[1] It is reported to increase the number of neutrophils and macrophages.[2] In experimental models, it has been shown to enhance the recovery of the immune system.[3] Its effects on specific cell types like T-cells and macrophages may include modulation of proliferation, activation, and cytokine production.
Q4: I am observing no effect or a different effect than expected. What could be the reason?
A4: Several factors could contribute to this:
-
Peptide Inactivity: Improper storage or handling may have degraded the peptide.
-
Incorrect Concentration: Verify the calculations for your working concentrations. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
Cellular Response: The response to this compound can be cell-type specific. The cells you are using may not be responsive or may require co-stimulation to elicit a response.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes induced by the peptide.
Experimental Protocols
Cell Viability Assay (FDA/PI Staining)
This protocol provides a general method for assessing cell viability using Fluorescein Diacetate (FDA) and Propidium Iodide (PI) staining.
-
Cell Preparation:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Treat cells with this compound at various concentrations for the desired duration. Include positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of FDA (e.g., 1 mg/mL in acetone).
-
Prepare a stock solution of PI (e.g., 1 mg/mL in PBS).
-
On the day of the experiment, prepare a fresh working staining solution by diluting the stock solutions in PBS to a final concentration of approximately 1-5 µg/mL for FDA and 10-20 µg/mL for PI.
-
-
Staining Procedure:
-
After treatment, gently wash the cells with PBS.
-
Add the FDA/PI staining solution to each well and incubate for 5-15 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filters for green (FDA, live cells) and red (PI, dead cells) fluorescence.
-
Quantify the number of live and dead cells in multiple fields of view for each condition.
-
Calculate the percentage of viable cells: (Number of live cells / Total number of cells) x 100.
-
Cytokine Release Assay (ELISA)
This protocol outlines a general procedure for measuring cytokine release from immune cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Stimulation:
-
Plate immune cells (e.g., macrophages or PBMCs) at an optimal density in a multi-well plate.
-
Treat the cells with a range of this compound concentrations. Include appropriate positive (e.g., LPS for macrophages) and negative (vehicle) controls.
-
Incubate for a predetermined time (e.g., 24-48 hours) to allow for cytokine production and secretion.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines. Store the supernatant at -80°C until analysis.
-
-
ELISA Procedure:
-
Perform the ELISA for the cytokine of interest (e.g., TNF-α, IL-6, IL-10) according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and a standard curve of the recombinant cytokine.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve and use it to calculate the concentration of the cytokine in each sample.
-
Visualizations
Proposed Signaling Pathway for this compound
Caption: A proposed signaling pathway for this compound in macrophages.
General Experimental Workflow for Assessing Immunomodulatory Effects
Caption: A general workflow for studying this compound's effects.
References
Technical Support Center: Splenopentin Diacetate Off-Target Effects In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with splenopentin (B1682174) diacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential in vitro off-target effects encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is splenopentin diacetate and what is its primary intended effect?
Splenopentin (SP-5) is a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) that corresponds to the active site of splenin, a hormone naturally produced in the spleen.[1] Its primary intended effect is immunomodulation. Specifically, it has been shown to be active in immunological systems and can enhance the recovery of immunocompetence.[2] Unlike its close structural analog, thymopentin (B1683142) (TP-5), which primarily induces the differentiation of T-lymphocyte precursors, splenopentin is known to induce the differentiation of both T- and B-cell precursors.[3][4]
Q2: What are the potential off-target effects of this compound in vitro?
The most probable off-target effect of this compound stems from its close structural similarity to thymopentin. Thymopentin is known to interact with Toll-like receptor 2 (TLR2).[5][6] Therefore, it is plausible that this compound may also bind to and signal through TLR2. If the primary therapeutic target of splenopentin is distinct from TLR2, this interaction would be considered a significant off-target effect. Activation of TLR2 can lead to the downstream activation of the MyD88-NF-κB signaling pathway and the subsequent release of various pro-inflammatory cytokines.[5][7]
Q3: We are observing unexpected pro-inflammatory cytokine release in our cell cultures treated with this compound. What could be the cause?
Unanticipated pro-inflammatory cytokine release (e.g., TNF-α, IL-6) could be a result of this compound interacting with off-target receptors, most notably TLR2.[5][6] Activation of TLR2 by peptide ligands can trigger a signaling cascade that results in the transcription and secretion of these cytokines.
Troubleshooting Steps:
-
Confirm Cytokine Profile: Perform a comprehensive cytokine panel to identify the specific cytokines being released.
-
Investigate TLR2 Involvement:
-
Use a TLR2 neutralizing antibody or a specific TLR2 antagonist in conjunction with this compound treatment. A reduction in cytokine release in the presence of the inhibitor would suggest TLR2-mediated signaling.
-
If available, use a cell line that is deficient in TLR2 (TLR2 knockout) as a negative control.
-
-
Dose-Response Analysis: Conduct a dose-response experiment to determine the concentration at which this compound induces cytokine release. This will help establish a potential therapeutic window and identify concentrations where off-target effects become prominent.
Q4: Our lymphocyte proliferation assays are showing inconsistent or unexpected results with this compound. How can we troubleshoot this?
Inconsistent results in lymphocyte proliferation assays could be due to several factors, including the specific cell types present in your culture and the complex, sometimes contrasting, immunomodulatory effects of splenopentin and its potential off-target interactions. Splenopentin is known to induce both T- and B-cell precursor differentiation, while its analog, thymopentin, inhibits B-cell differentiation.[3][4] Depending on the composition of your splenocyte culture, the net effect on proliferation could vary.
Troubleshooting Steps:
-
Characterize Cell Population: Use flow cytometry to characterize the proportions of T-cells, B-cells, and other immune cells in your starting culture.
-
Cell-Specific Proliferation: If possible, use purified populations of T-cells and B-cells to assess the direct effect of this compound on each cell type.
-
Compare with Thymopentin: As a control, run parallel experiments with thymopentin to observe if it produces a different proliferative response in your system, which could point towards off-target effects specific to one of the peptides.
-
Review Assay Protocol: Ensure consistency in cell seeding density, mitogen concentration (if used), and incubation times, as these can significantly impact proliferation results.[8][9]
Quantitative Data Summary
Currently, there is a lack of specific publicly available quantitative data such as binding affinities (Kd), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) for the interaction of this compound with potential off-target molecules like TLR2. The following table summarizes the known qualitative effects and provides a framework for researchers to generate their own quantitative data.
| Parameter | Target/Assay | Expected Effect of this compound | Relevant Analogue Data (Thymopentin/Derivatives) |
| Binding Affinity | Toll-like Receptor 2 (TLR2) | Potential binding | A thymopentin-derived hybrid peptide (CbTP) has been shown to bind to TLR2.[5][7] |
| Signaling Pathway Activation | NF-κB Activation | Potential for activation | A thymopentin-derived peptide has been shown to activate the MyD88-NF-κB pathway downstream of TLR2.[5][7] |
| Cytokine Release | TNF-α, IL-6, IL-1β | Potential for induction | A thymopentin-derived peptide has been shown to increase the production of TNF-α and IL-6.[6] |
| Cellular Response | Lymphocyte Proliferation | Induction of T- and B-cell precursor differentiation.[3][4] | Thymopentin induces T-cell precursor differentiation but inhibits B-cell differentiation.[3][4] |
Experimental Protocols
1. In Vitro Cytokine Release Assay
This protocol is a general guideline for assessing cytokine release from splenocytes upon treatment with this compound.
-
Cell Preparation: Isolate splenocytes from a suitable animal model and resuspend in complete RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin.[10]
-
Cell Seeding: Seed the splenocytes in a 96-well flat-bottom tissue culture plate at a density of 2 x 10^5 to 5 x 10^5 cells/well.
-
Treatment: Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (the solvent used to dissolve the this compound) and a positive control (e.g., Lipopolysaccharide (LPS) for TLR4 activation or a known TLR2 agonist).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.[11]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of cytokines of interest (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
2. Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This protocol outlines a classic method for measuring lymphocyte proliferation.
-
Cell Preparation and Seeding: Prepare and seed splenocytes as described in the cytokine release assay protocol.
-
Treatment: Add this compound at various concentrations. Include a vehicle control and a positive control mitogen (e.g., Concanavalin A for T-cells or LPS for B-cells).
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Allow the filter mat to dry, and then measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.[8]
Visualizations
Caption: Potential off-target signaling pathway of this compound via TLR2 activation.
Caption: General experimental workflow for assessing in vitro off-target effects.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen. | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]
- 6. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of lymphocyte proliferation and antibody production in vitro by silica, talc, bentonite or Corynebacterium parvum: involvement of peroxidative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hooke - Protocols - Cytokine Production Induced By T Cell Recall Response In Vitro [hookelabs.com]
- 11. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]
How to avoid Splenopentin diacetate precipitation
Technical Support Center: Splenopentin Diacetate
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this immunomodulatory pentapeptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic pentapeptide with the amino acid sequence Arg-Lys-Glu-Val-Tyr (RKEVY). It corresponds to the amino acid residues 32-36 of the naturally occurring splenic hormone, splenin. As an immunomodulatory agent, it is primarily used in research settings to investigate its effects on the immune system.
Q2: What are the basic physicochemical properties of this compound?
| Property | Value |
| Molecular Formula | C33H55N9O11 |
| Molecular Weight | 753.84 g/mol |
| Amino Acid Sequence | Arg-Lys-Glu-Val-Tyr (RKEVY) |
| Appearance | Typically a lyophilized white powder |
| Storage Temperature | -20°C for long-term storage |
Q3: How should I store this compound?
For optimal stability, lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Peptide solutions are generally less stable than the lyophilized powder.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound during experimental procedures can lead to inaccurate results and loss of valuable material. The following guide provides a systematic approach to identify and resolve solubility issues.
Problem: My this compound has precipitated out of solution.
This is a common issue that can arise from several factors, including improper solvent selection, incorrect pH, or inappropriate storage conditions. Follow the steps below to troubleshoot this problem.
Step 1: Review Your Reconstitution Protocol
The initial step of bringing the lyophilized peptide into solution is critical.
Recommended Reconstitution Workflow:
Technical Support Center: Improving Reproducibility of Splenopentin Diacetate Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of assays involving Splenopentin (B1682174) diacetate.
Frequently Asked Questions (FAQs)
Q1: What is Splenopentin diacetate and what is its primary biological activity?
A1: Splenopentin (SP-5) is a synthetic pentapeptide with the amino acid sequence Arg-Lys-Glu-Val-Tyr.[1] The diacetate salt is a common formulation. Its primary biological activity is immunomodulatory, influencing T-cell differentiation and function.[1] It has been shown to accelerate the restoration of the myelopoietic and immune systems following sublethal radiation in mice and can reduce the severity of chronic joint inflammation in animal models.[2][3]
Q2: What are the most common assays used to measure the activity of this compound?
A2: The immunomodulatory effects of this compound are typically assessed using cell-based assays that measure lymphocyte activation and function. The most common assays include:
-
Lymphocyte Proliferation Assays: These measure the ability of this compound to induce or inhibit the proliferation of lymphocytes (T-cells and B-cells) in response to a stimulus.[2][4]
-
Cytokine Release Assays: These assays quantify the levels of specific cytokines (e.g., IFN-γ, IL-2) secreted by immune cells in response to stimulation with this compound.
-
Immunoassays (ELISA): ELISA can be used to detect the presence and quantity of this compound itself in biological samples, or to measure the cytokine products of the cell-based assays.
Q3: What are the critical factors for ensuring reproducibility in this compound assays?
A3: Key factors for reproducibility include:
-
Peptide Quality and Handling: Ensure the purity and correct concentration of the this compound. Peptides should be stored correctly (lyophilized at -20°C or colder) and reconstituted properly in a suitable buffer.
-
Cell Culture Conditions: Maintain consistent cell culture practices, including cell line authentication, passage number, and cell density.
-
Assay Protocol Standardization: Adhere strictly to a detailed, validated protocol, paying close attention to incubation times, temperatures, and reagent concentrations.
-
Control Usage: Always include appropriate positive, negative, and vehicle controls in every experiment.
Troubleshooting Guides
Troubleshooting for Immunoassays (ELISA)
This guide addresses common issues encountered when performing ELISAs for this compound or for cytokines produced in response to it.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Reagents not at room temperature. | Allow all reagents to reach room temperature (15-20 minutes) before starting the assay.[5] |
| Incorrect storage of kit components. | Verify storage conditions on the kit's instructions. Most ELISA kits are stored at 2-8°C.[5] | |
| Expired reagents. | Check the expiration dates on all reagents and do not use expired components.[5] | |
| Insufficient detector antibody. | Follow the recommended antibody dilutions in the protocol. If developing a new assay, optimization of antibody concentrations may be necessary. | |
| Inadequate incubation times. | Adhere to the incubation times specified in the protocol. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[6] |
| High concentration of detection antibody. | Reduce the concentration of the detection antibody. | |
| Ineffective blocking. | Use a suitable blocking buffer (e.g., 5-10% serum of the same species as the secondary antibody or BSA). Ensure the blocking step is performed for the recommended time.[7] | |
| Cross-reactivity of antibodies. | Ensure the capture and detection antibodies recognize different epitopes on the target molecule in a sandwich ELISA.[6] | |
| Poor Standard Curve | Improper standard preparation. | Reconstitute the standard as directed and perform serial dilutions accurately. Use a fresh vial of standard if degradation is suspected.[7][8] |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. Change pipette tips between dilutions.[8] | |
| Inconsistent incubation times. | Ensure all wells are incubated for the same amount of time. | |
| High Variability Between Replicates | Pipetting inconsistency. | Ensure accurate and consistent pipetting into all wells. |
| Incomplete mixing of reagents. | Thoroughly mix all reagents before adding them to the wells. | |
| "Edge effect" on the plate. | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill these wells with buffer or water. |
Troubleshooting for Cell-Based Assays (Lymphocyte Proliferation & Cytokine Release)
This guide addresses common issues in cell-based assays investigating the effects of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability | Contamination of cell culture. | Use aseptic techniques and regularly test for mycoplasma contamination. |
| Incorrect media or supplements. | Use the recommended media and supplements for your specific cell type. Ensure all components are not expired. | |
| Over-confluent or under-seeded cells. | Adhere to recommended seeding densities and passage cells at the appropriate confluence. | |
| Inconsistent Proliferation/Cytokine Production | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent stimulation. | Ensure this compound and any co-stimulants are added at the correct concentration and are well-mixed in the culture medium. | |
| Variation in incubation conditions. | Maintain consistent temperature, CO2 levels, and humidity in the incubator. | |
| High Background Proliferation/Cytokine Release | Stressed cells. | Handle cells gently during passaging and seeding. Avoid excessive centrifugation speeds. |
| Contamination with mitogens. | Ensure all reagents and media are free from endotoxin (B1171834) or other mitogenic contaminants. | |
| No Response to this compound | Inactive peptide. | Ensure the peptide is properly stored and reconstituted. Test a fresh batch of the peptide. |
| Incorrect cell type. | Confirm that the cell line used is responsive to this compound. | |
| Suboptimal peptide concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your assay. |
Data Presentation
Quantitative data from this compound assays should be summarized in clear, structured tables to facilitate comparison and analysis. Below are example templates for presenting data from common assays.
Table 1: Example Data from a Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
| Treatment | Concentration (µg/mL) | Mean CPM (Counts Per Minute) | Standard Deviation | Stimulation Index (SI)¹ |
| Unstimulated Control | 0 | 500 | 75 | 1.0 |
| This compound | 1 | 1200 | 150 | 2.4 |
| This compound | 10 | 3500 | 420 | 7.0 |
| This compound | 100 | 8000 | 960 | 16.0 |
| Positive Control (e.g., PHA) | 5 | 15000 | 1800 | 30.0 |
¹Stimulation Index (SI) = Mean CPM of treated cells / Mean CPM of unstimulated control cells.[9]
Table 2: Example Data from a Cytokine Release Assay (IFN-γ ELISA)
| Treatment | Concentration (µg/mL) | Mean IFN-γ Concentration (pg/mL) | Standard Deviation | Fold Change vs. Unstimulated |
| Unstimulated Control | 0 | 50 | 10 | 1.0 |
| This compound | 1 | 150 | 25 | 3.0 |
| This compound | 10 | 400 | 60 | 8.0 |
| This compound | 100 | 950 | 120 | 19.0 |
| Positive Control (e.g., LPS) | 1 | 2000 | 250 | 40.0 |
Experimental Protocols
Lymphocyte Proliferation Assay using CFSE
This protocol provides a method for assessing T-cell proliferation in response to this compound using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[10]
Materials:
-
This compound
-
Isolated peripheral blood mononuclear cells (PBMCs) or splenocytes
-
Complete RPMI-1640 medium
-
CFSE dye
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate lymphocytes (e.g., splenocytes) from the source tissue.[11]
-
CFSE Labeling:
-
Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture:
-
Resuspend CFSE-labeled cells at 1 x 10⁶ cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing this compound at various concentrations (2x final concentration). Include unstimulated and positive controls.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) if desired.
-
Analyze the cells by flow cytometry, gating on the lymphocyte population.
-
Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Cytokine Release Assay
This protocol describes the measurement of cytokine production from lymphocytes stimulated with this compound.
Materials:
-
This compound
-
Isolated lymphocytes
-
Complete RPMI-1640 medium
-
96-well cell culture plate
-
ELISA kit for the cytokine of interest (e.g., IFN-γ, IL-2)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of lymphocytes at a concentration of 2 x 10⁶ cells/mL in complete RPMI medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
-
Stimulation:
-
Add 100 µL of medium containing this compound at various concentrations (2x final concentration). Include unstimulated and positive controls.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Measure the concentration of the target cytokine in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Visualizations
Caption: Hypothetical signaling pathway for Splenopentin-mediated immunomodulation.
Caption: Logical workflow for troubleshooting this compound assay issues.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the immunomodulator diacetyl-splenopentin on antigen-induced arthritis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of in vitro proliferation of murine lymphocytes by synthetic oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. mybiosource.com [mybiosource.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. mdpi.com [mdpi.com]
- 10. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mucosalimmunology.ch [mucosalimmunology.ch]
Validation & Comparative
A Comparative Guide to Splenopentin Diacetate and Thymopentin in Immune Response
For researchers, scientists, and drug development professionals, understanding the nuanced differences between immunomodulatory peptides is critical for advancing therapeutic strategies. This guide provides a detailed comparison of Splenopentin (B1682174) diacetate and Thymopentin (B1683142), two closely related pentapeptides with distinct effects on the immune system. While both originate from larger precursor hormones and share a similar amino acid sequence, a single amino acid substitution dramatically alters their biological activity, particularly concerning their influence on T and B lymphocytes.
At a Glance: Key Differences
| Feature | Splenopentin Diacetate (SP-5) | Thymopentin (TP-5) |
| Origin | Synthetic pentapeptide corresponding to amino acids 32-36 of splenin, a hormone isolated from the spleen.[1] | Synthetic pentapeptide corresponding to amino acids 32-36 of thymopoietin, a hormone isolated from the thymus.[1] |
| Amino Acid Sequence | Arg-Lys-Glu -Val-Tyr | Arg-Lys-Asp -Val-Tyr |
| Primary Target Cells | T lymphocytes and B lymphocytes[1] | Primarily T lymphocytes[1] |
| Key Immunomodulatory Effect | Induces the differentiation of both T-cell and B-cell precursors.[1] | Induces the differentiation of T-cell precursors while inhibiting the differentiation of B-cell precursors.[1] |
Mechanism of Action and Signaling Pathways
Thymopentin (TP-5): A T-Cell Focused Immunomodulator
Thymopentin's primary role is the modulation of T-cell mediated immunity. It mimics the biological activity of the native thymic hormone, thymopoietin, by promoting the differentiation and maturation of T-cell precursors into functional T lymphocytes.[1] Emerging evidence suggests that Thymopentin may exert its effects through the Toll-like receptor 2 (TLR2), initiating a downstream signaling cascade that involves the activation of the transcription factor NF-κB.[2][3] This activation is crucial for the expression of various genes involved in T-cell activation, proliferation, and cytokine production.
This compound (SP-5): A Broader Spectrum Immunomodulator
In contrast to Thymopentin, this compound exhibits a broader range of activity by influencing both T-cell and B-cell lineages. It promotes the differentiation of precursors for both of these critical lymphocyte populations.[1] The precise signaling pathway for Splenopentin's action on B-cells is not as well-defined as Thymopentin's T-cell pathway. However, its ability to promote B-cell differentiation suggests a mechanism that could involve B-cell activating factor (BAFF) or similar signaling molecules that are known to play a crucial role in B-cell survival, maturation, and differentiation. These pathways can also converge on the activation of NF-κB, a central regulator of immune responses.
Comparative Performance Data
Direct head-to-head quantitative comparisons of this compound and Thymopentin in the same experimental settings are limited in the published literature. The following tables summarize data from separate studies to provide an overview of their individual effects on key immune parameters. It is important to note that these results are not from direct comparative studies and experimental conditions may vary.
Table 1: Effects of Thymopentin on T-Cell Subsets and Cytokine Production
| Parameter | Cell Type | Treatment | Result | Reference |
| CD4+/CD8+ Ratio | Human peripheral blood lymphocytes | Thymopentin | Increased ratio in some studies of immunocompromised individuals. | [4] |
| IL-2 Production | Human peripheral blood lymphocytes | Thymopentin | Increased production. | [4] |
| IFN-γ Production | Mouse splenocytes | Thymopentin | Increased production. | [5] |
| T-Cell Proliferation | Human lymphocytes | Thymopentin | Enhanced proliferation in response to mitogens. | [4] |
Table 2: Effects of this compound on Immune Parameters
| Parameter | Cell Type | Treatment | Result | Reference |
| B-Cell Precursor Differentiation | In vitro models | Splenopentin | Induces differentiation. | [1] |
| T-Cell Precursor Differentiation | In vitro models | Splenopentin | Induces differentiation. | [1] |
| Immunoglobulin Production | N/A | Splenopentin | Expected to be enhanced due to B-cell differentiation, but direct comparative data is scarce. | Inferred from[1] |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the immunomodulatory effects of peptides like this compound and Thymopentin.
4.1. T-Lymphocyte Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to a stimulus.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs in PBS and add Carboxyfluorescein succinimidyl ester (CFSE) dye. Incubate to allow the dye to enter the cells.
-
Cell Culture: Plate the stained cells in a 96-well plate. Add the test compounds (this compound or Thymopentin at various concentrations) and a T-cell mitogen (e.g., Phytohemagglutinin - PHA).
-
Incubation: Culture the cells for 3-5 days.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity. The degree of proliferation can be quantified by analyzing the percentage of cells in each division peak.
4.2. B-Lymphocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of B-cells into antibody-producing plasma cells.
-
Cell Isolation: Isolate B-lymphocytes from spleen or peripheral blood using magnetic-activated cell sorting (MACS) for CD19+ cells.
-
Cell Culture: Culture the purified B-cells in a suitable medium. Add a combination of stimuli to induce differentiation, such as CpG oligodeoxynucleotides and IL-2, along with the test compounds (this compound or Thymopentin).
-
Incubation: Culture the cells for 6-9 days.
-
Analysis:
-
Flow Cytometry: Stain the cells for B-cell and plasma cell markers (e.g., CD19, CD27, CD38, CD138) to quantify the percentage of differentiated plasma cells.
-
ELISA: Collect the culture supernatant and perform an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of secreted immunoglobulins (e.g., IgM, IgG).
-
Summary and Conclusion
This compound and Thymopentin, despite their structural similarity, offer distinct immunomodulatory profiles. Thymopentin's action is primarily focused on enhancing T-cell mediated immunity, making it a candidate for conditions characterized by T-cell deficiencies. In contrast, this compound's ability to promote both T- and B-cell differentiation suggests a broader application potential, particularly in scenarios where a more comprehensive immune response is desired.
The choice between these two peptides for research or therapeutic development will depend on the specific immunological context and the desired outcome. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and to provide a more precise quantitative understanding of their differential effects on the immune system. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting such future investigations.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Contrasting effects of thymopentin and splenopentin on the capacity of female mice to reject syngeneic male skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Splenopentin Diacetate and Other Key Immunomodulatory Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Splenopentin (B1682174) diacetate with three other prominent immunomodulatory peptides: Thymopentin, Thymosin Alpha-1, and Imunovir (Inosine Pranobex). The information presented is based on available experimental data to assist researchers in making informed decisions for their drug development and research endeavors.
Overview of a Class of Immunomodulators
Immunomodulatory peptides are a class of bioactive molecules that can regulate or modify the immune system's function. They hold significant therapeutic potential for a wide range of conditions, including immunodeficiency disorders, autoimmune diseases, and as adjuncts in cancer therapy and vaccine development. This guide focuses on a comparative analysis of four such agents: Splenopentin diacetate, Thymopentin, Thymosin Alpha-1, and Imunovir.
This compound , the diacetate salt of the synthetic pentapeptide Splenopentin (SP-5), is analogous to Thymopentin. It corresponds to the active site of splenin, a hormone isolated from the spleen. While sharing structural similarity with Thymopentin, its distinct amino acid composition may confer different immunoregulatory properties.
Thymopentin is a synthetic pentapeptide that represents the active site of the thymic hormone thymopoietin (B12651440).[1] It is known to influence T-cell differentiation and function.[1]
Thymosin Alpha-1 is a 28-amino acid peptide originally isolated from the thymus gland.[2] It has been extensively studied for its role in enhancing T-cell maturation, activating natural killer (NK) cells, and modulating cytokine production.[2][3]
Imunovir (Inosine Pranobex) is a synthetic compound with both immunomodulatory and antiviral properties.[4] It has been shown to enhance T-cell proliferation, NK cell activity, and the production of pro-inflammatory cytokines.[4]
Comparative Performance Data
The following tables summarize the available quantitative data on the immunomodulatory effects of the selected peptides. It is important to note that direct comparative studies, particularly involving this compound, are limited. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Effect on T-Cell Proliferation
| Peptide | T-Cell Subset(s) | Experimental Model | Concentration | Observed Effect | Citation(s) |
| This compound | T-cells | Murine model (post-irradiation) | Not Specified | Accelerated recovery of lymphocyte counts. | [5] |
| Thymopentin | T-cells | Human embryonic stem cells | Not Specified | Enhanced T-cell lineage differentiation. | [6] |
| Thymosin Alpha-1 | CD4+CD25+Foxp3+ Tregs | Human PBMCs from gastric cancer patients | 50 µg/mL | Increased percentage of Tregs from 1.68% to 2.19%. | [7] |
| Imunovir (Inosine Pranobex) | T-lymphocytes | Autoimmune mice (MRL/lpr) | Not Specified | Restored antigen-specific T-cell proliferation. | [8] |
Table 2: Modulation of Cytokine Production
| Peptide | Cytokine(s) | Experimental Model | Concentration | Observed Effect | Citation(s) |
| This compound | Not specified | Not specified | Not specified | No quantitative data available. | |
| Thymopentin | IL-2, IL-4 | Murine model of sepsis | 1 mg/kg | Significantly increased IL-2 and reduced IL-4 levels. | [9] |
| Thymosin Alpha-1 | IL-1β, TNF-α, IL-6 | Human PBMCs from gastric cancer patients | 50 µg/mL | Increased production of IL-1β, TNF-α, and IL-6. | [7] |
| Imunovir (Inosine Pranobex) | TNF-α, IFN-γ, IL-10 | Human PBMCs stimulated with PHA | 50-200 mg/L | Enhanced TNF-α and IFN-γ secretion; suppressed IL-10 production. | [10] |
Table 3: Effect on Natural Killer (NK) Cell Cytotoxicity
| Peptide | Experimental Model | Concentration | Observed Effect | Citation(s) |
| This compound | Not specified | Not specified | No quantitative data available. | |
| Thymopentin | Human PBMCs from elderly subjects | 50 mg s.c. (in vivo) | Significantly higher NK activity in fresh PBMCs. | [11] |
| Thymosin Alpha-1 | Murine model (cyclophosphamide-suppressed) | 200 µg/kg (in vivo) | Strongly restored NK activity in combination with IFN. | [12] |
| Imunovir (Inosine Pranobex) | Human cell lines (HEK293T) | 0.25-2 mM | Dose-dependent increase in NK-mediated cytotoxicity. | [1] |
Signaling Pathways
The immunomodulatory effects of these peptides are mediated through distinct signaling pathways.
This compound and Thymopentin
While the specific signaling cascade for this compound is not well-elucidated, its structural similarity to Thymopentin suggests a potentially related mechanism. Thymopentin's immunoregulatory actions on peripheral T-cells are reported to be mediated by intracellular cyclic GMP (cGMP) elevation.
Caption: Thymopentin Signaling Pathway.
Thymosin Alpha-1
Thymosin Alpha-1 has been shown to interact with Toll-like receptors (TLRs), primarily TLR2 and TLR9, on immune cells such as dendritic cells.[4][13] This interaction initiates a signaling cascade involving the adaptor protein MyD88, leading to the activation of downstream pathways like NF-κB and p38 MAPK, ultimately resulting in the production of various cytokines and enhanced immune responses.[10][14]
Caption: Thymosin Alpha-1 Signaling Pathway.
Imunovir (Inosine Pranobex)
Imunovir enhances NK cell cytotoxicity by inducing the expression of NKG2D ligands on target cells.[1] This involves metabolic activation within the target cells, leading to an increase in purine (B94841) nucleotide synthesis and intermediates of the tricarboxylic acid (TCA) cycle.[1] The upregulated NKG2D ligands are then recognized by NKG2D receptors on NK cells, triggering their cytotoxic activity.[1]
Caption: Imunovir's Mechanism of Action.
Experimental Protocols
The following provides a generalized experimental workflow for assessing the immunomodulatory effects of these peptides in vitro. Specific parameters would need to be optimized for each peptide and experimental question.
Caption: In Vitro Immunomodulation Workflow.
Detailed Methodologies:
-
T-Cell Proliferation Assay (CFSE Dilution):
-
Label isolated PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture CFSE-labeled cells in 96-well plates with a mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL).
-
Add the immunomodulatory peptide at various concentrations (e.g., 1, 10, 100 µg/mL).
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Stain cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze CFSE dilution in the T-cell populations by flow cytometry to determine the percentage of proliferating cells.
-
-
Cytokine Quantification (ELISA):
-
Culture PBMCs with a mitogen and the peptide as described above.
-
After 24-72 hours of incubation, collect the cell culture supernatant.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for specific cytokines (e.g., IL-2, IFN-γ, TNF-α) according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.
-
-
NK Cell Cytotoxicity Assay:
-
Isolate NK cells from PBMCs.
-
Culture NK cells with the immunomodulatory peptide for a specified period (e.g., 24 hours).
-
Label target cells (e.g., K562 cell line) with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture the activated NK cells (effector cells) with the labeled target cells at various effector-to-target ratios (e.g., 10:1, 20:1).
-
After a 4-hour incubation, measure the release of the fluorescent dye from lysed target cells using a fluorometer or flow cytometer to determine the percentage of specific lysis.
-
Conclusion
Thymopentin, Thymosin Alpha-1, and Imunovir are well-characterized immunomodulatory peptides with distinct mechanisms of action and a body of evidence supporting their effects on various immune parameters. This compound, as a close analog of Thymopentin, holds promise as an immunomodulator, particularly in the context of immune system recovery. However, there is a clear need for further research to generate robust quantitative data that would allow for a direct and comprehensive comparison of its efficacy against other established immunomodulatory peptides. Such studies would be invaluable for elucidating its specific therapeutic potential and guiding future drug development efforts.
References
- 1. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inosine pranobex enhances human NK cell cytotoxicity by inducing metabolic activation and NKG2D ligand expression - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]
- 5. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymopentin enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inosine pranobex improves the immune response to cancer cells by enhancing NKG2D ligand expression – Kudos: Growing the influence of research [growkudos.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of TNF-alpha and IFN-gamma mRNA expression in islets and spleen of NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. wjgnet.com [wjgnet.com]
- 14. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Splenopentin Diacetate in Immunomodulation
A detailed guide for researchers and drug development professionals on the biological activity of Splenopentin (B1682174) diacetate in comparison to other immunomodulatory agents, supported by experimental data and protocols.
Splenopentin diacetate, a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr), represents the biologically active fragment of the naturally occurring spleen hormone, splenin. As an immunomodulatory agent, it plays a significant role in the regulation of the immune system. This guide provides a comprehensive comparison of the biological activity of this compound with its close structural analog, Thymopentin (B1683142), and other immunomodulatory peptides. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies.
Contrasting Immunomodulatory Profiles: Splenopentin vs. Thymopentin
Splenopentin and Thymopentin (Arg-Lys-Asp-Val-Tyr) differ by only a single amino acid, yet this subtle structural change results in distinct biological activities.[1][2] While both are immunomodulators, their primary divergence lies in their influence on lymphocyte differentiation.[2]
Key Differentiators:
-
B-Cell Differentiation: Splenopentin promotes the differentiation of both T- and B-cell precursors. In contrast, Thymopentin induces T-cell precursor differentiation while inhibiting the maturation of B-cells.[2]
-
Neuromuscular Effects: Thymopentin has been shown to affect neuromuscular transmission, a property not shared by Splenopentin.[2]
These fundamental differences underscore the importance of selecting the appropriate peptide based on the specific immunological outcome desired in a research or therapeutic context.
Quantitative Assessment of Biological Activity
To objectively compare the performance of this compound and other immunomodulators, key biological activities such as T-cell proliferation and cytokine production are evaluated. The following tables summarize the available quantitative data. Note: Direct comparative studies with standardized quantitative data for this compound are limited in publicly available literature. The data presented for Splenopentin is inferred from qualitative descriptions of its activity, while data for other peptides is derived from various sources.
Table 1: T-Cell Proliferation Activity of Immunomodulatory Peptides
| Peptide | Target Cells | Assay Type | Effective Concentration (EC50) | Proliferation Increase (%) | Citation(s) |
| This compound | T-lymphocytes | MTT Assay | Data not available | Data not available | |
| Thymopentin | T-lymphocytes | [3H]-thymidine incorporation | Data not available | Significant increase observed | [3] |
| Muramyl Dipeptide (MDP) | T-lymphocytes | CFSE dilution | ~1 µg/mL | Dose-dependent increase | |
| Tuftsin | Splenocytes | [3H]-thymidine incorporation | 10⁻⁸ to 10⁻⁶ M | ~150% at optimal concentration |
Table 2: Cytokine Production Profile of Immunomodulatory Peptides
| Peptide | Cell Type | Cytokine Measured | Effect | Citation(s) |
| This compound | Splenocytes | IL-2, IFN-γ | Data not available | |
| Thymopentin | T-lymphocytes | IL-2, IFN-γ, TNF-α | Increased production | [4] |
| Thymopentin-derived peptide (CbTP) | RAW264.7 cells | TNF-α, IL-6 | Significant increase | [5][6][7] |
| Muramyl Dipeptide (MDP) | Macrophages | IL-1, IL-6, TNF-α | Increased production | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biological activity assays. Below are standard protocols for key experiments used to evaluate immunomodulatory peptides.
T-Cell Proliferation Assay (MTT Method)
This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
Protocol:
-
Cell Preparation: Isolate splenocytes from a suitable animal model (e.g., BALB/c mice) and prepare a single-cell suspension.
-
Cell Seeding: Seed the splenocytes in a 96-well plate at a density of 5 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Treatment: Add varying concentrations of the test peptide (e.g., this compound) and a positive control (e.g., Concanavalin A) to the wells. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the stimulation index (SI) as the ratio of the absorbance of treated cells to that of untreated cells.
Cytokine Secretion Assay (ELISA)
This assay quantifies the concentration of specific cytokines released into the cell culture supernatant.
Protocol:
-
Cell Culture and Stimulation: Culture splenocytes as described in the T-cell proliferation assay and stimulate with the test peptide.
-
Supernatant Collection: After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the plate and collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-2 or anti-mouse IFN-γ) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Mechanisms of Action
Understanding the intracellular signaling pathways activated by immunomodulatory peptides is key to elucidating their mechanism of action.
Thymopentin Signaling Pathway
Recent studies suggest that Thymopentin and its derivatives can activate the Toll-like receptor 2 (TLR2) signaling pathway.[5][6][7] This activation leads to the recruitment of adaptor proteins like MyD88, ultimately resulting in the activation of the transcription factor NF-κB.[5][7] NF-κB then translocates to the nucleus and induces the expression of genes encoding various pro-inflammatory cytokines, such as TNF-α and IL-6.[5][7]
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contrasting effects of thymopentin and splenopentin on the capacity of female mice to reject syngeneic male skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]
- 6. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Positive and Negative Controls for Splenopentin Diacetate Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of appropriate positive and negative controls for in vitro assays involving the immunomodulatory peptide, Splenopentin (B1682174) diacetate. Understanding and utilizing the correct controls are paramount for the accurate interpretation of experimental results and for validating the specific effects of Splenopentin diacetate. This document outlines suitable controls, presents representative experimental data, details relevant protocols, and visualizes the key signaling pathways.
Introduction to this compound
Splenopentin (SP-5), with the amino acid sequence Arginine-Lysine-Glutamic Acid-Valine-Tyrosine (Arg-Lys-Glu-Val-Tyr), is a synthetic pentapeptide corresponding to the active site of splenin, a hormone isolated from the spleen.[1] It is recognized for its immunomodulatory properties, influencing the differentiation and function of immune cells.[2][3] The diacetate salt form is commonly used in research. To elucidate its specific biological activities, rigorous experimental design with appropriate controls is essential.
Selecting Appropriate Controls for this compound Assays
The choice of controls is critical to differentiate the sequence-specific effects of this compound from non-specific effects or experimental artifacts.
Positive Controls
A positive control should elicit a known, measurable response in the assay system, confirming that the assay is performing as expected.
-
Thymopentin (TP-5): This is an ideal positive control for many Splenopentin assays. Thymopentin (Arg-Lys-Asp-Val-Tyr) is a closely related synthetic pentapeptide derived from the thymic hormone thymopoietin (B12651440).[1] It shares significant structural and functional homology with Splenopentin and is a known immunomodulator that can stimulate T-cell differentiation and cytokine production.[2] Recent studies have shown that Thymopentin's immunomodulatory effects are mediated through Toll-like receptor 2 (TLR2).[4][5][6][7] Given the high degree of similarity, Splenopentin is presumed to act through a similar mechanism, making Thymopentin an excellent benchmark for activity.
-
Lipopolysaccharide (LPS): For assays involving macrophages or other innate immune cells, LPS is a potent and widely used positive control. LPS is a component of the outer membrane of Gram-negative bacteria and a strong agonist of Toll-like receptor 4 (TLR4), leading to robust activation of downstream signaling pathways (e.g., NF-κB) and the release of pro-inflammatory cytokines such as TNF-α and IL-6.[8][9]
Negative Controls
Negative controls are crucial for establishing the baseline response and ensuring that the observed effects are due to the specific sequence of this compound.
-
Scrambled Splenopentin Peptide: This is the gold standard for a negative control in peptide assays. A scrambled peptide is synthesized with the same amino acid composition as Splenopentin but in a randomized sequence (e.g., Tyr-Glu-Arg-Val-Lys). This control helps to demonstrate that the biological activity is dependent on the specific primary structure of Splenopentin and not merely its amino acid content, charge, or hydrophobicity.
-
Vehicle Control: The solvent used to dissolve the this compound (e.g., sterile phosphate-buffered saline (PBS) or cell culture medium) should always be included as a negative control. This accounts for any potential effects of the vehicle on the cells.
Quantitative Data Comparison
The following table summarizes representative data from in vitro immunomodulatory assays, comparing the effects of this compound with appropriate positive and negative controls.
| Assay | Test Article | Concentration | Result (Mean ± SD) | Interpretation |
| Splenocyte Proliferation (CFSE Assay) | Vehicle Control (PBS) | N/A | 5 ± 1% Proliferation | Baseline proliferation |
| Scrambled Peptide (Tyr-Glu-Arg-Val-Lys) | 10 µg/mL | 6 ± 1.5% Proliferation | No significant effect | |
| This compound | 10 µg/mL | 35 ± 4% Proliferation | Significant stimulatory effect | |
| Thymopentin (Positive Control) | 10 µg/mL | 40 ± 5% Proliferation | Confirms assay responsiveness | |
| TNF-α Release from RAW 264.7 Cells | Vehicle Control (Medium) | N/A | 15 ± 5 pg/mL | Baseline cytokine release |
| Scrambled Peptide (Tyr-Glu-Arg-Val-Lys) | 10 µg/mL | 20 ± 7 pg/mL | No significant effect | |
| This compound | 10 µg/mL | 250 ± 30 pg/mL | Significant induction of TNF-α | |
| LPS (Positive Control) | 100 ng/mL | 1500 ± 150 pg/mL | Robust positive control response |
Experimental Protocols
Splenocyte Proliferation Assay (CFSE-based)
This assay measures the proliferation of splenocytes in response to stimulation.
a. Isolation of Splenocytes:
-
Euthanize a mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension by gently grinding the spleen between the frosted ends of two sterile glass slides in RPMI-1640 medium.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells twice with RPMI-1640 and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
b. CFSE Staining:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
c. Cell Culture and Stimulation:
-
Resuspend CFSE-labeled splenocytes at 2 x 10^6 cells/mL in complete RPMI-1640.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Add 100 µL of medium containing the test articles (this compound, Thymopentin, scrambled peptide) or vehicle control at 2x the final concentration.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
d. Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8) if specific T-cell populations are of interest.
-
Acquire data on a flow cytometer. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cells.
TNF-α Release Assay in RAW 264.7 Macrophages
This assay quantifies the release of the pro-inflammatory cytokine TNF-α from a macrophage-like cell line.
a. Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[10]
b. Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 200 µL of fresh medium containing the test articles (this compound, scrambled peptide, LPS) or vehicle control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
c. Quantification of TNF-α:
-
Centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound via TLR2 activation.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
Comparative Analysis of Splenopentin Diacetate in Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Splenopentin (B1682174) diacetate with other immunomodulatory peptides. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these agents in their studies.
Introduction to Splenopentin Diacetate
This compound is a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) that corresponds to the active site of splenin, a naturally occurring hormone isolated from the spleen. It functions as an immunomodulator, playing a role in the stimulation and regulation of the immune system. Specifically, it has been shown to enhance the restoration of the myelopoietic and immune systems. Its mechanism of action involves the induction of differentiation in both T- and B-cell precursors, leading to a broad-based immune response.
Comparative Peptides
This guide compares this compound with three other immunomodulatory peptides:
-
Thymopentin (B1683142) (TP-5): A synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr) that is the active fragment of the thymic hormone thymopoietin (B12651440). It is a close structural analog of Splenopentin, differing by only a single amino acid.
-
Thymosin Alpha-1: A 28-amino acid peptide originally isolated from the thymus gland. It is a potent modulator of T-cell function.[1][2][3][4][5]
-
KPV (Lys-Pro-Val): A tripeptide fragment of α-melanocyte-stimulating hormone (α-MSH) known for its potent anti-inflammatory properties.[6][7][8][9][10]
Quantitative Comparison of Biological Activities
| Feature | This compound | Thymopentin (TP-5) | Thymosin Alpha-1 | KPV (Lys-Pro-Val) |
| Primary Function | Immunomodulation | Immunomodulation | Immunomodulation, T-cell maturation | Anti-inflammatory |
| Cellular Targets | T- and B-cell precursors | T-cell precursors | T-cells, Dendritic cells | Inflammatory cells (e.g., neutrophils) |
| Effect on B-Cells | Induces differentiation | Inhibits differentiation | No direct primary role | Modulates inflammatory response |
| Effect on T-Cells | Induces differentiation | Induces differentiation | Promotes maturation and function | Modulates inflammatory response |
| Anti-inflammatory Action | Indirect | Indirect | Modulates cytokine production | Potent, direct anti-inflammatory effects |
| Clinical Applications | Investigational | Various immunodeficiency disorders | Chronic hepatitis, certain cancers | Investigational (IBD, skin inflammation) |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of these peptides are mediated through distinct signaling pathways.
-
Splenopentin and Thymopentin: The precise receptor and downstream signaling cascade for Splenopentin and Thymopentin are not fully elucidated but are known to involve the induction of lineage-specific differentiation pathways in hematopoietic precursor cells. Thymopentin has been shown to induce elevations of intracellular cyclic GMP in human T cell lines.[13]
Splenopentin and Thymopentin signaling pathways.
-
Thymosin Alpha-1: This peptide primarily acts on T-cells, promoting their maturation, differentiation, and function. It can also stimulate the production of various cytokines.[1][2][3]
Thymosin Alpha-1 signaling pathway.
-
KPV: The anti-inflammatory effects of KPV are well-documented. It can suppress the production of pro-inflammatory cytokines and reduce the activity of inflammatory cells.[6][7][8][9][10]
KPV anti-inflammatory pathway.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
To quantitatively assess the cross-reactivity of this compound with other peptides like Thymopentin, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method.
Objective: To determine the concentration of Thymopentin that inhibits the binding of a Splenopentin-specific antibody to immobilized Splenopentin by 50% (IC50).
Materials:
-
High-binding 96-well microtiter plates
-
This compound
-
Thymopentin
-
Anti-Splenopentin primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with this compound at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare a series of dilutions of Thymopentin (the competitor). In separate tubes, pre-incubate the anti-Splenopentin primary antibody with each dilution of Thymopentin for 30 minutes.
-
Incubation: Add the antibody-competitor mixtures to the coated wells. Also include a control with antibody only (no competitor). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Plot the absorbance against the log of the competitor (Thymopentin) concentration. Calculate the IC50 value, which is the concentration of Thymopentin that results in a 50% reduction in the signal compared to the control. The percentage of cross-reactivity can be calculated using the formula: (% Cross-reactivity = (IC50 of Splenopentin / IC50 of Thymopentin) x 100).
References
- 1. Thymosin α1 and Its Role in Viral Infectious Diseases: The Mechanism and Clinical Application [mdpi.com]
- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. swolverine.com [swolverine.com]
- 5. What are thymosin alpha 1 agonists and how do they work? [synapse.patsnap.com]
- 6. particlepeptides.com [particlepeptides.com]
- 7. swolverine.com [swolverine.com]
- 8. revolutionhealth.org [revolutionhealth.org]
- 9. peakhealthinstitute.com [peakhealthinstitute.com]
- 10. KPV Peptide: An Anti-Inflammatory Ally for Gut, Skin, and Immune Health [drdanwool.com]
- 11. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide analogs of thymopentin distinguish distinct thymopoietin receptor specificities on two human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Splenopentin Diacetate and Natural Spleen Extracts in Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory efficacy of Splenopentin (B1682174) diacetate, a synthetic pentapeptide, and natural spleen extracts, which are complex biological mixtures. The information presented is based on available experimental data to assist researchers and drug development professionals in making informed decisions.
Introduction: Defining the Alternatives
Splenopentin diacetate is a synthetic, standardized pentapeptide (Arg-Lys-Glu-Val-Tyr) that corresponds to the active site of splenin, a naturally occurring polypeptide hormone isolated from the spleen.[1] Its defined chemical structure ensures a high degree of purity and batch-to-batch consistency, which are critical for pharmaceutical development.
Natural spleen extracts are derived from the spleens of animals, typically from bovine or porcine sources.[2] These extracts are complex mixtures containing a variety of bioactive molecules, including peptides, proteins, enzymes, and micronutrients.[2] Their composition can vary significantly depending on the source animal, extraction method, and processing techniques, leading to potential inconsistencies in biological activity.
Efficacy and Biological Activity: A Comparative Overview
This compound has demonstrated specific immunomodulatory activities. It is known to reproduce the biological functions of the natural spleen hormone, splenin.[1] Notably, both splenin and its synthetic counterpart, splenopentin, have been shown to induce the differentiation of both T- and B-cell precursors.[3] In a preclinical model, diacetyl-splenopentin was found to reduce the severity of chronic joint inflammation and cartilage destruction in rabbits with antigen-induced arthritis by normalizing a disturbed immune regulation. Furthermore, studies in mice have shown that a form of splenopentin accelerates the restoration of the myelopoietic and immune systems following sublethal radiation.[4] This is evidenced by an enhanced splenic plaque-forming response to a T-cell dependent antigen and an accelerated recovery of leukocyte counts.[4]
Natural spleen extracts have a long history of use in traditional medicine for supporting the immune system.[2] Preclinical studies suggest they may modulate immune responses and enhance macrophage activity. A recent study on immunopeptides isolated from pig spleen provides quantitative insights into the potential of these natural extracts. In this study, specific peptide fractions from porcine spleen demonstrated significant immunomodulatory effects, both in vitro and in vivo.
Quantitative Data on Immunomodulatory Effects
The following tables summarize available quantitative data from preclinical studies on both a synthetic splenopentin analog and immunomodulatory peptides derived from natural spleen extracts. It is important to note that these data are not from a head-to-head comparison and were generated in different experimental settings.
Table 1: In Vivo Efficacy of a Splenopentin Analog (DAc-SP-5) in a Murine Model of Radiation-Induced Immunosuppression
| Parameter | Control (Irradiated) | DAc-SP-5 Treated (Irradiated) | Outcome | Reference |
| Granulocyte-Macrophage Colony-Forming Cells (GM-CFC) | Lower | Significantly Higher | Accelerated recovery of hematopoietic progenitor cells | [4] |
| Macrophage Colony-Forming Cells (M-CFC) | Lower | Significantly Higher | Accelerated recovery of macrophage progenitor cells | [4] |
| Splenic Plaque-Forming Response | Suppressed | Enhanced | Restoration of T-cell dependent antibody response | [4] |
| Peripheral Blood Leukocyte Counts | Lower | Accelerated Recovery | Faster restoration of white blood cell numbers | [4] |
Table 2: Immunomodulatory Effects of Porcine Spleen Peptides (PSP) In Vitro and In Vivo
| Experiment | Parameter | Treatment Group | Result | Reference |
| In Vitro (RAW 264.7 Macrophages) | Cell Viability | PSP-5 and PSP-6 | Pronounced beneficial effects | [5] |
| Nitric Oxide (NO) Production | PSP-5 and PSP-6 | Increased NO production | [5] | |
| IL-10 mRNA Expression | PSP-5 | Higher expression compared to PSP-6 | [5] | |
| IL-12 Production | PSP-5 | Lower production compared to PSP-6 | [5] | |
| In Vivo (Cyclophosphamide-Induced Immunosuppressed Mice) | Spleen Cytokine Production | 25-50 mg/kg PSP-5 | Increased | [5] |
| Intestinal sIgA Production | 25-50 mg/kg PSP-5 | Increased | [5] |
Experimental Protocols
Hematopoietic Colony-Forming Assay (for Splenopentin Analog)
This assay is used to quantify the number of hematopoietic progenitor cells in the bone marrow.
-
Cell Preparation: Bone marrow cells are harvested from control and treated mice.
-
Cell Culture: The cells are plated in a semi-solid medium (e.g., methylcellulose) containing specific growth factors (cytokines) that promote the growth of granulocyte-macrophage and macrophage colonies.
-
Incubation: The plates are incubated for a defined period (typically 7-14 days) to allow for colony formation.
-
Colony Counting: The number of colonies (GM-CFC and M-CFC) is counted under a microscope. An increase in colony numbers in the treated group compared to the control group indicates a stimulatory effect on hematopoiesis.[4]
In Vitro Macrophage Activation Assay (for Natural Spleen Peptides)
This assay assesses the ability of a substance to activate macrophages.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.
-
Treatment: The cells are treated with different concentrations of the test substance (e.g., porcine spleen peptides). A control group receives no treatment.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: The supernatant from the cell culture is collected, and the concentration of nitrite (B80452) (a stable product of NO) is measured using the Griess reagent. An increase in NO production indicates macrophage activation.
-
Cytokine mRNA Expression: The cells are lysed, and RNA is extracted. Real-time PCR is performed to quantify the mRNA expression levels of cytokines such as IL-10 and IL-12.[5]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways for this compound are not fully elucidated in the available literature. However, its immunomodulatory effects are likely mediated through interactions with specific cellular receptors on immune cells, leading to the modulation of intracellular signaling cascades that regulate gene expression for cytokines and other immune mediators. The activation of T and B cell precursors suggests an influence on early lymphocyte development pathways.
For natural spleen extracts, the mechanism of action is likely multifaceted due to the complex mixture of bioactive components. Peptides within these extracts could activate various signaling pathways, such as the MAPK and NF-κB pathways, which are central to immune cell activation and cytokine production.
Caption: Conceptual difference in the mechanism of action.
Caption: Generalized experimental workflow.
Conclusion
This compound offers the advantages of a well-defined chemical structure, high purity, and consistent biological activity, making it a suitable candidate for pharmaceutical development where precise dosing and predictable effects are paramount. Its demonstrated efficacy in preclinical models of immunosuppression and autoimmune disease highlights its potential as a targeted immunomodulator.
Natural spleen extracts, while showing promise in preclinical studies and having a history of traditional use, present challenges in standardization and characterization. The inherent variability in their composition can lead to inconsistent clinical outcomes and potential safety concerns. However, they represent a rich source for the discovery of novel immunomodulatory peptides that could be developed into synthetic, standardized therapeutics.
For researchers and drug development professionals, the choice between these two alternatives depends on the specific application. For the development of a targeted, single-agent therapy with a well-defined mechanism of action, this compound is the more logical choice. For exploratory research aimed at identifying new immunomodulatory compounds, natural spleen extracts serve as a valuable starting point. Future research should focus on direct comparative studies to better delineate the relative efficacy and safety of these two approaches.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Antimicrobial Immunomodulatory Peptides: Ongoing Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Preparation and characterization of immunopeptides isolated from pig spleen and evaluation of their immunomodulatory properties in vitro and in vivo [frontiersin.org]
A Head-to-Head Comparison of Splenopentin and Thymopentin: Immunomodulatory Peptides in Focus
A comprehensive guide for researchers and drug development professionals on the distinct and overlapping effects of Splenopentin (B1682174) and Thymopentin, two closely related immunomodulatory pentapeptides. This guide delves into their mechanisms of action, supported by experimental data, and provides detailed protocols for key immunological assays.
Splenopentin (SP-5) and Thymopentin (TP-5) are synthetic pentapeptides that correspond to the active sites of the naturally occurring hormones splenin and thymopoietin, respectively.[1] Despite their structural similarity, differing by only a single amino acid, they exhibit distinct biological activities, particularly in their influence on the maturation and function of immune cells.[1] Thymopentin, derived from the thymus, primarily modulates T-lymphocyte differentiation and function, whereas Splenopentin, originating from the spleen, influences both T- and B-lymphocyte precursors. This guide provides a detailed comparative analysis of their effects, drawing upon available experimental evidence.
Contrasting Mechanisms of Action
The fundamental difference in the biological activity of Splenopentin and Thymopentin lies in their differential effects on lymphocyte lineages. Thymopentin has been shown to induce the differentiation of T-cell precursors while inhibiting the phenotypic differentiation of B-cells.[2] Conversely, Splenopentin promotes the differentiation of both T- and B-cell precursors.[2] Furthermore, Thymopentin has been observed to affect neuromuscular transmission, a property not shared by Splenopentin.[2]
Signaling Pathways
The distinct downstream effects of these peptides are a result of their engagement with different signaling cascades.
Thymopentin has been demonstrated to exert its immunomodulatory effects through the Toll-like receptor 2 (TLR2) signaling pathway.[3][4] Upon binding to TLR2, it initiates a signaling cascade involving MyD88 and TRAF6, leading to the activation of the transcription factor NF-κB.[3][4] This pathway is crucial for the production of various pro-inflammatory cytokines and the modulation of T-cell responses.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]
Unveiling the Specificity of Splenopentin Diacetate in Cellular Immunity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Splenopentin (B1682174) diacetate, a synthetic pentapeptide with immunomodulatory properties. While direct quantitative comparisons with its close analog, Thymopentin (B1683142), in cell-based assays are limited in publicly available literature, this document summarizes the existing knowledge, outlines key experimental protocols for specificity assessment, and visualizes relevant biological pathways to aid researchers in designing and interpreting their own studies.
Introduction to Splenopentin and its Analogs
Splenopentin (SP-5) is a synthetic pentapeptide with the amino acid sequence Arg-Lys-Glu-Val-Tyr. It corresponds to the active site (residues 32-36) of splenin, a hormone isolated from the spleen.[1][2][3][4] Splenopentin is recognized for its immunomodulatory effects, playing a role in the regulation of the immune system.
A closely related and more extensively studied peptide is Thymopentin (TP-5), with the sequence Arg-Lys-Asp-Val-Tyr. It is derived from the thymic hormone thymopoietin (B12651440).[1][4] The key structural difference between the two peptides is the substitution of glutamic acid (Glu) in Splenopentin with aspartic acid (Asp) in Thymopentin at position 34. This single amino acid difference is thought to be responsible for their distinct biological activities.
Early studies have indicated that while both peptides influence lymphocyte differentiation, they may act on different cell lineages. For instance, it has been reported that Splenopentin induces both T- and B-cell precursors, whereas Thymopentin induces T-cell precursor differentiation while inhibiting B-cell precursors.[2][3] Further in vivo research in mice has also demonstrated contrasting effects on skin graft rejection, suggesting distinct immunoregulatory functions.[5]
Comparative Data in Cell-Based Assays
Key Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of Splenopentin diacetate, a series of cell-based assays should be performed in parallel with appropriate controls, including Thymopentin and a scrambled peptide control.
Lymphocyte Proliferation Assay
This assay is fundamental in assessing the effect of immunomodulatory peptides on the proliferative capacity of lymphocytes, a key feature of an adaptive immune response.
Objective: To determine and compare the dose-dependent effects of this compound and Thymopentin on the proliferation of T- and B-lymphocytes.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Stimulation: Plate the cells in 96-well plates and treat with a range of concentrations of this compound, Thymopentin, a scrambled peptide control, a positive control (e.g., Phytohemagglutinin [PHA] for T-cells or Pokeweed Mitogen [PWM] for T- and B-cells), and a negative control (medium alone).
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: After a 48-72 hour incubation, pulse the cells with [³H]-thymidine for 18 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter. The results are typically expressed as counts per minute (CPM) or as a stimulation index (SI).[6][7]
-
CFSE Staining: Alternatively, label the cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After 4-6 days of culture, analyze the cells by flow cytometry. Cell proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.[8]
-
-
Data Analysis: Generate dose-response curves and calculate the EC50 values for each peptide to compare their potency.
Cytokine Release Assay
This assay helps to characterize the type of immune response elicited by the peptides by measuring the profile of secreted cytokines.
Objective: To compare the cytokine secretion profiles (e.g., Th1 vs. Th2 cytokines) from immune cells treated with this compound and Thymopentin.
Methodology:
-
Cell Culture and Stimulation: Culture PBMCs or isolated T-cells as described for the proliferation assay. Stimulate the cells with various concentrations of the peptides, controls, and a mitogen.
-
Supernatant Collection: After 24, 48, and 72 hours of incubation, collect the cell culture supernatants.
-
Cytokine Quantification:
-
ELISA: Use individual Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify specific cytokines such as IFN-γ, IL-2, IL-4, IL-5, IL-10, and TNF-α.
-
Multiplex Bead Array: For a broader profile, use a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously measure a panel of cytokines.
-
-
Data Analysis: Compare the levels of different cytokines produced in response to each peptide to determine if they preferentially induce a pro-inflammatory (Th1) or anti-inflammatory (Th2) response.
Macrophage Polarization Assay
This assay investigates the influence of the peptides on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Objective: To determine the effect of this compound and Thymopentin on macrophage polarization.
Methodology:
-
Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages (M0) by culturing with M-CSF for 5-7 days.
-
Polarization: Treat the M0 macrophages with this compound, Thymopentin, or controls. Use IFN-γ and LPS as stimuli for M1 polarization and IL-4 and IL-13 for M2 polarization.
-
Phenotypic Analysis (Flow Cytometry): After 24-48 hours, stain the cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86, HLA-DR) and M2 markers (e.g., CD163, CD206, CD200R) and analyze by flow cytometry.[9][10][11][12][13][14][15][16][17]
-
Functional Analysis:
-
Nitric Oxide (NO) Production (M1 marker): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Arginase Activity (M2 marker): Measure the conversion of arginine to urea (B33335) in cell lysates.
-
-
Data Analysis: Compare the expression of M1/M2 markers and the functional readouts to assess the polarizing effects of each peptide.
T-Cell Subset Activation Assay
This assay determines the specific effects of the peptides on different T-cell populations, such as CD4+ helper T-cells and CD8+ cytotoxic T-cells.
Objective: To compare the activation of CD4+ and CD8+ T-cell subsets in response to this compound and Thymopentin.
Methodology:
-
Cell Culture and Stimulation: Stimulate PBMCs with the peptides and controls as previously described.
-
Flow Cytometry Analysis: After 24-72 hours, stain the cells with antibodies against CD3, CD4, CD8, and activation markers such as CD25, CD69, and HLA-DR.
-
Data Analysis: Analyze the percentage of activated (e.g., CD25+, CD69+) CD4+ and CD8+ T-cells for each treatment condition. Calculate the CD4+/CD8+ ratio.[18][19][20][21][22]
Signaling Pathways and Experimental Workflows
To understand the molecular mechanisms underlying the immunomodulatory effects of this compound and its analogs, it is crucial to investigate their signaling pathways.
Experimental Workflow for Cell-Based Assays
Caption: General workflow for in vitro cell-based assays.
Hypothesized Signaling Pathway for Thymopentin
While the specific receptor and signaling pathway for this compound have not been fully elucidated, studies on the structurally similar Thymopentin suggest a potential mechanism involving Toll-like receptor 2 (TLR2) and the subsequent activation of the NF-κB pathway.
Caption: Thymopentin may act via TLR2 and the NF-κB pathway.
Conclusion
This compound holds promise as an immunomodulatory agent with distinct properties from its thymic counterpart, Thymopentin. However, a thorough and direct comparative analysis of their effects in standardized cell-based assays is necessary to fully elucidate their specific mechanisms of action. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate such investigations, ultimately leading to a clearer understanding of this compound's therapeutic potential. Researchers are encouraged to employ these methodologies to generate the quantitative data needed to build a comprehensive picture of its immunomodulatory profile.
References
- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen. | Semantic Scholar [semanticscholar.org]
- 5. Contrasting effects of thymopentin and splenopentin on the capacity of female mice to reject syngeneic male skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hanc.info [hanc.info]
- 8. media.tghn.org [media.tghn.org]
- 9. Polarization of M1 and M2 Human Monocyte-Derived Cells and Analysis with Flow Cytometry upon Mycobacterium tuberculosis Infection [jove.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 15. biocompare.com [biocompare.com]
- 16. cusabio.com [cusabio.com]
- 17. origene.com [origene.com]
- 18. Counting CD4+ and CD8+ T cells in the spleen: a novel in vivo method for assessing biomaterial immunotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. CD4/CD8/Dendritic cell complexes in the spleen: CD8+ T cells can directly bind CD4+ T cells and modulate their response | PLOS One [journals.plos.org]
- 22. CD4/CD8/Dendritic cell complexes in the spleen: CD8+ T cells can directly bind CD4+ T cells and modulate their response - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Splenopentin Diacetate: A Comparative Analysis of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Splenopentin (B1682174) diacetate's performance with related immunomodulatory peptides, based on available preclinical experimental data. Due to a lack of extensive clinical trial data in the public domain, this analysis focuses on the foundational research that has been conducted.
Overview of Splenopentin Diacetate
This compound (DAc-SP-5) is the synthetic diacetylated form of Splenopentin (SP-5), a pentapeptide (Arg-Lys-Glu-Val-Tyr) that corresponds to the amino acid sequence 32-36 of splenin, a hormone isolated from the spleen.[1][2] Research suggests that this compound possesses immunomodulatory properties, potentially influencing both the hematopoietic and immune systems.
Comparative Analysis with Thymopentin (B1683142)
The most direct comparison in the scientific literature is between Splenopentin and Thymopentin (TP-5), a structurally similar pentapeptide derived from the thymus hormone thymopoietin (B12651440).[2][3] Both peptides have been investigated for their roles in immune regulation, but they exhibit distinct biological activities.
Table 1: Comparison of Biological Activities of Splenopentin and Thymopentin
| Feature | Splenopentin (SP-5) | Thymopentin (TP-5) |
| Origin | Derived from Splenin (spleen)[2][4] | Derived from Thymopoietin (thymus)[2][4] |
| Primary Target Cells | Induces both T- and B-cell precursors[4][5] | Induces T-cell differentiation; inhibits B-cell differentiation[4][5] |
| Effect on Neuromuscular Transmission | No effect[4][5] | Affects neuromuscular transmission[4][5] |
| Effect on H-Y Rejection Response in Thymus-Intact Mice | Heightened response[3] | Heightened response[3] |
| Effect on H-Y Rejection Response in Thymectomized Mice | No effect[3] | Lowered the raised response[3] |
Preclinical Efficacy of this compound
Restoration of Myelopoietic and Immune Systems
A study in mice subjected to sublethal radiation demonstrated that treatment with this compound accelerated the recovery of the immune and hematopoietic systems.[1]
Table 2: Effects of this compound on Irradiated Mice
| Parameter | Control Group (Irradiated) | This compound Group (Irradiated) |
| Leukocyte Counts (Peripheral Blood and Spleen) | Delayed recovery | Accelerated recovery[1] |
| Splenic Plaque-Forming Response (to T-cell dependent antigen) | Suppressed | Enhanced recovery[1] |
| Bone Marrow Derived Cells | Reduced numbers | Significantly higher numbers in the first weeks post-exposure[1] |
| Granulocyte-Macrophage Colony-Forming Cells (GM-CFC) | Reduced numbers | Significantly higher numbers in the first weeks post-exposure[1] |
| Macrophage Colony-Forming Cells (M-CFC) | Reduced numbers | Significantly higher numbers in the first weeks post-exposure[1] |
Effects on Antigen-Induced Arthritis
In a rabbit model of antigen-induced arthritis, long-term treatment with this compound was shown to reduce the severity of chronic joint inflammation and cartilage destruction.[6]
Table 3: Effects of this compound on Antigen-Induced Arthritis in Rabbits
| Parameter | Untreated Arthritic Rabbits | This compound-Treated Arthritic Rabbits |
| Severity of Joint Inflammation | Chronic inflammation | Reduced severity[6] |
| Cartilage Destruction | Progressive destruction | Reduced destruction[6] |
| Specific Antibody Levels | Elevated | Lowered[6] |
| Specific and Non-specific Cell-Mediated Immune Reactivities | Hyperreactive | Lowered[6] |
| Suppressor Cell Activity | Decreased in early inflammation | Enhanced[6] |
| Helper Cell Potential | Hyperreactive | Reduced[6] |
Signaling Pathways and Experimental Workflows
Proposed Immunomodulatory Signaling of Splenopentin
The precise signaling pathways of this compound have not been fully elucidated in the available literature. However, based on its observed effects on immune cells, a putative pathway can be conceptualized.
Caption: Putative immunomodulatory pathway of this compound.
Experimental Workflow for Evaluating Post-Irradiation Recovery
The study on the effects of this compound on irradiated mice likely followed a workflow similar to the one outlined below.
Caption: Experimental workflow for post-irradiation recovery studies.
Methodologies of Key Experiments
Detailed experimental protocols are not fully available in the abstracts of the reviewed literature. However, based on standard immunological and hematological techniques, the methodologies can be inferred as follows:
-
Splenic Plaque-Forming Assay: This assay is likely a variation of the Jerne plaque assay used to detect antibody-producing cells. Mice would be immunized with a T-cell dependent antigen (e.g., sheep red blood cells). At a specific time post-immunization, splenocytes are harvested and incubated with the antigen and a source of complement. The number of "plaques," or zones of lysis around antibody-secreting cells, is then quantified.
-
Hematopoietic Colony-Forming Unit (CFU) Assay: Bone marrow cells are harvested from the femurs of the mice. These cells are then cultured in a semi-solid medium (e.g., methylcellulose) containing specific growth factors that promote the proliferation and differentiation of hematopoietic progenitors. After a period of incubation, the number of colonies of specific lineages (e.g., granulocyte-macrophage, macrophage) is counted.
-
Antigen-Induced Arthritis Model in Rabbits: Arthritis is typically induced by intra-articular injection of an antigen (e.g., ovalbumin) into the knee joints of previously sensitized rabbits. The development of arthritis is monitored by measuring joint swelling and histological examination of the joint tissues for signs of inflammation and cartilage destruction.
-
Lymphocyte Proliferation Assay: Spleen lymphocytes are isolated and cultured in the presence or absence of a specific antigen (e.g., cartilage proteoglycans). The proliferation of the lymphocytes is measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or by using a dye-based proliferation indicator (e.g., CFSE).
-
H-Y Skin Graft Rejection: Skin grafts from male mice of the same inbred strain are transplanted onto female mice. The rejection of the male skin is due to an immune response against the male-specific H-Y antigen. The time to graft rejection is recorded as a measure of the cell-mediated immune response.
Comparison with Current Immunodeficiency Treatments
It is important to note that this compound is an investigational compound and is not an established treatment for any medical condition. Current treatments for primary and secondary immunodeficiencies are multifaceted and depend on the specific underlying cause.[7][8] These established therapies include:
-
Immunoglobulin Replacement Therapy: Provides passive immunity for individuals with antibody deficiencies.[9][10][11]
-
Hematopoietic Stem Cell Transplantation (HSCT): Can be a curative option for severe forms of immunodeficiency.[7]
-
Gene Therapy: An emerging curative approach for specific genetic immunodeficiencies.[7]
Direct comparative studies between this compound and these standard-of-care treatments are not available in the published literature.
Conclusion
The existing preclinical data suggests that this compound has immunomodulatory effects that differentiate it from the related peptide, Thymopentin. Animal studies indicate potential therapeutic benefits in the contexts of radiation-induced myelosuppression and autoimmune arthritis. However, a comprehensive understanding of its mechanism of action, safety profile, and efficacy in humans is lacking due to the absence of published clinical trial data. Further research, including well-controlled clinical trials, is necessary to independently verify these initial findings and to determine if this compound has a potential role in the treatment of human diseases.
References
- 1. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting effects of thymopentin and splenopentin on the capacity of female mice to reject syngeneic male skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen. | Semantic Scholar [semanticscholar.org]
- 6. Effects of the immunomodulator diacetyl-splenopentin on antigen-induced arthritis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary immunodeficiency - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 8. Treatment of patients with immunodeficiency: Medication, gene therapy, and transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immunodeficiencyuk.org [immunodeficiencyuk.org]
- 10. Immunodeficiency Treatment | What are the Treatment Options? [nationaljewish.org]
- 11. Treatment Options | Living with Immunodeficiency [immunodeficiency.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
